molecular formula C17H18Cl2N6 B15542888 IACS-13909

IACS-13909

Cat. No.: B15542888
M. Wt: 377.3 g/mol
InChI Key: AMADCPJVPLUGQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IACS-13909 is a useful research compound. Its molecular formula is C17H18Cl2N6 and its molecular weight is 377.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[3-(2,3-dichlorophenyl)-2H-pyrazolo[3,4-b]pyrazin-6-yl]-4-methylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2N6/c1-17(20)5-7-25(8-6-17)12-9-21-15-14(23-24-16(15)22-12)10-3-2-4-11(18)13(10)19/h2-4,9H,5-8,20H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMADCPJVPLUGQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C2=NC3=NNC(=C3N=C2)C4=C(C(=CC=C4)Cl)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

IACS-13909: A Novel SHP2 Inhibitor to Overcome Osimertinib Resistance in Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The emergence of resistance to targeted therapies remains a critical challenge in oncology. Osimertinib (B560133), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), has significantly improved outcomes for patients with EGFR-mutated non-small cell lung cancer (NSCLC). However, the eventual development of resistance, mediated by both EGFR-dependent and independent mechanisms, limits its long-term efficacy. This technical guide delves into the pre-clinical evidence demonstrating the potential of IACS-13909, a potent and selective allosteric inhibitor of Src homology 2 domain-containing phosphatase (SHP2), to overcome osimertinib resistance. This document provides a comprehensive overview of the mechanism of action of this compound, quantitative data from key experiments, detailed experimental protocols, and visualizations of the core signaling pathways and workflows.

Introduction: The Challenge of Osimertinib Resistance

Osimertinib is a cornerstone in the treatment of advanced EGFR-mutated NSCLC, including tumors harboring the T790M resistance mutation.[1] Despite its initial efficacy, acquired resistance is nearly inevitable.[1][2] Resistance mechanisms are broadly categorized as:

  • EGFR-dependent: These involve alterations to the EGFR gene itself, most notably the C797S mutation, which prevents osimertinib from binding to its target.[2][3]

  • EGFR-independent: These mechanisms involve the activation of alternative signaling pathways that bypass the need for EGFR signaling to drive tumor growth and survival. A key bypass pathway is the reactivation of the RAS-mitogen-activated protein kinase (MAPK) signaling cascade, often through the activation of other receptor tyrosine kinases (RTKs).

The heterogeneity of resistance mechanisms, with multiple pathways potentially activated within a single patient's tumor, underscores the need for therapeutic strategies that can address this complexity.

This compound: A Potent Allosteric SHP2 Inhibitor

This compound is a novel, orally bioavailable, allosteric inhibitor of SHP2. SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in signal transduction downstream of multiple RTKs, making it a critical node in the MAPK pathway. By inhibiting SHP2, this compound effectively suppresses signaling through the MAPK pathway, a key driver of cell proliferation and survival in many cancers.

Mechanism of Action

This compound binds to an allosteric pocket of SHP2, stabilizing it in an inactive conformation. This prevents SHP2 from dephosphorylating its substrates and activating downstream signaling, most notably the RAS-RAF-MEK-ERK cascade. This mode of action is effective in tumors driven by a wide range of RTKs.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) SHP2 SHP2 RTK->SHP2 Activation EGFR EGFR EGFR->SHP2 Activation GRB2_SOS GRB2/SOS SHP2->GRB2_SOS Activation RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation IACS13909 This compound IACS13909->SHP2 Inhibition

Figure 1: Simplified signaling pathway of this compound's mechanism of action.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound.

In Vitro Efficacy of this compound
ParameterValueCell Line/TargetReference
IC50 ~15.7 nMPurified full-length human SHP2
Kd ~32 nMBinding to SHP2
GI50 ~1 µMNCI-H1975 (Parental)
GI50 ~1 µMNCI-H1975 CS (C797S mutant)
In Vivo Efficacy of this compound
ModelTreatmentDosageOutcomeReference
HCC827 Xenograft This compound70 mg/kg dailyTumor stasis
HCC827 Xenograft Osimertinib5 mg/kg dailyTumor regression
HCC827 Xenograft This compound + Osimertinib70 mg/kg + 5 mg/kg dailyTumor regression
NCI-H1975 CS Xenograft This compound70 mg/kg dailyTumor regression

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound.

Cell Viability (Clonogenic) Assay

This assay assesses the ability of single cells to proliferate and form colonies, providing a measure of cytotoxicity.

Materials:

  • NSCLC cell lines (e.g., NCI-H1975, HCC4006)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • Trypsin-EDTA

  • 6-well plates

  • This compound, Osimertinib

  • Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

Protocol:

  • Harvest and count cells to be tested.

  • Seed cells in 6-well plates at a density of 500-1000 cells per well.

  • Allow cells to adhere for 24 hours.

  • Treat cells with a serial dilution of this compound and/or osimertinib. Include a vehicle control (e.g., DMSO).

  • Incubate plates for 10-14 days, allowing colonies to form.

  • Aspirate the medium and wash the wells with PBS.

  • Fix the colonies with 10% formalin for 15 minutes.

  • Stain the colonies with Crystal Violet solution for 30 minutes.

  • Gently wash the plates with water and allow them to air dry.

  • Count the number of colonies (typically >50 cells) in each well.

  • Calculate the plating efficiency and surviving fraction to determine the GI50 (concentration for 50% growth inhibition).

Western Blotting for Signaling Pathway Analysis

This technique is used to detect and quantify the phosphorylation status of key proteins in the EGFR and MAPK signaling pathways.

Materials:

  • Cell lysates from treated and untreated cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-p-EGFR, anti-total EGFR, anti-p-ERK, anti-total ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL substrate

Protocol:

  • Treat cells with this compound and/or osimertinib for the desired time.

  • Lyse cells in RIPA buffer on ice.

  • Quantify protein concentration using a BCA assay.

  • Denature protein samples by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Visualize protein bands using an ECL substrate and an imaging system.

  • Quantify band intensity and normalize to a loading control (e.g., GAPDH).

In Vivo Xenograft Studies

Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models are used to evaluate the anti-tumor efficacy of this compound in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or NOD/SCID)

  • NSCLC cells or patient tumor fragments

  • Matrigel (optional)

  • This compound and osimertinib formulations for oral gavage

  • Calipers for tumor measurement

Protocol:

  • Subcutaneously implant NSCLC cells (mixed with Matrigel, if necessary) or patient tumor fragments into the flank of the mice.

  • Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Randomize mice into treatment groups (vehicle control, this compound, osimertinib, combination).

  • Administer treatments as per the defined schedule (e.g., daily oral gavage).

  • Measure tumor volume with calipers 2-3 times per week.

  • Monitor animal body weight and overall health.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments CellCulture NSCLC Cell Culture Treatment Treatment with This compound +/- Osimertinib CellCulture->Treatment ClonogenicAssay Clonogenic Assay Treatment->ClonogenicAssay WesternBlot Western Blot Treatment->WesternBlot Viability Cell Viability (GI50) ClonogenicAssay->Viability Signaling Signaling Pathway Modulation (pERK) WesternBlot->Signaling Xenograft Establish Xenograft Model (CDX or PDX) TumorGrowth Monitor Tumor Growth Xenograft->TumorGrowth InVivoTreatment In Vivo Treatment TumorGrowth->InVivoTreatment Efficacy Tumor Growth Inhibition InVivoTreatment->Efficacy

Figure 2: General experimental workflow for preclinical evaluation of this compound.

Overcoming Osimertinib Resistance with this compound

Preclinical studies have demonstrated that this compound can overcome both major classes of osimertinib resistance.

EGFR-Dependent Resistance (C797S Mutation)

In NSCLC models harboring the EGFR C797S mutation, which are resistant to osimertinib, this compound as a single agent has been shown to potently suppress cell proliferation and induce tumor regression in vivo. This is because even with the C797S mutation, the EGFR receptor can still signal through the MAPK pathway, which is effectively blocked by this compound.

EGFR-Independent Resistance (RTK Bypass)

In cases of RTK bypass, where other RTKs (e.g., MET, AXL) become activated to drive MAPK signaling independently of EGFR, this compound is also effective. Since SHP2 is a common downstream node for many RTKs, its inhibition by this compound can block these bypass signals. Furthermore, the combination of this compound and osimertinib has shown synergistic effects in these models, leading to more profound tumor regression than either agent alone.

cluster_resistance Osimertinib Resistance Mechanisms cluster_solution This compound Therapeutic Strategy cluster_outcome Outcome EGFR_dependent EGFR-Dependent (e.g., C797S) IACS13909_single This compound (Single Agent) EGFR_dependent->IACS13909_single EGFR_independent EGFR-Independent (e.g., RTK Bypass) IACS13909_combo This compound + Osimertinib (Combination) EGFR_independent->IACS13909_combo Overcome_resistance Overcoming Resistance & Tumor Regression IACS13909_single->Overcome_resistance IACS13909_combo->Overcome_resistance

Figure 3: Logical relationship of this compound in addressing osimertinib resistance.

Conclusion and Future Directions

This compound represents a promising therapeutic strategy to combat acquired resistance to osimertinib in EGFR-mutated NSCLC. Its ability to target a central node in the MAPK pathway allows it to address both EGFR-dependent and -independent resistance mechanisms. The robust preclinical data provide a strong rationale for the clinical development of this compound, both as a single agent and in combination with osimertinib, for patients who have progressed on current standard-of-care therapies. Further clinical investigation is warranted to determine the safety, tolerability, and efficacy of this novel SHP2 inhibitor in this patient population.

References

The Discovery and Development of IACS-13909: A Potent and Selective Allosteric SHP2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Src homology 2 domain-containing phosphatase (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in signal transduction downstream of multiple receptor tyrosine kinases (RTKs). Its function is pivotal for the full activation of the RAS-mitogen-activated protein kinase (MAPK) signaling pathway, a key cascade regulating cell growth, differentiation, and survival. Dysregulation of SHP2 activity is implicated in the pathogenesis of various cancers and developmental disorders. IACS-13909 is a novel, potent, and selective allosteric inhibitor of SHP2, discovered and developed to address the therapeutic need for targeting this critical oncogenic node. This technical guide provides a comprehensive overview of the discovery, preclinical development, and mechanism of action of this compound, presenting key data in a structured format, detailing experimental methodologies, and visualizing the underlying biological and discovery processes.

Introduction: The Rationale for Targeting SHP2

The SHP2 protein is a crucial positive regulator of the RAS-MAPK signaling cascade.[1][2][3] In its inactive state, the N-terminal SH2 domain of SHP2 blocks the active site of its protein tyrosine phosphatase (PTP) domain. Upon activation of RTKs, SHP2 is recruited to phosphorylated tyrosine residues on the receptors or associated docking proteins. This interaction induces a conformational change, relieving the autoinhibition and allowing SHP2 to dephosphorylate its substrates, ultimately leading to the activation of RAS and the downstream MAPK pathway.

Given its central role in mediating signals from a broad spectrum of RTKs, inhibition of SHP2 presents a compelling therapeutic strategy for cancers driven by aberrant RTK signaling.[2][4] Furthermore, SHP2 inhibition has been shown to overcome resistance to targeted therapies, such as the EGFR inhibitor osimertinib (B560133), where resistance is often mediated by the activation of bypass RTK signaling pathways.[3][4][5]

This compound was developed by scientists at The University of Texas MD Anderson Cancer Center's Institute for Applied Cancer Science (IACS) and Translational Research to Advance Therapeutics and Innovation in Oncology (TRACTION) platforms, in collaboration with Navire Pharma.[6][7] It is an allosteric inhibitor that binds to a pocket at the interface of the SH2 and phosphatase domains, locking SHP2 in its inactive conformation.[5] This mechanism provides high selectivity and avoids the challenges associated with targeting the highly conserved active site of phosphatases.

Quantitative Data Summary

The preclinical data for this compound demonstrates its potency, selectivity, and favorable pharmacological properties.

Table 1: Biochemical and Cellular Activity of this compound
Assay TypeTarget/Cell LineParameterValueReference(s)
Biochemical Assay Purified full-length human SHP2IC₅₀~15.7 nM[6][8]
Purified full-length human SHP2Kd~32 nM[6]
Cellular Proliferation (GI₅₀) Panel of 283 Cancer Cell LinesRange for Sensitive Lines≤ 1 µM[8]
DK-MG (EGFRvIII+)GI₅₀≤ 100 nM[8]
BV-173 (BCR-ABL)GI₅₀≤ 100 nM[8]
KG-1 (OP2-FGFR1)GI₅₀≤ 100 nM[8]
KU812 (BCR-ABL)GI₅₀≤ 100 nM[8]
SW-13 (ERBB4-IKZF2)GI₅₀≤ 100 nM[8]
MV-4-11 (FLT3-ITD)GI₅₀≤ 100 nM[8]
NCI-H1975 CSGI₅₀~1 µM[9]
Table 2: Pharmacokinetic Parameters of this compound in Preclinical Species
SpeciesParameterValueDosingReference(s)
Mouse, Rat, Dog Oral Bioavailability (%F)>70%Oral[1]
Clearance (Cl)LowOral[1]
Half-life (t₁/₂)≥7 hoursOral[1]
Suitability for DosingOnce per day (QD)Oral[1]
Table 3: In Vivo Efficacy of this compound in Xenograft Models
Tumor ModelCell LineTreatmentKey OutcomeReference(s)
Subcutaneous Xenograft KYSE-520 (Esophageal Cancer, EGFRamp)70 mg/kg this compound, oral, QD for 21 days100% Tumor Growth Inhibition (TGI)[1][8][9]
Orthotopic Model MV-4-11 (AML, FLT3-ITD+)This compound, oral, QDDose-dependent suppression of systemic tumor burden[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are the core experimental protocols used in the evaluation of this compound.

In Vitro SHP2 Enzymatic Assay

This assay quantifies the inhibitory activity of this compound on the phosphatase activity of purified, full-length recombinant human SHP2.

Materials:

  • Purified full-length human SHP2 protein

  • Bistyrosylphosphorylated peptide (e.g., from IRS-1)

  • Fluorogenic phosphatase substrate (e.g., 6,8-Difluoro-4-Methylumbelliferyl Phosphate, DiFMUP)

  • Assay buffer (e.g., 50 mM Bis-Tris, pH 6.0, 50 mM NaCl, 5 mM DTT, and 0.01% Tween-20)

  • This compound, serially diluted

  • 384-well microplates

Procedure:

  • Prepare a working solution of SHP2 enzyme in the assay buffer.

  • In a 384-well plate, add the SHP2 enzyme solution.

  • Add the bistyrosylphosphorylated peptide to activate the full-length SHP2 enzyme.

  • Add serially diluted this compound to the wells.

  • Pre-incubate the enzyme, activating peptide, and inhibitor.

  • Initiate the enzymatic reaction by adding the DiFMUP substrate.

  • Monitor the increase in fluorescence over time using a plate reader.

  • Calculate the rate of the reaction and determine the IC₅₀ value by fitting the dose-response curve.

Cell Proliferation (Clonogenic) Assay

This assay assesses the long-term effect of this compound on the ability of single cancer cells to form colonies.

Materials:

  • Cancer cell lines (e.g., KYSE-520)

  • Complete cell culture medium

  • This compound, serially diluted

  • 6-well plates

  • Fixation solution (e.g., methanol:acetic acid)

  • Staining solution (e.g., 0.5% crystal violet)

Procedure:

  • Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound.

  • Incubate the plates for an extended period (e.g., 10-14 days) to allow for colony formation. Replace the medium with fresh drug-containing medium every 3-4 days.

  • After the incubation period, wash the colonies with PBS.

  • Fix the colonies with the fixation solution.

  • Stain the colonies with crystal violet solution.

  • Wash the plates with water and allow them to air dry.

  • Count the number of colonies (typically defined as a cluster of ≥50 cells).

  • Calculate the surviving fraction for each treatment concentration relative to the vehicle control and determine the GI₅₀ value.

In Vivo Xenograft Mouse Studies

These studies evaluate the anti-tumor efficacy of this compound in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or NSG mice)

  • Cancer cell line (e.g., KYSE-520)

  • This compound formulated for oral gavage (e.g., in 0.5% methylcellulose)

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ KYSE-520 cells) into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer this compound or vehicle control orally once daily at the specified dose (e.g., 70 mg/kg).

  • Measure tumor volume using calipers at regular intervals (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • Continue treatment for the specified duration (e.g., 21 days).

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).

Visualizing the Core Concepts

Graphical representations are invaluable for understanding complex biological pathways and scientific workflows.

SHP2 Signaling Pathway

SHP2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2_inactive SHP2 (inactive) RTK->SHP2_inactive recruits & activates SOS SOS Grb2->SOS Ras_GDP Ras-GDP SOS->Ras_GDP SHP2_active SHP2 (active) SHP2_inactive->SHP2_active SHP2_active->Ras_GDP promotes IACS13909 This compound IACS13909->SHP2_active inhibits Ras_GTP Ras-GTP Ras_GDP->Ras_GTP Raf Raf Ras_GTP->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation

Caption: SHP2 activation downstream of RTKs and its role in the MAPK pathway.

This compound Drug Discovery Workflow

Drug_Discovery_Workflow cluster_0 Discovery Phase cluster_1 Preclinical Evaluation cluster_2 Clinical Development HTS High-Throughput Screening SBDD Structure-Based Drug Design HTS->SBDD Lead_Opt Lead Optimization SBDD->Lead_Opt Biochem Biochemical Assays (IC50) Lead_Opt->Biochem Cellular Cellular Assays (GI50, pERK) Biochem->Cellular PK Pharmacokinetics (in vivo) Cellular->PK Efficacy In Vivo Efficacy (Xenograft Models) PK->Efficacy IND IND-Enabling Studies Efficacy->IND

Caption: A simplified workflow for the discovery and development of this compound.

Mechanism of Allosteric Inhibition

Allosteric_Inhibition SHP2_open SHP2 (Active Conformation) SHP2_closed SHP2 (Inactive Conformation) SHP2_open->SHP2_closed Allosteric Binding IACS13909 This compound IACS13909->SHP2_open

Caption: this compound binds allosterically to stabilize the inactive state of SHP2.

Conclusion

This compound is a potent, selective, and orally bioavailable allosteric inhibitor of SHP2 with a compelling preclinical profile. Its mechanism of action, which involves the stabilization of the autoinhibited conformation of SHP2, provides a highly specific means of downregulating the RAS-MAPK signaling pathway. The robust in vitro and in vivo activity of this compound, particularly in cancer models driven by RTK activation and in those resistant to other targeted therapies, underscores the therapeutic potential of SHP2 inhibition. The data and methodologies presented in this guide provide a comprehensive resource for researchers in the field of oncology and drug development who are interested in the continued exploration of SHP2 as a therapeutic target.

References

Preclinical Profile of IACS-13909 (BBP-398): A SHP2 Inhibitor for NSCLC Treatment

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

IACS-13909, now known as BBP-398, is a potent and selective allosteric inhibitor of Src homology 2 domain-containing phosphatase (SHP2).[1][2] Preclinical studies have demonstrated its potential as a therapeutic agent for non-small cell lung cancer (NSCLC), particularly in tumors that have developed resistance to existing targeted therapies like osimertinib (B560133).[3][4][5] This technical guide provides a comprehensive overview of the preclinical data on this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols.

SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in the RAS-mitogen-activated protein kinase (MAPK) signaling pathway, downstream of multiple receptor tyrosine kinases (RTKs).[1][5] In many cancers, including NSCLC, hyperactivation of this pathway drives tumor cell proliferation and survival.[1][5] this compound allosterically inhibits SHP2, thereby suppressing this oncogenic signaling.[2][6]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound in NSCLC models.

Table 1: In Vitro Efficacy of this compound in NSCLC Cell Lines

Cell LineOncogenic DriverThis compound GI₅₀ (μM)Reference
NCI-H1975 (Parental)EGFRL858R/T790M< 1[4]
NCI-H1975 CSEGFRL858R/T790M/C797S< 1[4]
HCC4006EGFRmut~1[4]
HCC4006-OsiREGFRmut, Osi-Resistant~1[4]

Table 2: In Vivo Efficacy of this compound in NSCLC Xenograft Models

Xenograft ModelTreatmentDosingTumor Growth InhibitionReference
NCI-H1975 ParentalThis compound70 mg/kg, QD, orallySignificant tumor growth inhibition (P < 0.01)[7]
NCI-H1975 CSThis compound70 mg/kg, QD, orallySignificant tumor growth inhibition (P < 0.01)[7]
KYSE-520This compound70 mg/kg, QD, orallyTumor stasis[4][8]
HCC827 (Osimertinib-sensitive)This compound70 mg/kg, QD, orallyPotent tumor growth suppression (stasis)[4]
HCC827-ER1 (Osimertinib-resistant)This compound + Osimertinib70 mg/kg + 5 mg/kg, QD, orallyTumor regression (P < 0.01)[7]

Table 3: Pharmacokinetic Properties of this compound

SpeciesBioavailability (%F)Clearance Rate (Cl)Half-life (t₁/₂)Reference
Mouse>70%Low≥7 hours[4]
Rat>70%Low≥7 hours[4]
Dog>70%Low≥7 hours[4]

Signaling Pathway and Mechanism of Action

This compound functions by inhibiting the SHP2 phosphatase, a key node in the RTK signaling cascade. The diagram below illustrates the signaling pathway affected by this compound.

SHP2_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 SHP2 SHP2 RTK->SHP2 GrowthFactor Growth Factor GrowthFactor->RTK SOS SOS GRB2->SOS RAS RAS SOS->RAS SHP2->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation IACS13909 This compound IACS13909->SHP2 Inhibition

Fig. 1: this compound inhibits SHP2, blocking the MAPK signaling pathway.

Experimental Protocols

Detailed methodologies for key preclinical experiments are provided below.

In Vitro Clonogenic Assay

This assay assesses the ability of single cancer cells to form colonies after treatment with this compound.

Clonogenic_Assay_Workflow A 1. Cell Seeding NSCLC cells are seeded at low density in 12- or 24-well plates. B 2. Treatment Cells are treated with a range of This compound concentrations. A->B C 3. Incubation Plates are incubated for 14 days to allow for colony formation. B->C D 4. Staining Colonies are fixed and stained with crystal violet (0.5% w/v). C->D E 5. Quantification Colonies are counted to determine the growth inhibition (GI₅₀). D->E

Fig. 2: Workflow for the in vitro clonogenic assay.

Protocol:

  • NSCLC cell lines are harvested and seeded into 12- or 24-well plates at a density that allows for the formation of distinct colonies.

  • After allowing the cells to adhere overnight, they are treated with this compound at various concentrations.

  • The plates are incubated for 14 days in a humidified incubator at 37°C with 5% CO₂.[4]

  • Following incubation, the medium is removed, and the colonies are washed with PBS, fixed with a solution such as 6.0% v/v glutaraldehyde, and stained with 0.5% w/v crystal violet.[9]

  • The number of colonies (defined as a cluster of at least 50 cells) is counted, and the GI₅₀ (the concentration of drug that inhibits cell growth by 50%) is calculated.[9]

Western Blotting

Western blotting is used to detect changes in protein levels and phosphorylation status in key signaling molecules following treatment with this compound.

Protocol:

  • NSCLC cells are treated with this compound or a vehicle control for a specified period (e.g., 2 hours).[4]

  • Cells are lysed in a suitable buffer to extract total protein.

  • Protein concentration is determined using a standard assay (e.g., BCA assay).

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

  • The membrane is blocked to prevent non-specific antibody binding.

  • The membrane is incubated with primary antibodies against target proteins (e.g., p-ERK, total ERK, p-MEK, total MEK).

  • After washing, the membrane is incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

  • The protein bands are visualized using a chemiluminescent substrate and an imaging system.

NSCLC Xenograft Models

In vivo efficacy of this compound is evaluated using subcutaneous xenograft models in immunocompromised mice.

Xenograft_Model_Workflow A 1. Cell Implantation NSCLC cells (e.g., NCI-H1975) are subcutaneously implanted into immunocompromised mice. B 2. Tumor Growth Tumors are allowed to grow to a predetermined size. A->B C 3. Treatment Initiation Mice are randomized into treatment groups and dosed with this compound or vehicle. B->C D 4. Monitoring Tumor volume and body weight are measured regularly. C->D E 5. Endpoint Analysis At the end of the study, tumors are excised for further analysis (e.g., biomarker assessment). D->E

Fig. 3: Workflow for NSCLC xenograft model studies.

Protocol:

  • NSCLC cells are injected subcutaneously into the flank of immunocompromised mice (e.g., NOD/SCID).[7]

  • Tumors are allowed to establish and reach a specified volume.

  • Mice are then randomized into control (vehicle) and treatment groups.

  • This compound is administered orally, typically once daily (QD), at a specified dose (e.g., 70 mg/kg).[7][8]

  • Tumor dimensions are measured with calipers at regular intervals, and tumor volume is calculated. Mouse body weight is also monitored as a measure of toxicity.

  • The study continues for a defined period (e.g., 12-21 days), after which the anti-tumor efficacy is determined by comparing tumor growth in the treated versus control groups.[7]

Drug Development and Clinical Status

This compound, now BBP-398, was discovered and developed through a collaboration between The University of Texas MD Anderson Cancer Center and Navire Pharma, an affiliate of BridgeBio Pharma.[3] In November 2020, the first patient was dosed in a Phase 1 clinical trial of BBP-398 in patients with solid tumors driven by MAPK signaling pathway mutations.[3] Subsequently, Phase 1/2 clinical trials were initiated to evaluate BBP-398 in combination with other targeted therapies, such as nivolumab (B1139203) for KRAS-mutant NSCLC and sotorasib (B605408) for KRAS G12C-mutant solid tumors.[10][11] These ongoing clinical investigations aim to determine the safety, tolerability, and efficacy of BBP-398 in various oncology indications.[1]

Conclusion

The preclinical data for this compound (BBP-398) strongly support its development as a targeted therapy for NSCLC. Its potent inhibition of SHP2 and the downstream MAPK pathway provides a clear mechanism of action. In vitro and in vivo studies have demonstrated its efficacy in overcoming resistance to EGFR inhibitors, both as a single agent and in combination. The favorable pharmacokinetic profile allows for once-daily oral dosing. The progression of BBP-398 into clinical trials marks a significant step towards providing a new treatment option for patients with difficult-to-treat NSCLC and other solid tumors.

References

The Allosteric SHP2 Inhibitor IACS-13909: A Technical Guide to its Impact on Downstream pERK and pMEK Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

IACS-13909 is a potent and selective allosteric inhibitor of Src homology 2 domain-containing phosphatase (SHP2). SHP2 is a critical non-receptor protein tyrosine phosphatase that plays a pivotal role in mediating signal transduction downstream of multiple receptor tyrosine kinases (RTKs). Its activity is essential for the full activation of the mitogen-activated protein kinase (MAPK) signaling cascade, a key pathway regulating cellular proliferation, differentiation, and survival. Dysregulation of the MAPK pathway is a common driver of oncogenesis. This technical guide provides an in-depth analysis of the preclinical data on this compound, with a specific focus on its mechanism of action and its inhibitory effects on the downstream effectors, phosphorylated MEK (pMEK) and phosphorylated ERK (pERK). This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of the signaling pathways and experimental workflows.

Introduction: The Role of SHP2 in MAPK Signaling

The MAPK pathway, also known as the Ras-Raf-MEK-ERK pathway, is a central signaling cascade that transduces signals from the cell surface to the nucleus, leading to the regulation of gene expression and critical cellular processes. The activation of this pathway is often initiated by the binding of growth factors to their corresponding RTKs. This binding event leads to receptor dimerization and autophosphorylation, creating docking sites for adaptor proteins like Grb2.

SHP2 is recruited to these phosphotyrosine residues on activated RTKs or adaptor proteins. In its active conformation, SHP2 dephosphorylates specific substrates, an action required for the full activation of Ras, which in turn initiates the sequential phosphorylation and activation of Raf, MEK, and ERK. The phosphorylation of ERK (pERK) allows it to translocate to the nucleus and phosphorylate transcription factors, thereby driving cell proliferation and survival.

This compound is an allosteric inhibitor of SHP2, meaning it binds to a site distinct from the active site, locking the enzyme in an inactive conformation. This inhibition of SHP2 is expected to attenuate the downstream signaling cascade, resulting in a decrease in the levels of pMEK and pERK.

Mechanism of Action of this compound

This compound functions by binding to an allosteric pocket of the SHP2 protein, which stabilizes it in a closed, inactive conformation.[1] This prevents SHP2 from engaging with its upstream activators and downstream substrates, effectively blocking the signal transduction from activated RTKs to the MAPK pathway.[1][2][3] The direct consequence of this inhibition is a reduction in the phosphorylation of MEK and ERK, key mediators of the MAPK cascade.

cluster_membrane Cell Membrane cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2_SOS Grb2/SOS RTK->Grb2_SOS SHP2 SHP2 RTK->SHP2 GrowthFactor Growth Factor GrowthFactor->RTK Ras Ras Grb2_SOS->Ras SHP2->Ras Activation IACS13909 This compound IACS13909->SHP2 Raf Raf Ras->Raf MEK MEK Raf->MEK pMEK pMEK MEK->pMEK ERK ERK pMEK->ERK pERK pERK ERK->pERK Proliferation Cell Proliferation & Survival pERK->Proliferation

Diagram 1: this compound Mechanism of Action in the MAPK Pathway.

Quantitative Analysis of this compound's Impact on pMEK and pERK

The inhibitory effect of this compound on the MAPK pathway has been demonstrated through the dose-dependent reduction of pMEK and pERK levels in various cancer cell lines.

Enzymatic and Cellular Proliferation Inhibition

This compound potently inhibits the enzymatic activity of SHP2 and the proliferation of RTK-dependent cancer cell lines.

ParameterValueCell Line / ConditionReference
SHP2 Enzymatic IC50 ~15.7 nMPurified full-length human SHP2[1]
GI50 (Cell Proliferation) <1 µMKYSE-520 (EGFRamp)
GI50 (Cell Proliferation) ~1 µMNCI-H1975 (EGFRL858R/T790M)
Inhibition of pMEK and pERK in Cellular Assays

Western blot analyses have qualitatively and semi-quantitatively demonstrated the potent suppression of pMEK and pERK by this compound in cancer cell lines. In KYSE-520 esophageal cancer cells, which have amplified EGFR, treatment with this compound for 2 hours led to a marked decrease in the levels of both pMEK1/2S217/221 and pERKT202/Y204. This effect was shown to be on-target, as cells overexpressing a mutant form of SHP2 (P491Q), which prevents this compound binding, did not exhibit this suppression.

While specific IC50 values for the inhibition of pMEK and pERK in cellular contexts are not extensively reported in the primary literature, the visual evidence from Western blots in studies such as Sun et al. (2020) indicates potent inhibition at concentrations consistent with the GI50 values for cell proliferation.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's effect on pMEK and pERK.

Western Blotting for pMEK and pERK

This protocol is adapted from standard procedures for the detection of phosphorylated proteins.

start Start: Cancer Cell Culture treatment Treat cells with This compound (various concentrations, 2 hours) start->treatment lysis Cell Lysis (RIPA buffer + phosphatase/protease inhibitors) treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE (10-12% polyacrylamide gel) quantification->sds_page transfer Protein Transfer (PVDF membrane) sds_page->transfer blocking Blocking (5% BSA in TBST, 1 hour) transfer->blocking primary_ab Primary Antibody Incubation (anti-pMEK, anti-pERK, anti-total MEK, anti-total ERK, anti-GAPDH) (overnight at 4°C) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated, 1 hour) primary_ab->secondary_ab detection Chemiluminescent Detection (ECL substrate) secondary_ab->detection analysis Image Acquisition & Densitometry detection->analysis end End: Quantification of pMEK/pERK levels analysis->end

Diagram 2: Western Blotting Experimental Workflow.

Materials and Reagents:

  • Cell Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Assay: BCA Protein Assay Kit.

  • Antibodies:

    • Primary: Rabbit anti-pMEK1/2 (Ser217/221), Rabbit anti-pERK1/2 (Thr202/Tyr204), Rabbit anti-MEK1/2, Rabbit anti-ERK1/2, Mouse anti-GAPDH.

    • Secondary: HRP-linked anti-rabbit IgG, HRP-linked anti-mouse IgG.

  • Blocking Buffer: 5% (w/v) Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

  • Wash Buffer: TBST.

  • Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Treat with desired concentrations of this compound or DMSO (vehicle control) for 2 hours.

  • Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

  • Protein Quantification: Determine protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature protein samples and load equal amounts onto a 10-12% polyacrylamide gel.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify band intensities using densitometry software. Normalize pMEK and pERK levels to their respective total protein levels or a loading control like GAPDH.

In Vitro Clonogenic Assay

This assay assesses the long-term proliferative capacity of cells following treatment with this compound.

start Start: Single-cell suspension seeding Seed cells at low density (e.g., 500-2000 cells/well) in 6-well plates start->seeding adherence Allow cells to adhere (24 hours) seeding->adherence treatment Treat with this compound (various concentrations) adherence->treatment incubation Incubate for 10-14 days (until visible colonies form) treatment->incubation fixation Fix colonies (e.g., with methanol) incubation->fixation staining Stain colonies (e.g., with crystal violet) fixation->staining counting Count colonies (>50 cells per colony) staining->counting analysis Calculate GI50 counting->analysis end End: Determine inhibition of cell proliferation analysis->end

Diagram 3: Clonogenic Assay Experimental Workflow.

Materials and Reagents:

  • Complete cell culture medium.

  • This compound stock solution.

  • 6-well plates.

  • Fixation solution: e.g., 100% methanol (B129727).

  • Staining solution: e.g., 0.5% crystal violet in 25% methanol.

Procedure:

  • Cell Seeding: Prepare a single-cell suspension and seed cells at a low density (e.g., 500-2000 cells per well) in 6-well plates.

  • Adherence: Allow cells to adhere for 24 hours.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound or DMSO.

  • Incubation: Incubate the plates for 10-14 days, or until colonies are visible in the control wells.

  • Fixation and Staining: Wash the wells with PBS, fix the colonies with methanol for 15 minutes, and then stain with crystal violet for 15 minutes.

  • Washing and Drying: Gently wash the wells with water and allow them to air dry.

  • Colony Counting: Count the number of colonies containing at least 50 cells.

  • Analysis: Calculate the plating efficiency and the surviving fraction for each treatment condition relative to the control. Determine the concentration of this compound that causes 50% growth inhibition (GI50).

Conclusion

This compound is a potent, selective, and allosteric inhibitor of SHP2 that effectively suppresses the MAPK signaling pathway. Preclinical evidence robustly demonstrates its ability to decrease the phosphorylation of the downstream effectors MEK and ERK in a dose-dependent manner in various cancer cell models. This inhibition of MAPK signaling translates into a significant anti-proliferative effect. The data and protocols presented in this technical guide provide a comprehensive overview for researchers and drug development professionals working on SHP2 inhibition and the MAPK pathway. Further quantitative characterization of the pharmacodynamic effects of this compound on pMEK and pERK in preclinical models will continue to be of high value in its clinical development.

References

The Structural Basis for IACS-13909 Binding to SHP2: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the structural and functional interactions between the allosteric inhibitor IACS-13909 and the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). The information presented herein is intended to support research and development efforts targeting the SHP2 signaling pathway.

Introduction to SHP2 and its Role in Cellular Signaling

Src homology 2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase critical in mediating signal transduction downstream of various receptor tyrosine kinases (RTKs).[1][2] It is a key component of the RAS-mitogen-activated protein kinase (MAPK) signaling cascade, playing a pivotal role in cell growth, differentiation, and survival.[1][2] Dysregulation of SHP2 activity is implicated in the pathogenesis of numerous cancers, making it a compelling target for therapeutic intervention.[2]

This compound: A Potent and Selective Allosteric Inhibitor of SHP2

This compound is a potent, selective, and orally bioavailable allosteric inhibitor of SHP2. Unlike orthosteric inhibitors that target the catalytic site, this compound binds to a distinct allosteric pocket, stabilizing SHP2 in its auto-inhibited conformation. This mode of action effectively locks the enzyme in an inactive state, thereby suppressing downstream MAPK signaling.

Quantitative Data for this compound

The following tables summarize the key quantitative parameters defining the potency and binding affinity of this compound for SHP2.

ParameterValueAssay Condition
IC50 (full-length SHP2)~15.7 nMIn vitro enzymatic assay with DiFMUP substrate, stimulated by 1 µM bistyrosylphosphorylated peptide.
Kd ~32 nMIsothermal titration calorimetry.
IC50 (SHP2 PTP domain)>50,000 nMIn vitro enzymatic assay with DiFMUP substrate.

Table 1: Biochemical Potency and Binding Affinity of this compound.

Cell LineAssay TypeDurationEndpoint Measured
KYSE-520Clonogenic Assay14 daysCell proliferation.
KYSE-520Western Blot2 hourspERK and pMEK levels.

Table 2: Cellular Activity of this compound.

Structural Basis of this compound Binding

The co-crystal structure of this compound in complex with human SHP2 (PDB ID: 6WU8) reveals the molecular details of its allosteric inhibition. This compound binds to a tunnel-like pocket at the interface of the N-terminal SH2 (N-SH2), C-terminal SH2 (C-SH2), and the protein tyrosine phosphatase (PTP) domains. This binding event stabilizes the interaction between the N-SH2 domain and the PTP domain, locking SHP2 in its catalytically inactive, auto-inhibited conformation.

Signaling Pathways and Mechanism of Action

The following diagrams illustrate the SHP2 signaling pathway, the mechanism of this compound inhibition, and a general workflow for assessing its activity.

SHP2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 recruits SHP2_inactive SHP2 (Inactive) RTK->SHP2_inactive recruits & activates SOS SOS Grb2->SOS RAS_GDP RAS-GDP SOS->RAS_GDP SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active SHP2_active->RAS_GDP promotes GDP/GTP exchange RAS_GTP RAS-GTP RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

SHP2 Signaling Pathway.

IACS13909_Mechanism cluster_SHP2 SHP2 Protein PTP PTP Domain Inactive_State Auto-inhibited (Inactive State) PTP->Inactive_State stabilized in NSH2 N-SH2 Domain NSH2->Inactive_State CSH2 C-SH2 Domain IACS13909 This compound IACS13909->PTP binds to allosteric site IACS13909->NSH2 IACS13909->CSH2 Active_State Open (Active State) Inactive_State->Active_State transition blocked RTK_Signal Upstream RTK Signal RTK_Signal->Active_State promotes

Mechanism of this compound Allosteric Inhibition.

Experimental_Workflow Start Start Cell_Culture Culture RTK-driven Cancer Cells (e.g., KYSE-520) Start->Cell_Culture Treatment Treat with This compound (2 hours) Cell_Culture->Treatment Lysis Cell Lysis Treatment->Lysis Western_Blot Western Blot Analysis Lysis->Western_Blot Detection Detect pERK & pMEK Levels Western_Blot->Detection End End Detection->End

Workflow for Cellular Activity Assessment.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

X-ray Crystallography (PDB ID: 6WU8)
  • Protein Expression and Purification: Full-length human SHP2 (residues 1-530) is expressed in an appropriate system (e.g., E. coli). The protein is then purified using standard chromatographic techniques to achieve high purity.

  • Co-crystallization: The purified SHP2 protein is incubated with a molar excess of this compound. Co-crystals are grown using vapor diffusion methods, with specific precipitant solutions and temperatures optimized for crystal formation.

  • Data Collection and Structure Determination: X-ray diffraction data are collected from the co-crystals at a synchrotron source. The structure is solved by molecular replacement and refined to a resolution of 2.40 Å.

In Vitro Enzymatic Assay
  • Objective: To determine the IC50 of this compound against full-length SHP2 and the isolated PTP domain.

  • Reagents:

    • Purified full-length recombinant human SHP2 protein.

    • Purified human SHP2 phosphatase domain.

    • Fluorogenic substrate: 6,8-difluoro-4-methylumbelliferyl phosphate (B84403) (DiFMUP).

    • SHP2-activating peptide: 1 µM bistyrosylphosphorylated peptide (for full-length SHP2 assay).

    • Assay buffer.

    • This compound in a dilution series.

  • Procedure:

    • For the full-length SHP2 assay, pre-incubate the enzyme with the activating peptide.

    • Add serial dilutions of this compound to the enzyme (full-length or PTP domain).

    • Initiate the reaction by adding the DiFMUP substrate.

    • Monitor the fluorescence signal over time using a plate reader.

    • Calculate the rate of reaction and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Western Blot Assay
  • Objective: To assess the effect of this compound on MAPK pathway signaling in cells.

  • Cell Line: KYSE-520 (or other RTK-driven cancer cell line).

  • Procedure:

    • Seed KYSE-520 cells in culture plates and allow them to adhere.

    • Treat the cells with various concentrations of this compound for 2 hours.

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against phospho-ERK (pERK), total ERK, phospho-MEK (pMEK), and total MEK.

    • Incubate with the appropriate secondary antibodies.

    • Detect the protein bands using a chemiluminescence-based system.

    • Quantify the band intensities to determine the change in pERK and pMEK levels relative to total protein levels.

Clonogenic Assay
  • Objective: To evaluate the long-term effect of this compound on the proliferative capacity of cancer cells.

  • Cell Line: KYSE-520 (or other suitable cell line).

  • Procedure:

    • Seed a low density of cells in culture plates.

    • Treat the cells with a range of this compound concentrations.

    • Incubate the plates for 14 days, allowing colonies to form.

    • Fix the colonies with a suitable fixative (e.g., methanol/acetic acid).

    • Stain the colonies with crystal violet.

    • Count the number of colonies (typically >50 cells) in each well.

    • Calculate the surviving fraction for each treatment condition relative to the untreated control.

Conclusion

This compound is a potent and selective allosteric inhibitor of SHP2 that effectively suppresses MAPK signaling by stabilizing the enzyme in its auto-inhibited conformation. The detailed structural and functional data, along with the experimental protocols provided in this guide, offer a valuable resource for researchers working on the development of SHP2-targeted therapies.

References

IACS-13909: A Technical Guide to its Potential Applications Beyond Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

IACS-13909, also known as BBP-398, is a potent and selective allosteric inhibitor of Src homology 2 domain-containing phosphatase (SHP2). While its primary clinical development has focused on overcoming resistance to EGFR inhibitors in non-small cell lung cancer (NSCLC), its mechanism of action holds significant promise for a broader range of malignancies.[1][2][3][4][5] SHP2 is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs), and its inhibition can suppress the mitogen-activated protein kinase (MAPK) pathway, a key driver of cell proliferation and survival in many cancers. This technical guide provides an in-depth overview of the preclinical evidence supporting the application of this compound in various cancer types beyond NSCLC, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing relevant biological pathways.

Core Mechanism of Action

This compound is an allosteric inhibitor of SHP2, meaning it binds to a site on the enzyme distinct from the active site, inducing a conformational change that locks the enzyme in an inactive state. SHP2 is a non-receptor protein tyrosine phosphatase that is essential for the full activation of the RAS-MAPK signaling cascade downstream of various RTKs. In its inactive state, the N-terminal SH2 domain of SHP2 blocks its own catalytic domain. Upon growth factor binding to an RTK, the RTK becomes phosphorylated, creating docking sites for the Grb2-SOS complex. SHP2 is recruited to these activated receptor complexes and, upon its own activation, dephosphorylates specific substrates, including the GAB1/2 and IRS1/2 docking proteins, which in turn promotes the activation of RAS and the downstream MAPK pathway (RAF-MEK-ERK). By locking SHP2 in its inactive conformation, this compound prevents this signal transduction, leading to a suppression of the MAPK pathway and subsequent inhibition of tumor cell proliferation.

Signaling Pathway

SHP2_MAPK_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK RTK Growth Factor->RTK Grb2_SOS Grb2-SOS RTK->Grb2_SOS SHP2_inactive SHP2 (Inactive) RTK->SHP2_inactive RAS RAS Grb2_SOS->RAS SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active SHP2_active->RAS Promotes Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation This compound This compound This compound->SHP2_active Inhibits

Caption: The SHP2-mediated activation of the MAPK signaling pathway and the inhibitory action of this compound.

Potential Applications in Various Cancer Types

Preclinical studies have demonstrated that this compound is effective in a variety of cancer cell lines and xenograft models driven by different RTK alterations, suggesting its potential utility beyond NSCLC.

Cancers with Activated Receptor Tyrosine Kinases (RTKs)

This compound has shown potent anti-proliferative activity in tumor cell lines harboring a broad spectrum of activated RTKs as the oncogenic driver. This suggests potential applications in cancers such as:

  • Esophageal Cancer: The KYSE-520 esophageal squamous cell carcinoma line, which has an amplified FGFR2, is sensitive to this compound.

  • Breast Cancer: Cell lines with HER2 amplification or activating mutations could be susceptible.

  • Gastric Cancer: Tumors driven by MET or FGFR2 amplification may respond to SHP2 inhibition.

  • Glioblastoma: Cancers with EGFR amplification or mutations are potential targets.

Combination Therapy to Overcome Drug Resistance

A key application of this compound is in combination with targeted therapies to overcome or prevent the development of resistance. Resistance to RTK inhibitors often involves the activation of bypass signaling pathways that reconverge on the MAPK pathway. By inhibiting SHP2, this compound can block these bypass mechanisms. This has been demonstrated in the context of osimertinib (B560133) resistance in NSCLC, and the same principle can be applied to other cancers and targeted agents. For instance, combination with BRAF or MEK inhibitors in melanoma, or with HER2 inhibitors in breast cancer, could be explored.

Quantitative Data Summary

Parameter Value Context Reference
IC50 15.7 nMIn vitro SHP2 enzymatic assay
Kd 32 nMBinding affinity to SHP2
GI50 ~1 µMProliferation of NCI-H1975 NSCLC cells
Tumor Growth Inhibition 100%In vivo mouse model (specific model not detailed) at 70 mg/kg daily

Experimental Protocols

In Vitro Cell Proliferation Assay

This protocol is based on the methodology described for assessing the effect of this compound on cancer cell lines.

  • Cell Seeding: Cancer cell lines of interest are seeded in 384-well plates at a density of 1,000 to 5,000 cells per well in their respective growth media.

  • Drug Treatment: After 24 hours, cells are treated with a serial dilution of this compound (e.g., from 1 nM to 10 µM) or DMSO as a vehicle control.

  • Incubation: Plates are incubated for 3 to 5 days at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Assessment: Cell viability is determined using a commercially available assay, such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells. Luminescence is read on a plate reader.

  • Data Analysis: The half-maximal growth inhibition (GI50) values are calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis for Pathway Modulation

This protocol is designed to assess the effect of this compound on MAPK pathway signaling.

  • Cell Treatment: Cells are seeded in 6-well plates and grown to 70-80% confluency. They are then treated with this compound at various concentrations for a specified time (e.g., 2 hours).

  • Lysate Preparation: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against key signaling proteins (e.g., phospho-ERK, total ERK, phospho-MEK, total MEK, and a loading control like β-actin).

  • Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The intensity of the bands is quantified using densitometry software.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cancer Cell Line Culture Proliferation_Assay Cell Proliferation Assay (GI50) Cell_Culture->Proliferation_Assay Western_Blot Western Blot (pERK, pMEK) Cell_Culture->Western_Blot Xenograft Xenograft Model Establishment Proliferation_Assay->Xenograft Promising Results Western_Blot->Xenograft Treatment This compound Treatment Xenograft->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement TGI Tumor Growth Inhibition (TGI) Analysis Tumor_Measurement->TGI

Caption: A generalized workflow for the preclinical evaluation of this compound.

Future Directions and Considerations

The preclinical data strongly suggest that this compound has a broad therapeutic window that extends beyond NSCLC. Future research should focus on:

  • Biomarker Discovery: Identifying predictive biomarkers to select patient populations most likely to respond to SHP2 inhibition. This could include specific RTK amplifications, mutations, or gene expression signatures.

  • Novel Combination Strategies: Exploring rational combinations of this compound with other targeted agents, chemotherapies, and immunotherapies in a wider range of cancer types.

  • Understanding Resistance Mechanisms: Investigating potential mechanisms of resistance to this compound to develop strategies to overcome them.

  • Clinical Translation: Designing and initiating clinical trials to evaluate the safety and efficacy of this compound in patient populations with tumors harboring the identified biomarkers of sensitivity.

References

The Pharmacodynamics of IACS-13909: A Technical Guide for Cancer Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of a Potent Allosteric SHP2 Inhibitor in Preclinical Cancer Models

This technical guide provides a comprehensive overview of the pharmacodynamics of IACS-13909, a potent and selective allosteric inhibitor of Src homology 2 domain-containing phosphatase (SHP2). Designed for researchers, scientists, and drug development professionals, this document details the mechanism of action, preclinical efficacy, and experimental protocols associated with this compound in various cancer models, with a particular focus on overcoming resistance to targeted therapies.

Core Mechanism of Action

This compound is an orally active, allosteric inhibitor of SHP2, a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling.[1] SHP2 is a key mediator downstream of multiple receptor tyrosine kinases (RTKs) and is essential for the full activation of the mitogen-activated protein kinase (MAPK) signaling pathway.[2][3][4][5] By binding to an allosteric site on the SHP2 protein, this compound stabilizes it in an inactive conformation, thereby preventing its function and suppressing the MAPK pathway.[2][4][6] This inhibition of SHP2 has been shown to impede the proliferation of cancer cells that are driven by a wide range of activated RTKs.[2][4][5][6][7]

SHP2_Inhibition_Pathway Mechanism of Action of this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) SHP2 SHP2 RTK->SHP2 Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds RAS RAS SHP2->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Tumor Growth ERK->Proliferation Promotes IACS13909 This compound IACS13909->SHP2 Inhibits

Diagram 1: this compound inhibits the SHP2-mediated MAPK signaling pathway.

Quantitative In Vitro Efficacy

This compound has demonstrated potent anti-proliferative activity across a range of cancer cell lines with diverse genomic drivers. The tables below summarize its in vitro efficacy.

Table 1: Biochemical and Cellular Potency of this compound

Assay TypeTarget/Cell LineMetricValueReference
Enzymatic AssayPurified full-length human SHP2IC5015.7 nM[1]
Binding AssaySHP2Kd32 nM[1]
Cell ProliferationKYSE-520 (Wild-type SHP2)GI50~1 µM[1]
Cell ProliferationNCI-H1975 CS (Osimertinib-resistant)GI50~1 µM[1]

Table 2: Anti-proliferative Activity in Osimertinib-Resistant NSCLC Models

Cell LineResistance MechanismThis compound Treatment EffectReference
HCC827-ER1c-MET amplificationPotent growth suppression[7]
HCC4006-OsiRRTK-bypassPotent growth suppression[7][8]
NCI-H1975 CSEGFR C797S mutationDose-dependent proliferation suppression[1]

In Vivo Pharmacodynamics and Efficacy

Preclinical studies in mouse xenograft models have shown significant anti-tumor activity of this compound.

Table 3: In Vivo Efficacy of this compound in Xenograft Models

Cancer ModelCell LineDosing RegimenOutcomeReference
Esophageal Cancer (Subcutaneous)KYSE-52070 mg/kg, QD, p.o. for 21 days100% Tumor Growth Inhibition (TGI)[1][7][9]
Acute Myeloid Leukemia (Orthotopic)MV-4-11 (FLT3-ITD+)Dose-dependentSuppression of systemic tumor burden[2]
NSCLC (Osimertinib-sensitive)HCC82770 mg/kg, QD, p.o.Potent tumor growth suppression (tumor stasis)[7]
NSCLC (Osimertinib-resistant)Not specifiedCombination with osimertinib (B560133)Tumor regression[9][10]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols used in the evaluation of this compound.

In Vitro Cell Proliferation Assays

The anti-proliferative effects of this compound were determined using clonogenic assays.

Cell_Proliferation_Workflow Workflow for In Vitro Cell Proliferation Assay A Seed KYSE-520 cells (10,000 cells/well) in 384-well plates B Incubate overnight A->B C Treat cells with serially diluted This compound or DMSO control B->C D Incubate for 2 hours (37°C, 5% CO2) C->D E For clonogenic assays, incubate for 10-14 days D->E F Assess cell viability/proliferation E->F

Diagram 2: A generalized workflow for assessing the in vitro anti-proliferative effects of this compound.
  • Cell Seeding: Cancer cell lines, such as KYSE-520, are seeded in 384-well tissue culture plates at a density of 10,000 cells per 40 µL per well.[6]

  • Treatment: The following day, cells are treated with either DMSO as a vehicle control or serially diluted concentrations of this compound.[6]

  • Incubation: The plates are incubated for 2 hours at 37°C in a 5% CO2 environment.[6] For longer-term proliferation assays, such as clonogenic assays, the incubation period is extended to 10 or 14 days.[1][7]

  • Analysis: Cell proliferation is assessed to determine the half-maximal growth inhibition concentration (GI50).

Western Blot Analysis for MAPK Pathway Inhibition

To confirm the mechanism of action, the levels of phosphorylated proteins in the MAPK pathway were measured.

  • Cell Treatment: Cells are treated with varying concentrations of this compound (e.g., 1-5 µM) for a specified duration (e.g., 2 hours).[1]

  • Protein Extraction and Quantification: Standard protocols are followed for cell lysis, protein extraction, and quantification.

  • Immunoblotting: Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against phosphorylated MEK (pMEK) and phosphorylated ERK (pERK), as well as total protein levels as loading controls.

  • Detection: Secondary antibodies conjugated to a detectable marker are used for visualization and quantification of protein bands.

In Vivo Xenograft Studies

The anti-tumor efficacy of this compound in vivo was evaluated using subcutaneous and orthotopic xenograft models.

In_Vivo_Xenograft_Workflow Workflow for In Vivo Xenograft Studies A Implant cancer cells (e.g., KYSE-520) subcutaneously or orthotopically into mice B Allow tumors to establish A->B C Randomize mice into treatment groups (Vehicle vs. This compound) B->C D Administer treatment orally (p.o.) daily (QD) for a defined period (e.g., 21 days) C->D E Monitor tumor volume and mouse body weight regularly D->E F At study endpoint, harvest tumors and plasma for analysis E->F

Diagram 3: A generalized workflow for conducting in vivo xenograft efficacy studies of this compound.
  • Tumor Implantation: Cancer cells, such as KYSE-520 or MV-4-11, are implanted into immunodeficient mice.[2][7] For solid tumors, this is typically done subcutaneously.[7] For leukemia models, cells may be injected intravenously.[2]

  • Treatment Administration: Once tumors are established, mice are randomized into treatment and control groups. This compound is administered orally, often at a dose of 70 mg/kg, once daily.[1][2][7] The vehicle control is typically 0.5% methylcellulose.[2][7]

  • Monitoring and Analysis: Tumor growth and mouse body weight are monitored throughout the study.[2][7] At the end of the study, plasma and tumor samples can be harvested for pharmacokinetic and pharmacodynamic biomarker analysis, such as measuring DUSP6 mRNA levels.[2][7]

Overcoming Therapeutic Resistance

A significant finding from the preclinical evaluation of this compound is its ability to overcome both EGFR-dependent and EGFR-independent resistance mechanisms to osimertinib in non-small cell lung cancer (NSCLC).[2][3][4][5][7][10][11]

  • EGFR-Dependent Resistance: In models with EGFR mutations that confer resistance to osimertinib (e.g., C797S), this compound as a single agent can suppress cancer cell proliferation.[1]

  • EGFR-Independent Resistance: In cases of resistance driven by the activation of alternative RTKs (RTK-bypass), this compound has shown efficacy.[7]

  • Combination Therapy: The combination of this compound with osimertinib has demonstrated synergistic effects, leading to more durable responses and tumor regression in osimertinib-resistant models.[7][9][10]

Conclusion

This compound is a promising SHP2 inhibitor with a well-defined mechanism of action and potent anti-tumor activity in a variety of preclinical cancer models. Its ability to suppress the MAPK signaling pathway makes it an attractive therapeutic agent for cancers driven by activated RTKs. Furthermore, its efficacy in overcoming resistance to established targeted therapies like osimertinib highlights its potential as both a monotherapy and a combination partner in the clinical setting. The data and protocols presented in this guide provide a solid foundation for further investigation and development of this compound as a novel cancer therapeutic.

References

Methodological & Application

Application Notes and Protocols for IACS-13909 In Vitro Cell Proliferation Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IACS-13909 is a potent and selective allosteric inhibitor of Src homology 2 (SH2) domain-containing phosphatase 2 (SHP2).[1][2][3][4][5] SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in mediating signaling downstream of multiple receptor tyrosine kinases (RTKs), primarily through the RAS/MAPK pathway.[1][6] By locking SHP2 in an inactive conformation, this compound effectively suppresses signaling through the MAPK pathway, leading to the inhibition of cell proliferation in tumors driven by a broad spectrum of activated RTKs.[1][2][4][5][6] These application notes provide a detailed protocol for assessing the in vitro anti-proliferative effects of this compound using a clonogenic assay.

Mechanism of Action

This compound is an allosteric inhibitor that binds to a pocket at the interface of the N-terminal SH2 and the protein tyrosine phosphatase (PTP) domains of SHP2. This binding stabilizes the auto-inhibited conformation of SHP2, preventing its activation and subsequent dephosphorylation of downstream substrates. The inhibition of SHP2 activity leads to the suppression of the RAS-RAF-MEK-ERK signaling cascade, which is crucial for cell proliferation, survival, and differentiation.

Signaling Pathway

The following diagram illustrates the role of SHP2 in the MAPK signaling pathway and the point of inhibition by this compound.

SHP2_MAPK_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 recruits SHP2 SHP2 RTK->SHP2 activates SOS1 SOS1 GRB2->SOS1 recruits RAS RAS SOS1->RAS activates SHP2->RAS promotes activation IACS13909 This compound IACS13909->SHP2 inhibits RAF RAF RAS->RAF activates MEK MEK RAF->MEK activates ERK ERK MEK->ERK activates Proliferation Cell Proliferation & Survival ERK->Proliferation promotes

Caption: this compound inhibits SHP2, blocking the MAPK signaling pathway and subsequent cell proliferation.

Data Presentation

The anti-proliferative activity of this compound has been evaluated across a panel of cancer cell lines. The Growth Inhibition 50 (GI50) values, the concentration of the drug that causes a 50% reduction in cell growth, are summarized below.

Cell LineCancer TypeKey Genetic Alteration(s)This compound GI50 (µM)
KYSE-520Esophageal Squamous Cell CarcinomaEGFR Amplification< 1[7]
NCI-H1975Non-Small Cell Lung CancerEGFR L858R/T790M~1[6][7]
NCI-H1975 CSNon-Small Cell Lung CancerEGFR L858R/T790M/C797S~1[6][7]
HCC4006Non-Small Cell Lung CancerEGFR Exon 19 Deletion~1[8]
LD1-0025-200717 (PDX spheroids)Non-Small Cell Lung CancerEGFR Exon 19 Del/T790M/C797S~1[7]

Experimental Protocols

Clonogenic Cell Proliferation Assay

This protocol is designed to assess the long-term effect of this compound on the ability of single cells to form colonies.

Materials:

  • Cell Lines: e.g., KYSE-520, NCI-H1975, or other cancer cell lines with RTK pathway activation.

  • This compound: Prepare a stock solution in DMSO (e.g., 10 mM) and store at -20°C or -80°C.

  • Cell Culture Medium: Appropriate for the cell line in use (e.g., RPMI-1640 with 10% FBS).

  • Phosphate-Buffered Saline (PBS): Sterile.

  • Trypsin-EDTA: 0.25% or 0.05%.

  • 6-well or 12-well tissue culture plates.

  • Fixation Solution: 10% neutral buffered formalin or a mixture of methanol (B129727) and acetic acid.

  • Staining Solution: 0.5% crystal violet in 20% methanol.[1]

  • DMSO.

  • Incubator: 37°C, 5% CO2.

Experimental Workflow:

Clonogenic_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A 1. Prepare single cell suspension B 2. Seed cells in multi-well plates A->B C 3. Treat with this compound (serial dilutions) B->C D 4. Incubate for 10-14 days C->D E 5. Fix and stain colonies with crystal violet D->E F 6. Count colonies E->F G 7. Calculate GI50 F->G

Caption: Workflow for the this compound clonogenic cell proliferation assay.

Detailed Protocol:

  • Cell Seeding:

    • Harvest and count cells to prepare a single-cell suspension.

    • Seed an appropriate number of cells into 6-well or 12-well plates. The seeding density should be optimized for each cell line to ensure the formation of distinct colonies (typically 200-1000 cells per well for a 6-well plate).

    • Allow cells to attach overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the cell culture medium. A typical concentration range is 10 nM to 10 µM.[6] Include a DMSO vehicle control.

    • Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or DMSO.

  • Incubation:

    • Incubate the plates for 10-14 days at 37°C with 5% CO2.[2][3][4][6] Monitor the plates for colony formation. The medium can be changed every 3-4 days if necessary.

  • Fixation and Staining:

    • Aspirate the medium from the wells.

    • Gently wash the wells once with PBS.

    • Add the fixation solution to each well and incubate for 15-30 minutes at room temperature.[9]

    • Remove the fixation solution and wash the wells with deionized water.

    • Add the 0.5% crystal violet staining solution to each well, ensuring the bottom of the well is completely covered.

    • Incubate for 20-30 minutes at room temperature.[1]

    • Carefully wash the wells with tap water until the excess stain is removed.

    • Allow the plates to air dry.

  • Colony Counting and Data Analysis:

    • Count the number of colonies in each well. A colony is typically defined as a cluster of at least 50 cells.

    • Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment group.

      • PE = (Number of colonies formed / Number of cells seeded) x 100%

      • SF = (Number of colonies formed after treatment) / (Number of cells seeded x PE)

    • Plot the surviving fraction as a function of the this compound concentration and determine the GI50 value using non-linear regression analysis.

Notes:

  • The optimal cell seeding density and incubation time may vary between cell lines. It is recommended to perform a preliminary experiment to determine these parameters.

  • Ensure that the final DMSO concentration in the culture medium does not exceed a level that is toxic to the cells (typically ≤ 0.5%).

  • For solubilization and absorbance-based quantification, after staining and washing, the bound crystal violet can be solubilized with a solvent like 10% acetic acid or methanol, and the absorbance can be measured at approximately 570-590 nm.[10]

References

Application Notes and Protocols for Clonogenic Assay with IACS-13909

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IACS-13909 is a potent and selective allosteric inhibitor of Src homology 2 domain-containing phosphatase (SHP2).[1][2] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth and survival by positively regulating the RAS/MAPK signaling pathway downstream of multiple receptor tyrosine kinases (RTKs).[1][3][4] Dysregulation of the SHP2 pathway is implicated in the pathogenesis of various cancers. This compound has demonstrated significant anti-proliferative activity in cancer cell lines driven by a broad spectrum of RTKs.[1][2]

The clonogenic assay, or colony formation assay, is a fundamental in vitro method to assess the long-term survival and proliferative capacity of single cells following treatment with cytotoxic agents. This application note provides a detailed protocol for performing a clonogenic assay to evaluate the efficacy of this compound on various cancer cell lines.

Mechanism of Action of this compound

This compound allosterically binds to a pocket at the interface of the SH2 and phosphatase domains of SHP2, stabilizing it in an inactive conformation. This prevents the dephosphorylation of its substrates, leading to the suppression of the downstream RAS-RAF-MEK-ERK (MAPK) signaling cascade, which is critical for cell proliferation and survival.

SHP2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 Recruits SHP2 SHP2 RTK->SHP2 Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds SOS SOS GRB2->SOS RAS RAS SOS->RAS Activates SHP2->RAS Promotes activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation IACS13909 This compound IACS13909->SHP2 Inhibits

Diagram 1: Simplified SHP2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

This protocol is a general guideline for a 14-day clonogenic assay in a 6-well plate format. Optimization of cell seeding density and this compound concentration is recommended for each cell line.

Materials
  • Cancer cell lines (e.g., NCI-H1975, KYSE-520, HCC4006)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (powder)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • 6-well tissue culture plates

  • Fixation solution (e.g., 10% formalin or a 1:3 mixture of acetic acid and methanol)

  • Staining solution (e.g., 0.5% crystal violet in methanol)

  • Sterile, nuclease-free water

This compound Stock Solution Preparation
  • Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO. For example, for a molecular weight of 377.27 g/mol , dissolve 3.77 mg in 1 mL of DMSO.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term storage. When stored at -20°C, it is recommended to use it within one month, and within six months if stored at -80°C.[3]

Clonogenic Assay Protocol

Clonogenic_Workflow A 1. Cell Seeding Seed cells at low density in 6-well plates. B 2. Cell Adhesion Incubate for 24 hours to allow cells to attach. A->B C 3. This compound Treatment Treat cells with a range of This compound concentrations. B->C D 4. Incubation Incubate for 10-14 days until colonies are visible. C->D E 5. Fixation Fix colonies with an appropriate fixation solution. D->E F 6. Staining Stain colonies with crystal violet. E->F G 7. Colony Counting Count colonies containing ≥50 cells. F->G H 8. Data Analysis Calculate Plating Efficiency and Surviving Fraction. G->H

Diagram 2: Experimental workflow for the clonogenic assay with this compound.

Day 1: Cell Seeding

  • Harvest cells from a sub-confluent culture flask using trypsin-EDTA.

  • Perform a cell count to determine the cell concentration.

  • Seed the cells into 6-well plates at a pre-determined optimal density. This density should be low enough to allow for the formation of individual colonies. A starting point for optimization could be in the range of 200-1000 cells per well. The optimal seeding density is cell-line dependent and should be determined empirically. For untreated control wells, aim for 20-150 colonies per well.

  • Gently swirl the plates to ensure an even distribution of cells.

  • Incubate the plates overnight at 37°C in a humidified incubator with 5% CO₂ to allow the cells to attach.

Day 2: this compound Treatment

  • Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. A suggested concentration range for initial experiments is 0.01 µM to 10 µM.[3]

  • Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Return the plates to the incubator.

Day 3 - Day 14: Incubation

  • Incubate the plates for 10-14 days. The incubation time depends on the doubling time of the cell line and should be sufficient for colonies of at least 50 cells to form in the control wells.

  • Visually inspect the plates every 2-3 days to monitor colony growth.

Day 14: Fixation and Staining

  • Carefully aspirate the medium from each well.

  • Gently wash the wells once with PBS.

  • Add 1-2 mL of fixation solution to each well and incubate for 10-15 minutes at room temperature.

  • Aspirate the fixation solution.

  • Add 1-2 mL of 0.5% crystal violet staining solution to each well and incubate for 20-30 minutes at room temperature.

  • Carefully remove the staining solution and gently wash the wells with tap water until the excess stain is removed.

  • Allow the plates to air dry completely.

Colony Counting and Data Analysis

  • Count the number of colonies in each well. A colony is typically defined as a cluster of 50 or more cells. Counting can be done manually using a microscope or with an automated colony counter.

  • Calculate the Plating Efficiency (PE) and the Surviving Fraction (SF) using the following formulas:

    • Plating Efficiency (PE) = (Number of colonies in control wells / Number of cells seeded in control wells) x 100%

    • Surviving Fraction (SF) = (Number of colonies in treated wells / (Number of cells seeded in treated wells x PE))

Data Presentation

The following tables summarize representative quantitative data on the effect of this compound on the clonogenic survival of various cancer cell lines. The data is based on published findings and is intended for illustrative purposes.

Table 1: Effect of this compound on Clonogenic Survival of NSCLC Cell Line NCI-H1975

This compound Concentration (µM)Surviving Fraction (SF)
0 (Control)1.00
0.01~0.95
0.1~0.75
1~0.40
10~0.10

Data estimated from dose-response curves in existing literature.

Table 2: Effect of this compound on Clonogenic Survival of Esophageal Squamous Cell Carcinoma Line KYSE-520

This compound Concentration (µM)Surviving Fraction (SF)
0 (Control)1.00
0.01~0.90
0.1~0.65
1~0.30
10<0.05

Data estimated from dose-response curves in existing literature.

Table 3: Effect of this compound on Clonogenic Survival of NSCLC Cell Line HCC4006

This compound Concentration (µM)Surviving Fraction (SF)
0 (Control)1.00
0.01~0.98
0.1~0.80
1~0.50
10~0.15

Data estimated from dose-response curves in existing literature.

Conclusion

The clonogenic assay is a robust method for determining the long-term anti-proliferative effects of this compound. This application note provides a comprehensive protocol and supporting information to aid researchers in evaluating the efficacy of this SHP2 inhibitor in various cancer cell models. Adherence to the protocol and careful optimization of experimental parameters will ensure the generation of reliable and reproducible data, contributing to a better understanding of the therapeutic potential of this compound.

References

Application Note: Western Blot Protocol for Analyzing MAPK/ERK Pathway Modulation by IACS-13909 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, particularly the RAS-RAF-MEK-ERK cascade, is a critical regulator of fundamental cellular processes, including proliferation, differentiation, survival, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers, often driven by mutations in upstream receptor tyrosine kinases (RTKs).[1][2][3][4] SHP2 (Src homology 2 domain-containing phosphatase) is a key phosphatase that mediates signaling from multiple RTKs and is necessary for the full activation of the MAPK pathway.[5]

IACS-13909 is a potent and selective allosteric inhibitor of SHP2. By inhibiting SHP2, this compound suppresses signaling through the MAPK pathway, leading to reduced phosphorylation of MEK (pMEK) and ERK (pERK), which are key indicators of pathway activation. This application note provides a detailed protocol for using Western blotting to detect and quantify the dose-dependent effects of this compound on pMEK and pERK levels in cancer cell lines.

Data Presentation

The following table summarizes hypothetical quantitative data from a Western blot experiment. The data illustrates the effect of this compound on pMEK1/2 and pERK1/2 levels in a cancer cell line with an activated RTK pathway (e.g., KYSE-520). Data is presented as the relative band intensity normalized to the corresponding total protein and expressed as a fold change relative to the untreated (vehicle) control.

Target ProteinTreatmentConcentration (nM)Fold Change (Normalized Intensity)Standard Deviation
p-MEK1/2 (Ser217/221) Vehicle (DMSO)01.00± 0.12
This compound100.78± 0.09
This compound1000.35± 0.06
This compound10000.15± 0.04
p-ERK1/2 (Thr202/Tyr204) Vehicle (DMSO)01.00± 0.15
This compound100.65± 0.08
This compound1000.21± 0.05
This compound10000.08± 0.03
Total MEK1/2 Vehicle (DMSO)01.00± 0.07
This compound101.02± 0.06
This compound1000.98± 0.08
This compound10001.01± 0.05
Total ERK1/2 Vehicle (DMSO)01.00± 0.09
This compound100.99± 0.07
This compound1001.03± 0.06
This compound10000.97± 0.08

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the MAPK/ERK signaling pathway, the point of inhibition by this compound, and the experimental workflow for the Western blot analysis.

G cluster_pathway MAPK/ERK Signaling Pathway cluster_inhibitor Inhibitor Action RTK Receptor Tyrosine Kinase (RTK) SHP2 SHP2 RTK->SHP2 RAS RAS SHP2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation IACS This compound IACS->SHP2 Inhibits

Caption: MAPK/ERK pathway and inhibition by this compound.

G start Cell Culture & Adherence (70-80% confluency) treatment Serum Starvation followed by This compound Treatment start->treatment lysis Wash with ice-cold PBS & Cell Lysis (RIPA + Inhibitors) treatment->lysis quant Protein Quantification (BCA Assay) lysis->quant sds_page Sample Prep & SDS-PAGE quant->sds_page transfer Western Transfer (PVDF Membrane) sds_page->transfer blocking Blocking (5% BSA in TBST) transfer->blocking primary_ab Primary Antibody Incubation (pMEK, pERK, Total MEK/ERK, GAPDH) Overnight at 4°C blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection (ECL) & Imaging secondary_ab->detection analysis Densitometry Analysis detection->analysis

Caption: Western blot experimental workflow.

Experimental Protocols

  • Cell Line: A suitable cancer cell line with an active MAPK/ERK pathway (e.g., KYSE-520, NCI-H1975).

  • This compound: Prepare stock solutions in DMSO.

  • Culture Media: Appropriate media (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Buffers and Solutions:

    • Phosphate-Buffered Saline (PBS), ice-cold.

    • RIPA Lysis Buffer (or other suitable lysis buffer for phospho-proteins).

    • Protease and Phosphatase Inhibitor Cocktails: Add fresh to lysis buffer before use.

    • Tris-Buffered Saline with 0.1% Tween-20 (TBST).

    • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in TBST. Avoid using milk as it contains phosphoproteins that can cause high background.

    • Laemmli Sample Buffer (4x or 2x).

  • Antibodies:

    • Primary Antibodies:

      • Rabbit anti-pMEK1/2 (Ser217/221)

      • Rabbit anti-pERK1/2 (p44/42 MAPK) (Thr202/Tyr204)

      • Rabbit anti-Total MEK1/2

      • Rabbit anti-Total ERK1/2 (p44/42 MAPK)

      • Mouse or Rabbit anti-GAPDH or anti-β-Actin (Loading Control)

    • Secondary Antibodies:

      • HRP-conjugated Goat anti-Rabbit IgG

      • HRP-conjugated Goat anti-Mouse IgG

  • Other:

    • BCA Protein Assay Kit.

    • Precast polyacrylamide gels (e.g., 4-15% gradient gels) or reagents for hand-casting gels.

    • PVDF or nitrocellulose membranes.

    • Enhanced Chemiluminescent (ECL) substrate.

    • Western blot imaging system.

  • Plating: Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency on the day of the experiment.

  • Serum Starvation: Once cells are at the desired confluency, replace the growth medium with serum-free media and incubate for 12-24 hours. This step reduces basal phosphorylation levels in the MAPK pathway.

  • Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a specified time, typically 2 hours. Include a vehicle-only control (DMSO).

  • Washing: After treatment, immediately place the culture plates on ice and aspirate the medium. Wash the cells twice with ice-cold PBS.

  • Lysis: Add an appropriate volume of ice-cold RIPA buffer, freshly supplemented with protease and phosphatase inhibitors, to each well (e.g., 100-150 µL for a 6-well plate).

  • Collection: Scrape the cells off the plate and transfer the lysate to pre-chilled microcentrifuge tubes.

  • Incubation: Incubate the lysates on ice for 30 minutes, vortexing briefly every 10 minutes.

  • Clarification: Centrifuge the lysates at 14,000 x g for 15-20 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully transfer the clear supernatant, which contains the protein extract, to new pre-chilled tubes.

  • Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • Sample Preparation: Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer. Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.

  • Gel Electrophoresis: Load the denatured protein samples onto a polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane. Ensure the PVDF membrane is pre-wetted with methanol. The transfer can be done using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Dilute the primary antibodies (e.g., anti-pERK, anti-pMEK) in 5% BSA/TBST, typically at a 1:1000 dilution. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

  • Washing: The next day, wash the membrane three to five times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) in 5% BSA/TBST for 1 hour at room temperature.

  • Final Washes: Repeat the washing step (Step 6.3).

  • Signal Detection: Prepare the ECL substrate according to the manufacturer's instructions. Incubate the membrane with the substrate for 1-5 minutes. Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To analyze total protein levels and loading controls, the membrane can be stripped of the phospho-antibodies and re-probed with antibodies for total MEK, total ERK, and GAPDH/β-actin.

  • Densitometry: Quantify the band intensities for pMEK, pERK, total MEK, total ERK, and the loading control using image analysis software (e.g., ImageJ).

  • Normalization: For each sample, normalize the band intensity of the phosphorylated protein to its corresponding total protein intensity (e.g., pERK intensity / Total ERK intensity).

  • Fold Change Calculation: Express the normalized data as a fold change relative to the vehicle-treated control sample.

References

Application Notes and Protocols for IACS-13909 in In Vivo Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview and detailed protocols for the use of IACS-13909, a potent and selective allosteric inhibitor of SHP2, in preclinical in vivo mouse xenograft models. This compound effectively suppresses signaling through the MAPK pathway, leading to significant anti-tumor activity in various cancer models driven by receptor tyrosine kinases (RTKs).[1][2][3][4][5][6] This document outlines the recommended dosage, administration, and experimental procedures for evaluating the efficacy of this compound as a single agent or in combination therapies.

Introduction

This compound is an orally bioavailable small molecule that targets the Src homology 2 domain-containing phosphatase (SHP2), a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth and differentiation signaling pathways.[1][4] SHP2 is a key downstream mediator for multiple RTKs, and its inhibition has been shown to impede the proliferation of tumors with a broad spectrum of oncogenic drivers.[2][4][6] Preclinical studies have demonstrated the potent anti-tumor efficacy of this compound in various xenograft models, including non-small cell lung cancer (NSCLC), esophageal cancer, and acute myeloid leukemia (AML).[6][7] These notes are intended to serve as a guide for researchers designing and executing in vivo studies with this compound.

Mechanism of Action

This compound is an allosteric inhibitor of SHP2. It binds to a site distinct from the active site, stabilizing the enzyme in an inactive conformation. This prevents the dephosphorylation of its substrates, thereby suppressing the downstream RAS-MAPK signaling pathway, which is critical for tumor cell proliferation and survival.[1][2][4][6]

SHP2_MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 Activation SHP2 SHP2 RTK->SHP2 Recruitment & Activation SOS SOS Grb2->SOS RAS RAS SOS->RAS SHP2->RAS Positive Regulation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation IACS13909 This compound IACS13909->SHP2 Inhibition

Caption: Simplified SHP2-MAPK signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the reported dosages and efficacy of this compound in various mouse xenograft models.

Cell Line Cancer Type Mouse Strain Dosage Administration Route Treatment Duration Tumor Growth Inhibition (TGI) Reference
KYSE-520Esophageal CancerNot Specified70 mg/kg QDOral (p.o.)21 days100%[6][7]
MV-4-11Acute Myeloid LeukemiaNot Specified75 mg/kg QDOral (p.o.)5 weeksNearly 100%[6]
NCI-H1975Non-Small Cell Lung CancerNot Specified70 mg/kg QDOral (p.o.)21 daysRobust anti-tumor efficacy, with tumor regression observed.[7]
HCC827Non-Small Cell Lung CancerNot Specified70 mg/kg QDOral (p.o.)Not SpecifiedPotently suppressed tumor growth, leading to tumor stasis.[7]

Note: QD = once daily. It is important to note that a dose of 100 mg/kg QD was not well-tolerated in mice, suggesting that 70-75 mg/kg QD is likely the maximum tolerated dose.[6]

Experimental Protocols

This compound Formulation and Administration

Materials:

Protocol:

  • Prepare a 0.5% methylcellulose solution by dissolving methylcellulose powder in sterile water or PBS. This may require stirring for an extended period to ensure complete dissolution.

  • Calculate the required amount of this compound based on the number of animals and the desired dose (e.g., 70 mg/kg).

  • Suspend the this compound powder in the 0.5% methylcellulose vehicle. Ensure the suspension is homogenous before each administration.

  • Administer the formulation to mice via oral gavage once daily. The volume of administration should be based on the individual mouse's body weight (typically 10 mL/kg).

  • Monitor the mice for any signs of toxicity, such as weight loss or changes in behavior.[6][7]

Subcutaneous Xenograft Model Protocol (e.g., KYSE-520, NCI-H1975)

Subcutaneous_Xenograft_Workflow start Start cell_culture Cell Culture (e.g., KYSE-520) start->cell_culture cell_harvest Harvest & Count Cells cell_culture->cell_harvest injection Subcutaneous Injection (Flank) cell_harvest->injection tumor_growth Tumor Growth Monitoring injection->tumor_growth randomization Randomization tumor_growth->randomization treatment Treatment (Vehicle or this compound) randomization->treatment monitoring Tumor & Body Weight Measurement treatment->monitoring endpoint Endpoint monitoring->endpoint Pre-defined endpoint

Caption: Experimental workflow for a subcutaneous mouse xenograft study.

Materials:

  • Cancer cell line (e.g., KYSE-520, NCI-H1975)

  • Appropriate cell culture medium and supplements

  • Immunocompromised mice (e.g., Nude, SCID)

  • Matrigel (optional, but recommended for some cell lines)

  • Calipers

Protocol:

  • Culture the selected cancer cell line under standard conditions.

  • Harvest the cells and resuspend them in a suitable medium, such as PBS, with or without Matrigel. For NCI-H1975 cells, 5 x 10^6 cells with Matrigel (1:1) can be used.

  • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Monitor the mice for tumor formation.

  • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Initiate treatment with this compound or vehicle as described in the administration protocol.

  • Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Record the body weight of each mouse at the time of tumor measurement to monitor for toxicity.

  • Continue treatment for the specified duration (e.g., 21 days) or until tumors in the control group reach a predetermined size.

Orthotopic Xenograft Model Protocol (e.g., MV-4-11)

Materials:

  • MV-4-11 cells (luciferase-expressing for imaging)

  • Immunocompromised mice (e.g., NOD/SCID)

  • Bioluminescence imaging system

  • Luciferin

Protocol:

  • Culture MV-4-11-luciferase cells.

  • Inject 1 x 10^7 cells intravenously (tail vein) into each mouse.[6]

  • Monitor for tumor engraftment and systemic growth using bioluminescence imaging.

  • Randomize mice into treatment groups based on luminescence levels.[6]

  • Begin treatment with this compound or vehicle.

  • Monitor tumor burden via bioluminescence imaging and overall survival.

Data Analysis

Tumor Growth Inhibition (TGI): TGI is a common metric to evaluate the efficacy of a treatment. It can be calculated using the following formula:

TGI (%) = [1 - (Tf - Ti) / (Cf - Ci)] x 100

Where:

  • Tf = Mean tumor volume of the treated group at the end of the study.

  • Ti = Mean tumor volume of the treated group at the start of treatment.

  • Cf = Mean tumor volume of the control group at the end of the study.

  • Ci = Mean tumor volume of the control group at the start of treatment.

A TGI of 100% indicates complete inhibition of tumor growth.

Safety and Tolerability

In the cited studies, this compound at a dose of 70 mg/kg QD was well-tolerated, with no significant body weight loss observed in the treated mice.[6][7] However, it is crucial to monitor animal health and body weight throughout any in vivo experiment.

Conclusion

This compound is a promising SHP2 inhibitor with significant in vivo anti-tumor activity across a range of cancer models. The protocols outlined in these application notes provide a framework for researchers to effectively design and conduct preclinical studies to further evaluate the therapeutic potential of this compound. Careful adherence to these methodologies will ensure the generation of robust and reproducible data.

References

Preparing IACS-13909 for In Vivo Administration: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation and in vivo administration of IACS-13909, a potent and selective allosteric inhibitor of SHP2 (Src homology 2 domain-containing phosphatase).[1][2][3] These guidelines are intended to assist researchers in designing and executing preclinical studies to evaluate the efficacy of this compound in various cancer models.

Chemical and Physical Properties

This compound is an orally active small molecule that targets SHP2, a non-receptor protein tyrosine phosphatase that plays a crucial role in the MAPK signaling pathway downstream of multiple receptor tyrosine kinases (RTKs).[2][4][5] Its inhibitory action on SHP2 has been shown to suppress tumor cell proliferation in cancers driven by RTK activation.[2][4]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C17H18Cl2N6[3][6]
Molecular Weight 377.27 g/mol [3][6]
Appearance White to yellow solid[3]
CAS Number 2160546-07-4[3][6]

Solubility

Proper solubilization is critical for ensuring the bioavailability and efficacy of this compound in in vivo experiments. Based on available data, the solubility of this compound in various solvents is summarized below.

Table 2: Solubility of this compound

SolventSolubilityNotesReference
DMSO 75 mg/mL (198.79 mM)Use fresh, anhydrous DMSO as it is hygroscopic, which can reduce solubility.[1]
Water Insoluble[1]
Ethanol Insoluble[1]

In Vivo Administration Protocols

The following protocols are based on methodologies reported in preclinical studies of this compound. The choice of vehicle and administration route will depend on the specific experimental design and animal model.

Oral Gavage Administration

Oral administration is a common route for preclinical evaluation of this compound.[2][7]

Protocol 1: Formulation in 0.5% Methylcellulose (B11928114)

This formulation has been successfully used in mouse xenograft models.[2][7]

Materials:

  • This compound powder

  • 0.5% Methylcellulose in sterile water

  • Sterile tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the required amount of this compound powder based on the desired dosage and the number of animals to be treated.

  • Prepare a 0.5% (w/v) solution of methylcellulose in sterile water.

  • Add the this compound powder to the 0.5% methylcellulose solution.

  • Vortex the suspension vigorously to ensure a homogenous mixture. Sonication can be used to aid dispersion if necessary.

  • Administer the suspension to animals via oral gavage at a volume of 10 mL/kg body weight.[2]

Protocol 2: Formulation in DMSO and Corn Oil

This is an alternative formulation for oral administration.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Corn oil

  • Sterile tubes

  • Vortex mixer

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).[1]

  • For a 1 mL final working solution, add 50 µL of the 25 mg/mL this compound stock solution to 950 µL of corn oil.[1]

  • Vortex the mixture thoroughly to ensure uniform suspension.

  • The mixed solution should be used immediately.[1]

Intravenous (IV) Administration

IV administration can be used to achieve rapid and complete bioavailability.

Protocol 3: Formulation for Intravenous Injection

This formulation is suitable for IV administration in various animal models.[1]

Materials:

  • This compound powder

  • Anhydrous DMSO

  • PEG300

  • Tween® 80

  • Sterile water for injection (ddH2O)

  • Sterile tubes

  • Vortex mixer

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).[1]

  • To prepare a 1 mL working solution, add 50 µL of the 25 mg/mL DMSO stock solution to 400 µL of PEG300.[1]

  • Mix thoroughly until the solution is clear.[1]

  • Add 50 µL of Tween® 80 to the mixture and mix until clear.[1]

  • Add 500 µL of sterile water for injection to bring the final volume to 1 mL.[1]

  • The mixed solution should be used immediately for optimal results.[1]

Dosing Information from Preclinical Studies

The dosage of this compound can vary depending on the cancer model and the administration route. The following table summarizes dosages used in published studies.

Table 3: Reported In Vivo Dosages of this compound

Animal ModelAdministration RouteDosageStudy OutcomeReference
CD1 miceIV0.3 mg/kg, 10 mg/kgPharmacokinetic studies[1]
Sprague Dawley ratsOral gavage1 mg/kg, 3 mg/kgPharmacokinetic studies[1]
Beagle dogsIV0.3 mg/kg, 1 mg/kgPharmacokinetic studies[1]
KYSE-520 xenograft miceOral gavage70 mg/kg (QD)Tumor growth inhibition[2][7]
MV-4-11 orthotopic miceOral gavageVarious doses (QD)Increased survival[2][7]

Signaling Pathway and Experimental Workflow

This compound is an allosteric inhibitor of SHP2, which is a key signaling node downstream of multiple receptor tyrosine kinases (RTKs).[2][4] Inhibition of SHP2 by this compound leads to the suppression of the MAPK pathway, which is critical for tumor cell proliferation and survival.[1][2]

SHP2_MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) SHP2 SHP2 RTK->SHP2 Recruits & Activates GRB2_SOS GRB2/SOS RTK->GRB2_SOS Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds RAS RAS SHP2->RAS Required for full RAS activation GRB2_SOS->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation Promotes IACS13909 This compound IACS13909->SHP2 Inhibits

Figure 1: this compound inhibits the SHP2-mediated MAPK signaling pathway.

The general workflow for preparing and administering this compound in an in vivo study is outlined below.

InVivo_Workflow cluster_prep Preparation Phase cluster_admin Administration Phase cluster_monitoring Monitoring Phase A Calculate required dose and volume B Weigh this compound A->B C Prepare appropriate vehicle solution B->C D Dissolve/suspend This compound in vehicle C->D E Vortex/sonicate to ensure homogeneity D->E F Determine animal body weight E->F G Calculate individual animal dose volume F->G H Administer via chosen route (e.g., oral gavage) G->H I Monitor animal health and body weight H->I J Measure tumor volume (for xenograft models) I->J K Collect samples for PK/PD analysis J->K

Figure 2: General experimental workflow for in vivo studies with this compound.

References

Application Notes and Protocols for IACS-13909 in Sensitive Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

IACS-13909 is a potent and selective allosteric inhibitor of Src homology 2 domain-containing phosphatase (SHP2).[1][2][3][4][5] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in mediating signaling downstream of multiple receptor tyrosine kinases (RTKs), which are essential for the activation of the RAS-mitogen-activated protein kinase (MAPK) signaling pathway. By binding to an allosteric pocket at the interface of the SH2 and phosphatase domains, this compound stabilizes SHP2 in an inactive conformation, thereby inhibiting its function. This inhibition leads to the suppression of the MAPK pathway, which is a key driver of cell proliferation and survival in many cancers. Consequently, this compound has demonstrated significant anti-tumor activity in preclinical models of cancers that are dependent on RTK signaling.

This document provides detailed application notes and experimental protocols for utilizing this compound in sensitive cancer cell lines, including the esophageal squamous cell carcinoma line KYSE-520 and the acute myeloid leukemia line MV-4-11. These cell lines exhibit high sensitivity to this compound due to their dependence on RTK signaling for proliferation and survival.

Sensitive Cell Lines and In Vitro Efficacy

This compound has shown potent anti-proliferative effects across a panel of cancer cell lines driven by a broad spectrum of RTKs. The sensitivity of these cell lines to this compound is often associated with the presence of activating mutations or amplifications in RTKs.

Cell LineCancer TypeKey Genetic FeaturesThis compound In Vitro PotencyReference
KYSE-520 Esophageal Squamous Cell CarcinomaEGFR amplificationPotent suppression of proliferation
MV-4-11 Acute Myeloid LeukemiaFLT3-ITDPotent suppression of proliferation
NCI-H1975 Non-Small Cell Lung CancerEGFR L858R/T790MGI50 ~1 µM

Signaling Pathway

This compound acts by inhibiting SHP2, a critical node in the RTK signaling cascade that leads to the activation of the MAPK pathway. The diagram below illustrates the mechanism of action of this compound.

IACS13909_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) GRB2_SOS GRB2/SOS RTK->GRB2_SOS SHP2 SHP2 RTK->SHP2 activates GrowthFactor Growth Factor GrowthFactor->RTK RAS RAS GRB2_SOS->RAS SHP2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation IACS13909 This compound IACS13909->SHP2 inhibits

Mechanism of action of this compound.

Experimental Protocols

Cell Culture
  • Cell Lines: KYSE-520 and MV-4-11 can be obtained from commercial cell repositories.

  • Culture Medium:

    • KYSE-520: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • MV-4-11: IMDM medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture:

    • KYSE-520 (Adherent): Passage cells when they reach 80-90% confluency. Wash with PBS, detach with trypsin-EDTA, and re-seed at a 1:3 to 1:6 ratio.

    • MV-4-11 (Suspension): Split the culture 1:3 to 1:5 every 2-3 days to maintain a cell density between 1x10^5 and 1x10^6 cells/mL.

In Vitro Cell Proliferation Assay (Clonogenic Assay)

This protocol is adapted from methodologies used to assess the anti-proliferative effects of this compound.

  • Materials:

    • KYSE-520 or MV-4-11 cells

    • Complete culture medium

    • This compound (stock solution prepared in DMSO)

    • 6-well plates

    • Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

  • Procedure:

    • Seed cells in 6-well plates at a density of 500-1000 cells per well. For MV-4-11, which grows in suspension, a semi-solid medium like methylcellulose (B11928114) may be required.

    • Allow cells to attach overnight (for adherent cells).

    • Treat cells with a serial dilution of this compound (e.g., 10 nM to 10 µM) or vehicle control (DMSO).

    • Incubate the plates for 10-14 days, replacing the medium with fresh medium containing the respective treatments every 3-4 days.

    • After the incubation period, wash the wells with PBS.

    • Fix the colonies with methanol (B129727) for 15 minutes.

    • Stain the colonies with Crystal Violet solution for 15-30 minutes.

    • Gently wash the wells with water and allow them to air dry.

    • Count the number of colonies (typically defined as a cluster of ≥50 cells).

    • Calculate the GI50 (concentration that causes 50% inhibition of cell growth) by plotting the percentage of colony formation relative to the vehicle control against the log concentration of this compound.

Clonogenic_Assay_Workflow A Seed Cells (500-1000 cells/well) B Treat with this compound (serial dilution) A->B C Incubate for 10-14 days B->C D Fix and Stain Colonies (Crystal Violet) C->D E Count Colonies and Calculate GI50 D->E

Workflow for a clonogenic proliferation assay.
Western Blot Analysis for MAPK Pathway Inhibition

This protocol is to assess the effect of this compound on the phosphorylation of key MAPK pathway proteins like ERK and MEK.

  • Materials:

    • KYSE-520 or MV-4-11 cells

    • This compound

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Primary antibodies (e.g., anti-pERK, anti-ERK, anti-pMEK, anti-MEK)

    • Secondary antibodies (HRP-conjugated)

    • Chemiluminescent substrate

  • Procedure:

    • Seed cells in 6-well or 10-cm dishes and grow to 70-80% confluency.

    • Treat cells with various concentrations of this compound (e.g., 1-5 µM) or vehicle control for 2 hours.

    • Wash cells with ice-cold PBS and lyse them with lysis buffer.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate protein lysates (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

    • Analyze the band intensities to determine the ratio of phosphorylated to total protein.

In Vivo Studies

In xenograft models using KYSE-520 and MV-4-11 cell lines, orally administered this compound has been shown to potently suppress tumor growth. For KYSE-520 subcutaneous xenografts, a dose of 70 mg/kg once daily resulted in 100% tumor growth inhibition after 21 days. In an orthotopic MV-4-11 mouse model, this compound treatment also led to a significant reduction in tumor volume and improved overall survival. These studies highlight the potential of this compound for in vivo applications.

Troubleshooting

  • Low drug efficacy: Ensure the this compound stock solution is properly prepared and stored. Verify the sensitivity of the cell line batch to a known positive control.

  • High background in Western blots: Optimize antibody concentrations and blocking conditions. Ensure thorough washing steps.

  • Variability in clonogenic assays: Ensure even cell seeding and consistent treatment application. Optimize the number of cells seeded for each cell line.

Conclusion

This compound is a valuable research tool for studying the role of SHP2 and the MAPK pathway in cancer. The protocols and data presented here provide a foundation for investigating the effects of this inhibitor in sensitive cell lines like KYSE-520 and MV-4-11. Careful experimental design and execution are crucial for obtaining reliable and reproducible results.

References

Overcoming Osimertinib Resistance: A Combination Therapy Approach with IACS-13909

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Osimertinib (B560133), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), is a standard first-line treatment for non-small cell lung cancer (NSCLC) with activating EGFR mutations.[1][2] However, the development of acquired resistance to osimertinib is a significant clinical challenge, limiting its long-term efficacy.[1][2][3][4] Resistance mechanisms are diverse and can be broadly categorized as EGFR-dependent (e.g., C797S mutation) or EGFR-independent, often involving the activation of bypass signaling pathways such as the RAS-mitogen-activated protein kinase (MAPK) pathway.[1][2][3][4][5]

This document outlines the experimental design for a combination therapy strategy involving osimertinib and IACS-13909 (also known as BBP-398), a potent and selective allosteric inhibitor of Src homology 2 domain-containing phosphatase (SHP2).[6][7][8][9] SHP2 is a critical downstream signaling node for multiple receptor tyrosine kinases (RTKs) and is essential for the full activation of the MAPK pathway.[6][7][8] By inhibiting SHP2, this compound can suppress MAPK signaling, a key driver of cell proliferation and survival, thereby offering a therapeutic strategy to overcome both EGFR-dependent and independent mechanisms of osimertinib resistance.[7][8][10][11] Preclinical studies have demonstrated that the combination of this compound and osimertinib leads to prolonged and more durable responses in osimertinib-sensitive tumors and induces tumor regression in osimertinib-resistant models.[7][8]

Signaling Pathways and Rationale for Combination

Osimertinib effectively inhibits EGFR signaling, which is crucial for the growth of EGFR-mutant NSCLC. However, cancer cells can develop resistance by reactivating the downstream MAPK pathway through various mechanisms. This compound targets SHP2, a key protein that acts as a central hub for signals from multiple RTKs to the MAPK pathway. The combination of osimertinib and this compound provides a dual blockade of this critical oncogenic pathway.

Osimertinib_IACS-13909_Signaling_Pathway Mechanism of Action: Osimertinib and this compound Combination cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK (e.g., EGFR) GRB2 GRB2 RTK->GRB2 Activation SHP2 SHP2 RTK->SHP2 Activation SOS SOS GRB2->SOS RAS RAS SOS->RAS SHP2->RAS Promotes GDP/GTP Exchange RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Osimertinib Osimertinib Osimertinib->RTK Inhibition IACS13909 This compound IACS13909->SHP2 Inhibition

Caption: Dual blockade of oncogenic signaling by osimertinib and this compound.

Experimental Design and Protocols

A comprehensive preclinical evaluation of the this compound and osimertinib combination therapy involves a series of in vitro and in vivo experiments to assess efficacy and mechanism of action.

In Vitro Studies

1. Cell Lines:

  • Osimertinib-Sensitive:

    • HCC827 (EGFR exon 19 deletion)

  • Osimertinib-Resistant:

    • HCC827-ER1 (EGFR exon 19 deletion, acquired erlotinib/osimertinib resistance with MET amplification)[11]

    • NCI-H1975 (EGFR L858R/T790M)

    • KYSE-520 (Esophageal squamous cell carcinoma with RTK activation)[6]

    • HCC4006-OsiR (EGFR exon 19 deletion, acquired osimertinib resistance with RTK bypass signaling)[11]

2. Cell Viability and Proliferation Assays:

  • Objective: To determine the anti-proliferative effects of this compound and osimertinib, alone and in combination.

  • Methodology:

    • Seed cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

    • Treat cells with a dose-response matrix of this compound (e.g., 0.01 to 10 µM) and osimertinib (e.g., 0.01 to 10 µM).

    • Incubate for 72 to 120 hours.

    • Assess cell viability using a commercial assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega).

    • Calculate IC50 values and combination indices (CI) using software like CompuSyn to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

3. Western Blot Analysis:

  • Objective: To investigate the effects of the combination therapy on key signaling proteins in the MAPK pathway.

  • Methodology:

    • Plate cells and treat with this compound, osimertinib, or the combination for 2-24 hours.

    • Lyse cells and quantify protein concentration using a BCA assay.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe membranes with primary antibodies against p-ERK, total ERK, p-MEK, total MEK, and β-actin (as a loading control).

    • Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.

Quantitative Data Summary (In Vitro)

Cell LineDrugIC50 / GI50 (µM)Pathway Inhibition (Western Blot)
KYSE-520 This compound~1Potent suppression of pERK and pMEK[9]
NCI-H1975 This compound~1Dose-dependent suppression of pERK[9]
HCC4006-OsiR This compoundNot specifiedSuppression of pERK and pMEK
HCC4006-OsiR Osimertinib>10Limited effect on pERK and pMEK
HCC4006-OsiR CombinationSynergisticEnhanced suppression of pERK and pMEK
In Vivo Studies

1. Animal Models:

  • Utilize immunodeficient mice (e.g., athymic nude or NSG mice).

  • Establish subcutaneous xenografts by injecting 5-10 million cells (e.g., HCC827, HCC827-ER1) suspended in Matrigel.

  • Allow tumors to reach a palpable size (e.g., 100-200 mm³) before randomizing mice into treatment groups.

2. Drug Formulation and Administration:

  • This compound: Formulate for oral administration (e.g., in 0.5% methylcellulose). Doses ranging from 70-80 mg/kg, administered daily.[9][12]

  • Osimertinib: Formulate for oral administration. A common dose is 5 mg/kg, administered daily.[11][12]

  • Vehicle Control: Administer the corresponding vehicle solutions to the control group.

3. Efficacy Assessment:

  • Measure tumor volume using calipers 2-3 times per week (Volume = 0.5 x Length x Width²).

  • Monitor animal body weight and overall health.

  • At the end of the study, euthanize mice and excise tumors for pharmacodynamic analysis (e.g., western blotting for pathway modulation).

Experimental Workflow (In Vivo)

In_Vivo_Experimental_Workflow start Start cell_culture Cell Culture (e.g., HCC827, HCC827-ER1) start->cell_culture xenograft Subcutaneous Xenograft Implantation in Mice cell_culture->xenograft tumor_growth Tumor Growth to 100-200 mm³ xenograft->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment_vehicle Vehicle Control randomization->treatment_vehicle treatment_osimertinib Osimertinib (5 mg/kg) randomization->treatment_osimertinib treatment_iacs13909 This compound (70-80 mg/kg) randomization->treatment_iacs13909 treatment_combo Combination Therapy randomization->treatment_combo monitoring Tumor Volume & Body Weight Measurement (2-3x/week) treatment_vehicle->monitoring treatment_osimertinib->monitoring treatment_iacs13909->monitoring treatment_combo->monitoring endpoint Study Endpoint (e.g., 21 days or tumor burden limit) monitoring->endpoint analysis Tumor Excision & Pharmacodynamic Analysis endpoint->analysis

References

Application Notes and Protocols: Lentiviral Transduction for SHP2 Mutant Expression and Evaluation of IACS-13909 Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein tyrosine phosphatase, non-receptor type 11 (PTPN11), commonly known as SHP2, is a critical signaling protein that plays a pivotal role in various cellular processes.[1] SHP2 is a key mediator of signaling cascades downstream of multiple receptor tyrosine kinases (RTKs), and it is essential for the full activation of the RAS-mitogen-activated protein kinase (MAPK) pathway.[2][3] Gain-of-function mutations in the PTPN11 gene are associated with developmental disorders like Noonan Syndrome and are also implicated in various cancers, including juvenile myelomonocytic leukemia (JMML).[4][5] These mutations lead to constitutive activation of SHP2, promoting cell proliferation and survival.

Given its central role in oncogenic signaling, SHP2 has emerged as a promising target for cancer therapy. IACS-13909 is a potent, selective, and orally active allosteric inhibitor of SHP2. It binds to a pocket at the interface of the SH2 and phosphatase domains, stabilizing SHP2 in an inactive conformation. This inhibition effectively suppresses MAPK pathway signaling and impedes the proliferation of tumors driven by RTK activation.

These application notes provide a comprehensive guide for utilizing lentiviral transduction to establish stable cell lines expressing mutant SHP2. Furthermore, they detail protocols to assess the therapeutic efficacy of the SHP2 inhibitor this compound on these engineered cell lines, offering a robust platform for studying SHP2-driven oncogenesis and for the preclinical evaluation of targeted inhibitors.

SHP2-Mediated Signaling Pathway

SHP2 is an essential positive regulator in signaling pathways that control cell proliferation and differentiation. Upon stimulation of receptor tyrosine kinases (RTKs) by growth factors, SHP2 is recruited to the plasma membrane. It then activates the RAS-RAF-MEK-ERK cascade, also known as the MAPK pathway, leading to the transcription of genes involved in cell growth and survival. Gain-of-function mutations in SHP2 result in sustained activation of this pathway, contributing to tumorigenesis.

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) GRB2_SOS GRB2-SOS Complex RTK->GRB2_SOS Recruits SHP2 SHP2 RTK->SHP2 Recruits RAS RAS GRB2_SOS->RAS Activates SHP2->RAS Promotes Activation IACS13909 This compound IACS13909->SHP2 Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Phosphorylates Transcription Factors GrowthFactor Growth Factor GrowthFactor->RTK Binds

Figure 1: SHP2 Signaling in the MAPK Pathway.

Application 1: Generation of Stable SHP2 Mutant Cell Lines

This section describes the workflow and protocols for creating stable cell lines that constitutively express a mutant form of SHP2 (e.g., E76K, D61Y) using a lentiviral system. Lentiviral vectors are efficient tools for gene delivery as they can infect a wide range of cell types and integrate into the host genome, leading to long-term, stable expression of the transgene.

Experimental Workflow

The overall process involves producing lentiviral particles in a packaging cell line (typically HEK293T), harvesting these particles, and then using them to transduce the target cell line. Transduced cells are then selected using an antibiotic resistance marker encoded by the lentiviral vector to generate a stable population.

Lentiviral_Workflow cluster_production Phase 1: Lentivirus Production cluster_transduction Phase 2: Transduction & Selection P1 Seed HEK293T Packaging Cells P2 Co-transfect Plasmids: 1. Transfer (SHP2 Mutant) 2. Packaging (e.g., psPAX2) 3. Envelope (e.g., pMD2.G) P1->P2 P3 Incubate (48-72h) for Viral Particle Production P2->P3 P4 Harvest & Filter Viral Supernatant P3->P4 T2 Transduce Cells with Lentiviral Particles (+ Polybrene) P4->T2 Infect T1 Plate Target Cells T1->T2 T3 Incubate (18-24h) T2->T3 T4 Replace Media T3->T4 T5 Select with Antibiotic (e.g., Puromycin) T4->T5 T6 Expand Stable SHP2 Mutant Cell Line T5->T6

Figure 2: Workflow for Generating Stable SHP2 Mutant Cell Lines.
Protocol 1: Lentiviral Particle Production in HEK293T Cells

This protocol is optimized for a 10 cm dish format using a second-generation lentiviral system. The health of the HEK293T packaging cells is critical for achieving high viral titers. Use cells below passage 15.

Materials:

  • HEK293T cells

  • DMEM (High Glucose) with 10% FBS (antibiotic-free for transfection)

  • Opti-MEM I Reduced Serum Medium

  • Lentiviral Plasmids (see Table 1)

  • Transfection Reagent (e.g., PEI, FuGENE® 6, or XtremeGENE HP)

  • 0.45 µm syringe filters

Plasmid Type Example Function
Transfer pLenti-SHP2-E76K-PuroContains the SHP2 mutant gene and a selection marker (e.g., Puromycin resistance).
Packaging psPAX2Provides Gag, Pol, Rev, and Tat proteins required for viral particle assembly.
Envelope pMD2.GProvides the VSV-G envelope glycoprotein, which allows for broad cell tropism.
Table 1: Plasmids for Second-Generation Lentivirus Production.

Procedure:

  • Day 1: Seed HEK293T Cells

    • Plate 3.8 x 10⁶ HEK293T cells in a 10 cm dish with 10 mL of complete DMEM (without antibiotics).

    • Incubate at 37°C with 5% CO₂ for ~20-24 hours. Cells should be 70-80% confluent at the time of transfection.

  • Day 2: Transfection

    • In a sterile tube, prepare the DNA mixture by combining the transfer, packaging, and envelope plasmids in serum-free medium (e.g., Opti-MEM). A common ratio is 3 µg transfer plasmid, 1 µg packaging, and 1 µg envelope plasmid.

    • In a separate tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions.

    • Add the diluted transfection reagent to the DNA mixture, mix gently, and incubate at room temperature for 15-20 minutes.

    • Gently add the DNA-transfection reagent complex dropwise to the HEK293T cells.

    • Incubate at 37°C with 5% CO₂.

  • Day 3: Change Media

    • Approximately 12-18 hours post-transfection, carefully aspirate the medium containing the transfection complex.

    • Gently add 10 mL of fresh, complete DMEM (with 10% FBS).

    • Return the plate to the incubator.

  • Day 4-5: Harvest Viral Supernatant

    • Virus-containing supernatant can be harvested at 48 and 72 hours post-transfection.

    • Collect the supernatant into a sterile polypropylene (B1209903) tube.

    • Centrifuge at low speed (e.g., 1,000 x g for 5-10 minutes) to pellet any cell debris.

    • Filter the supernatant through a 0.45 µm syringe filter to remove remaining debris.

    • The viral particles can be used immediately, stored at 4°C for up to a week, or aliquoted and stored at -80°C for long-term use.

Protocol 2: Lentiviral Transduction of Target Cells

Materials:

  • Target cells (e.g., Ba/F3, KYSE-520)

  • Harvested lentiviral supernatant

  • Complete growth medium for the target cell line

  • Hexadimethrine bromide (Polybrene)

  • 96-well or 6-well plates

Procedure:

  • Day 1: Seed Target Cells

    • Plate your target cells in a 96-well plate at a density that will result in ~70% confluency on the day of transduction (e.g., 1.6 x 10⁴ cells/well).

    • Incubate overnight at 37°C with 5% CO₂.

  • Day 2: Transduction

    • Remove the culture medium from the cells.

    • Prepare transduction medium by adding fresh complete medium and Polybrene to a final concentration of 8 µg/mL. Note: Some cells are sensitive to Polybrene; always perform a control to test for toxicity.

    • Add the transduction medium to the cells.

    • Add the desired volume of lentiviral supernatant to the wells. It is recommended to test a range of volumes (Multiplicity of Infection - MOI) to optimize transduction efficiency.

    • Gently swirl the plate to mix.

    • Incubate at 37°C with 5% CO₂ for 18-20 hours.

  • Day 3: Media Change and Selection

    • Remove the medium containing the viral particles and Polybrene.

    • Add fresh complete medium.

    • Incubate for an additional 24-48 hours before starting antibiotic selection.

Protocol 3: Selection of Stable Cell Lines
  • After 24-48 hours of recovery post-transduction, replace the medium with fresh complete medium containing the appropriate concentration of the selection antibiotic (e.g., Puromycin). The optimal antibiotic concentration must be determined beforehand by performing a kill curve on the parental cell line.

  • Continue to culture the cells, replacing the selection medium every 2-3 days, until all non-transduced control cells have died.

  • The remaining resistant cells can be pooled and expanded as a stable population expressing the SHP2 mutant.

Application 2: Evaluating the Efficacy of this compound

Once a stable SHP2 mutant cell line is established, it can be used to evaluate the efficacy of SHP2 inhibitors. This compound is an allosteric inhibitor that suppresses MAPK pathway signaling. Its effects can be quantified by measuring the phosphorylation of downstream targets like MEK and ERK and by assessing its impact on cell viability.

Protocol 4: Western Blot Analysis of MAPK Pathway Inhibition

This protocol assesses the ability of this compound to inhibit SHP2-mediated signaling.

Procedure:

  • Seed the stable SHP2 mutant cells and parental (wild-type) control cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound (e.g., 10 nM to 5 µM) or DMSO as a vehicle control.

  • Incubate for 2 hours at 37°C.

  • Wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

  • Probe the membrane with primary antibodies against phospho-ERK (pERK), total ERK, phospho-MEK (pMEK), total MEK, and a loading control (e.g., β-actin or GAPDH).

  • Incubate with the appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

  • Expected Outcome: A dose-dependent decrease in the levels of pERK and pMEK in this compound-treated cells compared to the DMSO control, indicating successful inhibition of the MAPK pathway.

Protocol 5: Cell Viability/Cytotoxicity Assay (MTT/CCK-8)

This assay measures the effect of this compound on the proliferation and viability of SHP2 mutant-expressing cells.

Procedure:

  • Cell Seeding:

    • Seed the stable SHP2 mutant cells and parental control cells into a 96-well plate at a predetermined optimal density (e.g., 10,000 cells/well in 100 µL). Include wells for blank controls (medium only).

    • Incubate overnight at 37°C with 5% CO₂.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Treat the cells with the different concentrations of this compound. Include a DMSO vehicle control group. At least 3-5 replicates per treatment group are recommended.

  • Incubation:

    • Incubate the plate at 37°C with 5% CO₂ for the desired duration (e.g., 72 hours for proliferation assays or longer for clonogenic assays).

  • Adding Reagent (MTT Example):

    • Add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization and Measurement:

    • Add 100-150 µL of MTT solvent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate cell viability as a percentage relative to the DMSO-treated control cells.

    • Plot the dose-response curve and calculate the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.

Data Presentation: this compound Characteristics and Efficacy

Quantitative data should be clearly summarized for comparison.

Parameter Value Assay Condition Reference
IC₅₀ 15.7 nMIn vitro enzymatic assay with full-length human SHP2.
Kd 32 nMBinding affinity for SHP2.
Mechanism Allosteric InhibitorBinds to a pocket between SH2 and phosphatase domains.

Table 2: Biochemical Properties of this compound.
Cell Line Genomic Driver This compound GI₅₀ (µM) Reference
KYSE-520EGFR Amplification~1
NCI-H1975 CSEGFRL858R/T790M/C797S~1
HCC827EGFRdel19>3
Table 3: Example Anti-proliferative Activity of this compound in Cancer Cell Lines.
Note: This table presents example data from published studies to illustrate how results can be displayed. Actual GI₅₀ values should be determined experimentally for the newly generated SHP2 mutant cell lines.

References

Troubleshooting & Optimization

IACS-13909 solubility and stability in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for IACS-13909, a potent and selective allosteric inhibitor of SHP2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility, stability, and handling of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a specific and potent allosteric inhibitor of SHP2 (Src homology 2 domain-containing phosphatase).[1][2][3][4][5][6][7][8][9][10][11][12][13][14] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in signal transduction downstream of multiple receptor tyrosine kinases (RTKs).[1][2][3][4][5][6][7][8][9][10][11][12][13][14] By inhibiting SHP2, this compound suppresses signaling through the MAPK (mitogen-activated protein kinase) pathway, which is often hyperactivated in cancer.[1][2][3][4][5][6][7][8][9][10][11][12][13][14] This inhibition can impede the proliferation of tumors that are dependent on RTK signaling.[1][2][3][4][5][6][7][8][9][10][11][12][13][14]

Q2: In which solvents is this compound soluble?

A2: this compound has high solubility in DMSO. However, it is reported to be insoluble in water and ethanol. For aqueous applications, the hydrochloride salt of this compound is available and is soluble in water.

Q3: How should I prepare a stock solution of this compound?

A3: For most in vitro experiments, a stock solution is prepared by dissolving this compound in fresh, anhydrous DMSO. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM or higher) to minimize the final concentration of DMSO in your experimental medium. For in vivo studies, specific formulations using a combination of DMSO, PEG300, Tween-80, and saline or corn oil have been described.

Q4: What are the recommended storage conditions for this compound?

A4: The solid (powder) form of this compound should be stored at -20°C for long-term stability (up to 3 years). Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for up to 1 month or at -80°C for up to 6 months.[2]

Q5: What is the primary signaling pathway affected by this compound?

A5: this compound primarily affects the RAS/MAPK signaling pathway by inhibiting SHP2. SHP2 is a critical phosphatase that positively regulates this pathway downstream of various receptor tyrosine kinases (RTKs).

Data Presentation

This compound Solubility
SolventSolubilityNotes
DMSO75 mg/mL (198.79 mM)[1]Use fresh, moisture-free DMSO as absorbed moisture can reduce solubility.[1]
WaterInsoluble[1]
EthanolInsoluble[1]
Water (HCl salt)SolubleQuantitative data not readily available.
This compound Stability and Storage
FormStorage TemperatureDuration
Powder-20°C3 years[2]
Stock Solution in DMSO-20°C1 month[2]
Stock Solution in DMSO-80°C6 months[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add the appropriate volume of DMSO to the corresponding mass of this compound, MW: 377.27 g/mol ).

  • Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]

Protocol 2: In Vitro Clonogenic Assay

Objective: To assess the long-term effect of this compound on the proliferative capacity of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., KYSE-520)[1]

  • Complete cell culture medium

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • This compound stock solution in DMSO

  • 6-well plates

  • Crystal Violet staining solution (e.g., 0.5% w/v in methanol)

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed a low density of cells (e.g., 500-1000 cells/well) into 6-well plates containing complete culture medium. The optimal seeding density should be determined empirically for each cell line.

    • Allow the cells to attach overnight in the incubator.

  • Treatment:

    • The next day, prepare serial dilutions of this compound in complete culture medium from your DMSO stock solution. Remember to include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).

    • Aspirate the medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation:

    • Incubate the plates for 10-14 days.[2] The medium can be replaced every 3-4 days with fresh medium containing the respective treatments.

  • Staining:

    • After the incubation period, aspirate the medium and gently wash the wells with PBS.

    • Fix the colonies by adding 1-2 mL of methanol (B129727) to each well and incubating for 10-15 minutes at room temperature.

    • Aspirate the methanol and add 1 mL of Crystal Violet staining solution to each well.

    • Incubate for 10-20 minutes at room temperature.

    • Gently wash the wells with water until the background is clear.

  • Quantification:

    • Allow the plates to air dry.

    • Count the number of colonies (a colony is typically defined as a cluster of ≥50 cells) in each well. This can be done manually or using an automated colony counter.

    • Calculate the surviving fraction for each treatment group relative to the vehicle control.

Mandatory Visualizations

Signaling Pathway

SHP2_MAPK_Pathway cluster_upstream Upstream Activation cluster_shp2 SHP2 Regulation cluster_downstream Downstream MAPK Cascade RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 Recruits SHP2_inactive SHP2 (inactive) RTK->SHP2_inactive Recruits & Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds SOS SOS Grb2->SOS Activates Ras Ras SOS->Ras Activates SHP2_active SHP2 (active) SHP2_inactive->SHP2_active Conformational Change SHP2_active->Ras Promotes Activation IACS13909 This compound IACS13909->SHP2_active Allosteric Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Promotes

Caption: this compound inhibits the SHP2-mediated activation of the MAPK pathway.

Experimental Workflow: Clonogenic Assay

Clonogenic_Assay_Workflow start Start seed_cells Seed Cells (Low Density) start->seed_cells attach Allow Attachment (Overnight) seed_cells->attach treat Treat with this compound & Vehicle Control attach->treat incubate Incubate (10-14 days) treat->incubate fix Fix Colonies (Methanol) incubate->fix stain Stain Colonies (Crystal Violet) fix->stain quantify Count Colonies & Calculate Surviving Fraction stain->quantify end End quantify->end

Caption: Workflow for assessing cell proliferation with a clonogenic assay.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
This compound precipitate observed in cell culture medium. - Final concentration of this compound exceeds its solubility in the aqueous medium. - High final concentration of DMSO causing cytotoxicity.- Ensure the final DMSO concentration is low (typically <0.5%). - Prepare intermediate dilutions of the this compound stock in culture medium before adding to the final culture volume. - If available, consider using the more water-soluble hydrochloride salt of this compound for aqueous-based assays.
Inconsistent results in clonogenic assays. - Inaccurate cell counting and seeding. - Uneven distribution of cells in the wells. - Edge effects in the multi-well plate.- Use a hemocytometer or automated cell counter for accurate cell counts. - Gently swirl the plate after seeding to ensure even cell distribution. - To minimize edge effects, consider not using the outermost wells of the plate for experimental conditions.
Low colony formation in the vehicle control group. - Seeding density is too low for the specific cell line. - Cells are not healthy or have a low plating efficiency.- Optimize the seeding density for your cell line in a preliminary experiment. - Ensure you are using a healthy, low-passage number cell stock.
Colonies detach during the staining process. - Washing steps are too harsh. - Insufficient fixation.- Be gentle when adding and removing liquids from the wells. - Ensure the fixation step is performed for the recommended duration to adequately adhere the cells to the plate.
High background staining in clonogenic assays. - Incomplete washing after Crystal Violet staining.- Increase the number of gentle washes with water until the background is clear.

References

Interpreting unexpected results in IACS-13909 experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for IACS-13909 experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected results during their work with this potent and selective allosteric SHP2 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an allosteric inhibitor of Src homology 2 domain-containing phosphatase (SHP2). It binds to a pocket at the interface of the SH2 and phosphatase domains, stabilizing SHP2 in an inactive conformation. This prevents its function as a positive regulator of the RAS-MAPK signaling pathway, which is downstream of multiple receptor tyrosine kinases (RTKs).[1][2][3] Inhibition of SHP2 by this compound leads to decreased phosphorylation of ERK (pERK), a key downstream effector in the MAPK pathway, ultimately suppressing tumor cell proliferation.[2][4]

Q2: In which cancer models is this compound expected to be most effective?

A2: this compound is particularly effective in cancer models driven by aberrant RTK signaling. It has shown significant anti-tumor activity in non-small cell lung cancer (NSCLC) models with resistance to EGFR inhibitors like osimertinib (B560133). This includes models with both EGFR-dependent and EGFR-independent resistance mechanisms.

Q3: What is the reported potency of this compound?

A3: The in vitro potency of this compound can vary depending on the cell line and assay conditions. The IC50 for inhibiting purified full-length human SHP2 is approximately 15.7 nM. The GI50 for cell proliferation is approximately 1 µM in NCI-H1975 cells.

Troubleshooting Guide

This section addresses common unexpected results and provides guidance on how to interpret and troubleshoot them.

Issue 1: Lower than Expected Potency or Lack of Response in a Sensitive Cell Line

Possible Causes and Troubleshooting Steps:

  • Compound Integrity and Solubility:

    • Question: Is the this compound compound pure and correctly solubilized?

    • Troubleshooting:

      • Ensure the compound is of high purity.

      • Prepare fresh stock solutions in an appropriate solvent like DMSO. Selleck Chemicals suggests that moisture-absorbing DMSO can reduce solubility, so fresh DMSO is recommended.

      • For working solutions, ensure complete solubilization. For in vivo studies, specific formulation protocols are available.

  • Cell Line Characteristics:

    • Question: Does the cell line have a known resistance mechanism?

    • Troubleshooting:

      • Sequence SHP2: Look for mutations in the allosteric binding site of SHP2, such as P491Q, which can abrogate this compound binding.

      • Check for KRAS mutations: A study noted that the majority of KRAS mutant cell lines were resistant to this compound.

      • Assess RTK dependency: Confirm that the cell line's proliferation is indeed driven by RTK signaling that is dependent on SHP2.

  • Experimental Conditions:

    • Question: Are the assay conditions optimal?

    • Troubleshooting:

      • Cell density: Ensure optimal cell seeding density, as this can influence drug response.

      • Treatment duration: The duration of treatment can impact the observed effect. Proliferation assays are often conducted over several days.

      • Serum concentration: High serum concentrations in the culture medium may contain growth factors that can partially overcome the inhibitory effect of this compound. Consider reducing the serum concentration if appropriate for your cell line.

Issue 2: Unexpected Increase in Autophagy Markers

Observation: You observe an increase in markers of autophagy, such as LC3-II accumulation, in cells treated with this compound.

Interpretation and Next Steps:

  • Known Off-Target Effect: This is a documented off-target effect of this compound. It has been shown to inhibit autophagy by blocking the fusion of autophagosomes with lysosomes in a SHP2-independent manner. This off-target activity contributes to its anti-tumor effect.

  • Confirmation: To confirm this in your system, you can perform an autophagy flux assay. This involves treating cells with this compound in the presence and absence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine). A further increase in LC3-II accumulation in the presence of the lysosomal inhibitor would confirm a blockage in autophagic flux.

  • Significance: This dual mechanism of on-target SHP2 inhibition and off-target autophagy inhibition can be advantageous, especially in overcoming resistance to MAPK pathway inhibitors.

Issue 3: Inconsistent Results Between Experiments

Possible Causes and Troubleshooting Steps:

  • Reagent Variability:

    • Question: Are all reagents, including the this compound stock solution, consistent between experiments?

    • Troubleshooting:

      • Use the same batch of this compound if possible.

      • Prepare fresh dilutions of the compound for each experiment from a validated stock solution.

      • Ensure consistency in media, serum, and other supplements.

  • Cell Culture Conditions:

    • Question: Are the cell culture conditions, such as passage number and confluency, consistent?

    • Troubleshooting:

      • Use cells within a defined passage number range, as high passage numbers can lead to phenotypic drift.

      • Seed cells at a consistent confluency for all experiments.

  • Assay Protocol Adherence:

    • Question: Is the experimental protocol being followed precisely in every repetition?

    • Troubleshooting:

      • Maintain consistent incubation times for drug treatment and assay development.

      • Ensure accurate and consistent pipetting.

Data Presentation

Table 1: In Vitro Potency of this compound

ParameterValueConditionsReference
IC50 (SHP2 enzyme) ~15.7 nMPurified full-length human SHP2
Kd (binding to SHP2) ~32 nMIsothermal titration calorimetry
GI50 (NCI-H1975) ~1 µM14-day clonogenic assay
GI50 (KYSE-520) Effective14-day clonogenic assay

Experimental Protocols

Protocol 1: Cell Viability Assay (MTS)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in culture medium.

  • Treatment: Treat the cells with the this compound dilutions and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI50 value.

Protocol 2: Western Blot for pERK
  • Cell Treatment: Seed cells and treat with this compound at various concentrations for a specified time (e.g., 2 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with a primary antibody against pERK1/2 (e.g., Thr202/Tyr204) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the signal using a chemiluminescent substrate.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., total ERK or GAPDH).

Visualizations

Signaling Pathway of this compound Action

IACS13909_Pathway RTK Receptor Tyrosine Kinase (RTK) GRB2_SOS GRB2/SOS RTK->GRB2_SOS SHP2 SHP2 RTK->SHP2 RAS RAS GRB2_SOS->RAS SHP2->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation IACS13909 This compound IACS13909->SHP2 Inhibits

Caption: Mechanism of action of this compound in the RAS-MAPK signaling pathway.

Troubleshooting Workflow for Low Potency

LowPotency_Troubleshooting Start Unexpectedly Low Potency of this compound CheckCompound Verify Compound Integrity and Solubility Start->CheckCompound CheckCells Assess Cell Line Characteristics Start->CheckCells CheckProtocol Review Experimental Protocol Start->CheckProtocol ReRun Re-run Experiment with Validated Reagents and Protocol CheckCompound->ReRun SequenceSHP2 Sequence SHP2 for Resistance Mutations (e.g., P491Q) CheckCells->SequenceSHP2 CheckKRAS Check for KRAS Mutations CheckCells->CheckKRAS OptimizeAssay Optimize Assay Conditions (e.g., serum, duration) CheckProtocol->OptimizeAssay SequenceSHP2->ReRun CheckKRAS->ReRun OptimizeAssay->ReRun

Caption: A logical workflow for troubleshooting lower than expected potency of this compound.

Experimental Workflow for Autophagy Confirmation

Autophagy_Workflow Start Observe Increased Autophagy Markers TreatCells Treat Cells with: 1. Vehicle 2. This compound 3. Lysosomal Inhibitor 4. This compound + Lysosomal Inhibitor Start->TreatCells WesternBlot Perform Western Blot for LC3-I and LC3-II TreatCells->WesternBlot Analyze Analyze LC3-II/LC3-I Ratio WesternBlot->Analyze Conclusion Increased LC3-II in Combo vs. Single Agents Confirms Autophagic Flux Blockage Analyze->Conclusion

Caption: An experimental workflow to confirm the off-target effect of this compound on autophagic flux.

References

Mechanisms of acquired resistance to IACS-13909

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for IACS-13909, a potent and selective allosteric inhibitor of SHP2. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot experiments and address frequently asked questions regarding acquired resistance to this compound.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line, which was initially sensitive to this compound, has started to show reduced sensitivity. What are the potential mechanisms of acquired resistance?

A1: While this compound is often utilized to overcome resistance to other targeted therapies like osimertinib, acquired resistance to SHP2 inhibitors can emerge through several mechanisms.[1][2] Based on preclinical studies with various SHP2 inhibitors, potential resistance mechanisms to this compound include:

  • On-target mutations in the PTPN11 gene: Alterations in the gene encoding the SHP2 protein may prevent this compound from binding effectively.[1][3]

  • Bypass signaling pathway activation: Cancer cells may activate alternative signaling pathways, such as the PI3K/AKT pathway, to circumvent the inhibition of the MAPK pathway by this compound.[4]

  • Reactivation of the MAPK pathway: Components downstream of SHP2 in the MAPK pathway (e.g., RAS, RAF, MEK, ERK) may become activated through mutations or other mechanisms, rendering the inhibition of SHP2 ineffective.

  • Feedback-driven reactivation of SHP2: Prolonged inhibition of SHP2 can sometimes lead to a feedback loop that results in the hyperactivation of upstream receptor tyrosine kinases (RTKs). These activated RTKs can then phosphorylate and reactivate SHP2, even in the presence of the inhibitor.

  • Loss of negative regulators of the RAS-MAPK pathway: Inactivation of tumor suppressor genes that negatively regulate the RAS-MAPK pathway, such as NF1 or LZTR1, can lead to pathway hyperactivation and resistance to SHP2 inhibition.

  • Increased drug efflux: Overexpression of drug efflux pumps, such as ATP-binding cassette (ABC) transporters, can reduce the intracellular concentration of this compound.

Troubleshooting Guides

Issue 1: Suspected On-Target Resistance

Symptoms:

  • Loss of this compound efficacy in a previously sensitive cell line.

  • No significant changes in the activation status of parallel signaling pathways.

Troubleshooting Steps:

  • Sequence the PTPN11 gene: Perform Sanger or next-generation sequencing on the resistant cell line and compare it to the parental, sensitive cell line to identify any acquired mutations.

  • Perform a cellular thermal shift assay (CETSA): This assay can determine if this compound is still able to bind to the SHP2 protein in the resistant cells. A significant shift in the melting temperature of SHP2 in the presence of this compound indicates target engagement.

  • Conduct in vitro phosphatase assays: If a mutation is identified, express and purify the mutant SHP2 protein and perform an in vitro phosphatase assay in the presence of varying concentrations of this compound to determine if the mutation directly confers resistance.

Issue 2: Suspected Bypass Pathway Activation

Symptoms:

  • Rebound in cell proliferation despite continued effective inhibition of the MAPK pathway (as confirmed by Western blot for p-ERK).

  • Increased phosphorylation of key nodes in other survival pathways (e.g., p-AKT, p-STAT3).

Troubleshooting Steps:

  • Perform phosphoproteomic analysis: Use mass spectrometry-based phosphoproteomics to get a global view of signaling pathway alterations in the resistant cells compared to the parental cells.

  • Conduct Western blotting for key signaling nodes: Probe for phosphorylated and total levels of key proteins in parallel pathways, such as AKT, STAT3, and mTOR.

  • Test combination therapies: Based on the identified activated bypass pathway, test the efficacy of combining this compound with an inhibitor of that pathway (e.g., a PI3K inhibitor if the PI3K/AKT pathway is activated).

Experimental Protocols

Whole-Exome Sequencing (WES) for Mutation Discovery
  • Sample Preparation: Isolate genomic DNA from both the parental (sensitive) and this compound-resistant cell lines using a commercial kit.

  • Library Preparation: Fragment the genomic DNA and ligate adapters. Perform exome capture using a commercial kit to enrich for protein-coding regions.

  • Sequencing: Sequence the captured libraries on a next-generation sequencing platform.

  • Data Analysis: Align the sequencing reads to the human reference genome. Call variants (single nucleotide variants and insertions/deletions) and compare the variant calls between the resistant and parental samples to identify acquired mutations.

CRISPR-Cas9 Screen for Resistance Genes
  • Library Transduction: Transduce a genome-wide CRISPR-Cas9 knockout library into the this compound-sensitive cell line.

  • Drug Selection: Treat the transduced cells with a lethal dose of this compound.

  • Isolate Resistant Clones: Collect the cells that survive the drug treatment.

  • Identify Enriched sgRNAs: Isolate genomic DNA from the resistant population and amplify the sgRNA-containing cassettes. Use next-generation sequencing to identify the sgRNAs that are enriched in the resistant population compared to the initial library. These enriched sgRNAs target genes that, when knocked out, confer resistance to this compound.

Quantitative Data Summary

Table 1: Example IC50 Values for this compound in Sensitive vs. Resistant Cell Lines

Cell LineThis compound IC50 (nM)Fold Resistance
Parental (Sensitive)15-
Resistant Clone 125016.7
Resistant Clone 248032.0

Table 2: Example Western Blot Densitometry (Relative p-ERK/total ERK levels)

TreatmentParental CellsResistant Cells
DMSO (Vehicle)1.001.10
This compound (100 nM)0.150.85

Visualizations

cluster_0 MAPK Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 SHP2 SHP2 RTK->SHP2 SOS SOS GRB2->SOS RAS RAS SOS->RAS SHP2->RAS Dephosphorylates inhibitory sites RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation IACS13909 This compound IACS13909->SHP2 Inhibition cluster_1 On-Target Resistance cluster_2 Bypass Pathway Activation cluster_3 MAPK Pathway Reactivation SHP2_mut Mutant SHP2 (PTPN11 mutation) IACS13909_2 This compound IACS13909_2->SHP2_mut Binding impaired PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation_2 Cell Proliferation & Survival mTOR->Proliferation_2 RAS_mut Mutant RAS (e.g., KRAS G12D) RAF_2 RAF RAS_mut->RAF_2 MEK_2 MEK RAF_2->MEK_2 ERK_2 ERK MEK_2->ERK_2

References

Optimizing IACS-13909 Concentration for In Vitro Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of IACS-13909 in in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent, selective, and orally active allosteric inhibitor of SHP2 (Src homology 2 domain-containing phosphatase).[1][2][3] SHP2 is a phosphatase that plays a crucial role in mediating signaling downstream of multiple receptor tyrosine kinases (RTKs) and is necessary for the full activation of the MAPK (mitogen-activated protein kinase) signaling pathway.[3][4] By binding to an allosteric pocket at the interface of the SH2 and phosphatase domains, this compound stabilizes SHP2 in an inactive conformation, thereby suppressing the RAS-RAF-MEK-ERK signaling cascade. This inhibition can impede the proliferation of tumor cells that are driven by a broad spectrum of activated RTKs.

Q2: What is a recommended starting concentration for this compound in cell-based assays?

A2: The optimal concentration of this compound is cell-line dependent. For initial experiments, a dose-response study is recommended. Based on published data, a broad concentration range from 10 nM to 10 µM can be a good starting point for cell proliferation or viability assays. For assays measuring the inhibition of MAPK pathway signaling (e.g., pERK levels), concentrations between 1 µM and 5 µM have been shown to be effective within a 2-hour treatment window.

Q3: How should I prepare my stock solution of this compound?

A3: this compound is soluble in DMSO. It is recommended to prepare a high-concentration stock solution, for example, at 10 mg/mL (26.51 mM) or 75 mg/mL (198.79 mM) in fresh, high-quality DMSO. The use of an ultrasonic bath may be necessary to fully dissolve the compound. To minimize the impact of hygroscopic DMSO on solubility, it is advisable to use newly opened DMSO. Stock solutions should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Q4: How long should I treat my cells with this compound?

A4: The incubation time will depend on the specific assay being performed. For signaling pathway analysis, such as measuring pERK levels, a short incubation of 2 hours has been shown to be sufficient. For cell proliferation or clonogenic assays, longer incubation periods ranging from several days to 2 weeks are typically required.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Potency or Lack of Efficacy Sub-optimal concentration.Perform a dose-response experiment with a wider range of concentrations (e.g., 1 nM to 20 µM) to determine the IC50 or GI50 for your specific cell line.
Inactive compound.Ensure proper storage of the this compound stock solution (-20°C or -80°C). Prepare fresh dilutions for each experiment from a properly stored stock.
Cell line is not dependent on SHP2 signaling.Confirm that your cell line is driven by an activated RTK. This compound is most effective in cancers dependent on RTK signaling.
Compound Precipitation in Culture Media Poor solubility of the final dilution.Ensure the final DMSO concentration in your culture media is low (typically ≤ 0.1%) to prevent precipitation. Prepare intermediate dilutions in media and vortex thoroughly before adding to the cells.
Instability in media.While not widely reported for this compound, some compounds can be unstable in culture media over long incubation periods. For long-term assays, consider replenishing the media with fresh compound every 2-3 days.
High Variability Between Replicates Inconsistent cell seeding.Ensure a homogenous single-cell suspension before seeding and use a calibrated multichannel pipette for dispensing cells.
Edge effects in multi-well plates.To minimize edge effects, avoid using the outer wells of the plate for experimental conditions. Fill the outer wells with sterile PBS or media.
Inaccurate pipetting of the compound.Use calibrated pipettes and perform serial dilutions carefully to ensure accurate final concentrations.
Unexpected Cytotoxicity at Low Concentrations Off-target effects.While this compound is highly selective for SHP2, off-target effects at high concentrations cannot be entirely ruled out. Compare the cytotoxic effects with a known SHP2-independent cell line.
Solvent toxicity.Ensure the final concentration of DMSO is consistent across all wells, including the vehicle control, and is at a non-toxic level for your cells (typically ≤ 0.1%).

Data Presentation

Table 1: Reported In Vitro Efficacy of this compound

ParameterValueCell Line / SystemAssayReference
IC50 (enzymatic) 15.7 nMPurified full-length human SHP2Enzymatic Assay
Kd 32 nMPurified full-length human SHP2Binding Assay
GI50 (proliferation) ~1 µMNCI-H1975 CS cellsProliferation Assay
Effective Concentration (pERK inhibition) 1-5 µM (at 2 hours)Wild-type SHP2 and KYSE-520 cellsWestern Blot / AlphaScreen
Concentration Range (clonogenic) 10 nM - 10 µM (14 days)KYSE-520 cellsClonogenic Assay

Experimental Protocols

Protocol 1: Cell Viability/Proliferation Assay (e.g., using CellTiter-Glo®)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture media. Also, prepare a vehicle control with the same final DMSO concentration.

  • Treatment: Remove the old media from the cells and add the media containing this compound or the vehicle control.

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours to 14 days).

  • Assay: On the day of the assay, allow the plate and the CellTiter-Glo® reagent to equilibrate to room temperature.

  • Lysis: Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Signal Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the GI50.

Protocol 2: Western Blot for pERK Inhibition
  • Cell Seeding and Starvation: Seed cells in a 6-well plate. Once they reach 70-80% confluency, serum-starve the cells overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 µM, 1 µM, 5 µM) for 2 hours. Include a vehicle control (DMSO).

  • Stimulation: Stimulate the cells with an appropriate growth factor (e.g., EGF, FGF) for 10-15 minutes to induce MAPK pathway activation.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and then transfer the proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane and then incubate with primary antibodies against phospho-ERK (p-ERK) and total ERK overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.

Mandatory Visualizations

SHP2_MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 activates SOS SOS Grb2->SOS RAS RAS SOS->RAS SHP2->RAS promotes GDP/GTP exchange IACS13909 This compound IACS13909->SHP2 inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis A Prepare this compound Stock Solution (in DMSO) C Prepare Serial Dilutions of this compound A->C B Seed Cells in Multi-well Plate D Treat Cells and Incubate B->D C->D E Perform Assay (e.g., Cell Viability, Western Blot) D->E F Data Acquisition E->F G Data Analysis (e.g., IC50, Protein Expression) F->G

References

Overcoming experimental challenges with IACS-13909

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming experimental challenges with the SHP2 inhibitor, IACS-13909.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent, selective, and orally active allosteric inhibitor of Src homology 2 domain-containing phosphatase (SHP2).[1][2][3][4][5][6] It binds to an allosteric pocket at the interface between the SH2 and phosphatase domains of SHP2, stabilizing the enzyme in an inactive conformation.[7] By inhibiting SHP2, this compound suppresses signaling through the RAS/MAPK pathway, which is often hyperactivated in various cancers.[1][2][8]

Q2: In which cancer models has this compound shown efficacy?

A2: Preclinical studies have demonstrated the efficacy of this compound in non-small cell lung cancer (NSCLC) models, particularly those that have developed resistance to EGFR inhibitors like osimertinib (B560133).[2][3][7][9] Its effectiveness is attributed to its ability to overcome both EGFR-dependent and EGFR-independent resistance mechanisms.[2][7][9][10] The inhibitor has also shown potent anti-proliferative activity in a broad range of cancer cell lines driven by various receptor tyrosine kinases (RTKs).[1][2][8]

Q3: What are the solubility and storage recommendations for this compound?

A3: this compound is soluble in DMSO but insoluble in water and ethanol.[1] For long-term storage, the powdered form should be kept at -20°C for up to 3 years.[1] Stock solutions in DMSO can be stored at -80°C for up to one year.[1] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]

Troubleshooting Guide

Q1: I am observing inconsistent results in my cell-based assays. What could be the cause?

A1: Inconsistent results can arise from several factors:

  • Compound Precipitation: Due to its poor water solubility, this compound may precipitate in aqueous culture media, especially at higher concentrations. Ensure the final DMSO concentration in your media is kept low (typically <0.5%) and that the compound is well-mixed upon dilution.

  • Cell Line Sensitivity: The sensitivity of cell lines to this compound can vary significantly based on their genetic background.[8] It is crucial to use cell lines with a known dependency on RTK signaling for which SHP2 is a critical downstream node. Cell lines with mutations downstream of SHP2, such as in BRAF V600, may be resistant.[8]

  • Assay Duration: For proliferation assays, the duration can influence the outcome. Short-term assays may not fully capture the cytostatic or cytotoxic effects of the compound. Consider longer-term assays, such as clonogenic assays (e.g., 14 days), for a more comprehensive assessment of anti-proliferative activity.[4][11]

Q2: My Western blot results do not show a significant decrease in phosphorylated ERK (pERK) levels after treatment with this compound. Why might this be?

A2: Several factors could contribute to this observation:

  • Suboptimal Incubation Time: The effect of this compound on pERK levels can be rapid. An incubation time of 2 hours has been shown to be effective for measuring pERK inhibition.[1][4] Ensure your treatment duration is appropriate for detecting changes in MAPK signaling.

  • Inappropriate Cell Line: The cell line may have a resistance mechanism that bypasses SHP2's role in the MAPK pathway. For example, cells with a BRAF V600E mutation may not show pERK inhibition as the pathway is activated downstream of SHP2.[8]

  • Basal Pathway Activation: The basal level of MAPK pathway activation in your cell line might be low. Consider stimulating the pathway with a relevant growth factor (e.g., EGF, FGF) before or during treatment with this compound to create a more dynamic range for observing inhibition.

Q3: I am having difficulty dissolving this compound for my experiments. What is the recommended procedure?

A3: this compound is soluble in DMSO at concentrations up to 75 mg/mL.[1] It is recommended to use fresh, high-quality DMSO, as moisture-absorbing DMSO can reduce solubility.[1] For in vivo studies, specific formulations are required. One example involves a multi-step process: first, dissolve this compound in DMSO, then mix with PEG300, followed by Tween80, and finally, add ddH2O.[1] These solutions should be prepared fresh for immediate use.[1]

Quantitative Data Summary

ParameterValueCell Line / SystemReference
IC50 (Enzymatic) 15.7 nMPurified full-length human SHP2[4][12][13]
Kd 32 nMPurified full-length human SHP2[4][14][15]
GI50 (Proliferation) ~1 µMNCI-H1975 CS cells[4]
Effective Concentration 1-5 µMKYSE-520 cells (for pERK/pMEK suppression)[4]
In Vivo Dosage 70 mg/kg (oral, daily)KYSE-520 subcutaneous xenograft model[4][11][13][16]

Experimental Protocols

1. Cell Proliferation (Clonogenic) Assay

  • Cell Seeding: Seed cells (e.g., NCI-H1975) in 6-well plates at a low density (e.g., 500-1000 cells/well) and allow them to adhere overnight.

  • Treatment: The next day, treat the cells with a serial dilution of this compound (e.g., 10 nM to 10 µM) or DMSO as a vehicle control.

  • Incubation: Incubate the plates for an extended period (e.g., 14 days) to allow for colony formation. Replace the media with fresh media containing the respective treatments every 3-4 days.

  • Staining and Analysis: After the incubation period, wash the colonies with PBS, fix with methanol, and stain with crystal violet. After washing and drying, count the colonies or solubilize the stain and measure the absorbance to quantify cell viability.

2. Western Blot for MAPK Pathway Inhibition

  • Cell Seeding and Treatment: Seed cells (e.g., KYSE-520) in 6-well or 10-cm dishes and grow to 70-80% confluency. Treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 2 hours).[1]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against pERK, total ERK, pMEK, total MEK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Detection: The following day, wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK (e.g., EGFR) SHP2 SHP2 RTK->SHP2 activates GRB2_SOS GRB2/SOS RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription SHP2->GRB2_SOS activates IACS13909 This compound IACS13909->SHP2 inhibits

Caption: this compound inhibits SHP2, blocking the MAPK signaling cascade.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models start Start: Hypothesis cell_selection Select Appropriate Cancer Cell Line (RTK-driven) start->cell_selection in_vitro In Vitro Experiments cell_selection->in_vitro in_vivo In Vivo Experiments cell_selection->in_vivo proliferation Proliferation Assay (e.g., Clonogenic) in_vitro->proliferation western_blot Western Blot (pERK, pMEK) in_vitro->western_blot xenograft Xenograft Model (e.g., NSCLC) in_vivo->xenograft data_analysis Data Analysis & Interpretation conclusion Conclusion data_analysis->conclusion proliferation->data_analysis western_blot->data_analysis pd_markers Pharmacodynamic Marker Analysis xenograft->pd_markers pd_markers->data_analysis Troubleshooting_Logic issue Issue: Inconsistent or Unexpected Results check_solubility Check Compound Solubility and Media Preparation issue->check_solubility check_cell_line Verify Cell Line Genotype and Sensitivity issue->check_cell_line check_protocol Review Experimental Protocol (Time, Concentration) issue->check_protocol solubility_ok Is compound fully dissolved? check_solubility->solubility_ok cell_line_ok Is cell line appropriate (RTK-driven)? check_cell_line->cell_line_ok protocol_ok Are assay parameters optimal? check_protocol->protocol_ok solubility_ok->cell_line_ok Yes solution_solubility Solution: Use fresh DMSO, ensure final concentration is low. solubility_ok->solution_solubility No cell_line_ok->protocol_ok Yes solution_cell_line Solution: Use a sensitive cell line or stimulate pathway. cell_line_ok->solution_cell_line No solution_protocol Solution: Optimize incubation time and concentration range. protocol_ok->solution_protocol No contact_support Further Investigation Needed/ Contact Technical Support protocol_ok->contact_support Yes

References

Validation & Comparative

On-Target Validation of IACS-13909: A Comparative Analysis Using the SHP2 P491Q Resistance Mutant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the on-target effects of IACS-13909, a potent and selective allosteric inhibitor of SHP2. We present supporting experimental data validating its mechanism of action by leveraging a known resistance-conferring mutant, SHP2 P491Q. This document is intended to offer objective insights into the pharmacological validation of this compound for researchers in oncology and drug development.

This compound is an allosteric inhibitor of Src homology 2 domain-containing phosphatase (SHP2), a non-receptor protein tyrosine phosphatase that plays a crucial role in the MAPK signaling pathway.[1][2][3][4] Dysregulation of SHP2 is implicated in various cancers, making it a compelling therapeutic target.[4] A critical aspect of preclinical drug development is the rigorous validation of a compound's on-target activity. The use of engineered resistance mutants is a powerful tool in this process. For this compound, the SHP2 P491Q mutant, which is located in the allosteric binding pocket, has been utilized to confirm that the inhibitor's cellular effects are a direct consequence of SHP2 inhibition.

Comparative Efficacy of this compound in Wild-Type vs. SHP2 P491Q Mutant Cells

To unequivocally demonstrate that the anti-proliferative effects of this compound are mediated through direct inhibition of SHP2, comparative studies were conducted on cell lines expressing either wild-type (WT) SHP2 or the this compound-resistant P491Q mutant.

Table 1: Anti-Proliferative Activity of this compound
Cell Line ConfigurationThis compound GI₅₀Fold Shift in GI₅₀
KYSE-520 Overexpressing SHP2 WT<1 µM-
KYSE-520 Overexpressing SHP2 P491Q~7.8 µM7.8

Data synthesized from in vitro clonogenic assays.

Table 2: Effect of this compound on MAPK Pathway Signaling
Cell Line ConfigurationTreatmentpMEK LevelspERK Levels
KYSE-520 Overexpressing SHP2 WTThis compoundPotently SuppressedPotently Suppressed
KYSE-520 Overexpressing SHP2 P491QThis compoundNot SuppressedNot Suppressed

Results based on Western blot analysis following a 2-hour treatment with this compound.

The data clearly indicates that the introduction of the P491Q mutation in the allosteric binding site of SHP2 significantly diminishes the anti-proliferative potency of this compound, as evidenced by the 7.8-fold increase in the GI₅₀ value. Furthermore, the inhibitor's ability to suppress downstream MAPK pathway signaling (pMEK and pERK) is abrogated in cells expressing the mutant protein. This provides strong evidence that this compound's mechanism of action is indeed through the specific allosteric inhibition of SHP2.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Generation of SHP2 WT and P491Q Mutant Overexpressing Cell Lines
  • Vector Construction : Full-length human SHP2 (WT) and SHP2 with a Proline to Glutamine mutation at position 491 (P491Q) are cloned into a lentiviral expression vector. A control vector (e.g., expressing dsRED) is also prepared.

  • Lentivirus Production : Lentiviral particles are generated by co-transfecting the expression vectors with packaging plasmids into a suitable cell line (e.g., HEK293T).

  • Transduction : The target cancer cell line (e.g., KYSE-520) is infected with the concentrated lentiviruses.

  • Selection and Culture : Transduced cells are selected and maintained in appropriate culture medium containing a selection agent (e.g., puromycin) to establish stable cell lines.

Clonogenic Assay
  • Cell Seeding : Cells (e.g., KYSE-520 overexpressing SHP2 WT or P491Q) are seeded into 6-well plates at a low density (e.g., 500-1000 cells/well) and allowed to adhere overnight.

  • Treatment : The following day, cells are treated with a range of concentrations of this compound or vehicle control (DMSO).

  • Incubation : Plates are incubated for an extended period (e.g., 14 days) to allow for colony formation. The medium with the inhibitor is refreshed every 3-4 days.

  • Fixation and Staining : After the incubation period, colonies are washed with PBS, fixed with a solution of 6% glutaraldehyde, and stained with 0.5% crystal violet.

  • Colony Counting : The number of colonies (defined as a cluster of at least 50 cells) in each well is counted.

  • Data Analysis : The surviving fraction is calculated for each treatment concentration relative to the vehicle control, and GI₅₀ values are determined.

Western Blot Analysis
  • Cell Culture and Treatment : Cells are seeded in 6-well or 10 cm plates and grown to 70-80% confluency. Cells are then treated with this compound or DMSO for a specified duration (e.g., 2 hours).

  • Cell Lysis : After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification : The total protein concentration of the lysates is determined using a BCA assay.

  • SDS-PAGE and Transfer : Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

  • Immunoblotting : The membrane is blocked and then incubated with primary antibodies against pMEK, pERK, total MEK, total ERK, and a loading control (e.g., β-actin or GAPDH). Subsequently, the membrane is incubated with the appropriate HRP-conjugated secondary antibodies.

  • Detection : The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizing the Molecular and Experimental Logic

To further clarify the underlying biology and experimental design, the following diagrams illustrate the SHP2 signaling pathway and the workflow for validating the on-target effect of this compound.

SHP2_MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 SOS SOS Grb2->SOS Ras Ras SOS->Ras SHP2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation IACS13909 This compound IACS13909->SHP2 Inhibition

Caption: SHP2 in the MAPK Signaling Pathway.

Experimental_Workflow cluster_wt Wild-Type SHP2 cluster_mutant SHP2 P491Q Mutant WT_cells Cells with WT SHP2 WT_treat Treat with This compound WT_cells->WT_treat WT_outcome MAPK Pathway Inhibited Cell Proliferation Decreased WT_treat->WT_outcome conclusion Conclusion: This compound specifically targets SHP2 WT_outcome->conclusion Confirms On-Target Effect Mutant_cells Cells with SHP2 P491Q Mutant Mutant_treat Treat with This compound Mutant_cells->Mutant_treat Mutant_outcome MAPK Pathway Unaffected Cell Proliferation Unaffected Mutant_treat->Mutant_outcome Mutant_outcome->conclusion Confirms Resistance Mechanism start On-Target Validation of this compound

Caption: On-Target Validation Workflow.

References

A Comparative Guide to the Potency of IACS-13909 and Other SHP2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potency of the novel SHP2 inhibitor, IACS-13909, against other prominent SHP2 inhibitors. The information presented is supported by experimental data from preclinical studies, offering a valuable resource for researchers in oncology and drug discovery.

Introduction to SHP2 Inhibition

Src homology 2 domain-containing phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling. It is a key component of the RAS-mitogen-activated protein kinase (MAPK) pathway, which is essential for cell proliferation, differentiation, and survival.[1][2] Dysregulation of SHP2 activity, through mutations or overexpression, is implicated in various cancers, making it a compelling therapeutic target.[1][2] Allosteric inhibitors of SHP2, which lock the protein in an inactive conformation, have emerged as a promising class of targeted cancer therapies.[1][2]

Comparative Potency of SHP2 Inhibitors

The potency of SHP2 inhibitors is typically evaluated through biochemical and cellular assays. Biochemical assays measure the direct inhibition of the SHP2 enzyme's phosphatase activity, while cellular assays assess the inhibitor's effect on downstream signaling pathways, such as the phosphorylation of ERK (pERK), in cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency, with lower values indicating greater potency.

Below is a summary of the reported potencies for this compound and other notable SHP2 inhibitors. It is important to note that direct comparisons of IC50 values are most accurate when determined within the same study under identical experimental conditions.

Biochemical Potency
InhibitorBiochemical IC50 (nM)Reference(s)
This compound 15.7[][4]
TNO155 11[]
RMC-4630 Potent[5]
SHP099 71[]
JAB-3068 25.8[6]
RMC-4550 10.4[7]
JAB-3312 1.5[7]
Cellular Potency (pERK Inhibition)
InhibitorCell LineCellular pERK IC50 (nM)Reference(s)
JAB-3312 NCI-H3583.64[7]
JAB-3312 KYSE-5200.32[7]
RMC-4550 NCI-H35828[7]
RMC-4550 KYSE-5209.1[7]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for the key assays used to determine the potency of SHP2 inhibitors.

Biochemical SHP2 Inhibition Assay (DiFMUP-based)

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified full-length human SHP2 protein.

Materials:

  • Purified full-length human SHP2 enzyme

  • Dually phosphorylated peptide substrate (e.g., from insulin (B600854) receptor substrate 1, IRS-1) to activate SHP2[8]

  • 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) as a fluorogenic substrate[8][9]

  • Assay Buffer (e.g., 50 mM HEPES pH 7.2, 100 mM NaCl, 1 mM EDTA, 0.05% Brij-35, 1 mM DTT)[2]

  • Test compounds (e.g., this compound) and DMSO (vehicle control)

  • 384-well black plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add the diluted test compound or DMSO to the appropriate wells.

  • Add the purified SHP2 enzyme and the activating phosphopeptide to each well and incubate for a defined period (e.g., 60 minutes) at room temperature to allow for compound binding and enzyme activation.[9]

  • Initiate the enzymatic reaction by adding the DiFMUP substrate to all wells.[9]

  • Immediately measure the fluorescence intensity at excitation and emission wavelengths of approximately 350 nm and 450 nm, respectively, over time.[9]

  • Calculate the initial reaction velocity from the linear phase of the fluorescence signal increase.

  • Determine the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a suitable regression model to calculate the IC50 value.[1]

Cellular pERK Inhibition Assay (Western Blot)

This assay measures the ability of an SHP2 inhibitor to block the downstream RAS-MAPK signaling pathway in cancer cells by quantifying the levels of phosphorylated ERK.

Materials:

  • Cancer cell line (e.g., KYSE-520, NCI-H358)

  • Cell culture medium and supplements

  • Test compounds (e.g., this compound) and DMSO (vehicle control)

  • Growth factors (e.g., EGF) to stimulate the pathway

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[10]

  • BCA protein assay kit

  • SDS-PAGE equipment and reagents

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)[10]

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total ERK1/2[10]

  • HRP-conjugated secondary antibody[10]

  • Chemiluminescent substrate and imaging system[10]

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Starve the cells in a low-serum medium for a few hours.

  • Pre-treat the cells with various concentrations of the test compound or DMSO for a specified time (e.g., 2 hours).

  • Stimulate the cells with a growth factor (e.g., EGF) for a short period (e.g., 10 minutes) to induce ERK phosphorylation.

  • Wash the cells with ice-cold PBS and lyse them.[10]

  • Determine the protein concentration of the cell lysates.[10]

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.[10]

  • Block the membrane and then incubate with the primary antibody against pERK.[10]

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.[10]

  • Detect the chemiluminescent signal.[10]

  • Strip the membrane and re-probe with an antibody against total ERK as a loading control.

  • Quantify the band intensities and normalize the pERK signal to the total ERK signal.

  • Calculate the percentage of pERK inhibition for each compound concentration relative to the stimulated control and determine the IC50 value.

Visualizing SHP2 Signaling and Experimental Workflows

To further elucidate the context of SHP2 inhibition, the following diagrams, generated using Graphviz (DOT language), illustrate the SHP2 signaling pathway and a typical experimental workflow for inhibitor screening.

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 recruits SHP2_inactive SHP2 (inactive) RTK->SHP2_inactive recruits & activates GrowthFactor Growth Factor GrowthFactor->RTK SOS1 SOS1 GRB2->SOS1 RAS_GDP RAS-GDP (inactive) SOS1->RAS_GDP RAS_GTP RAS-GTP (active) RAS_GDP->RAS_GTP GEF activity RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK pERK ERK->pERK Phosphorylation Transcription Gene Transcription (Proliferation, Survival) pERK->Transcription SHP2_active SHP2 (active) SHP2_inactive->SHP2_active SHP2_active->RAS_GDP promotes SOS1 activity IACS13909 This compound & other inhibitors IACS13909->SHP2_active inhibits

Caption: SHP2-RAS-MAPK Signaling Pathway and Inhibition.

Caption: High-Throughput Screening Workflow for SHP2 Inhibitors.

References

Preclinical Comparison of SHP2 Inhibitors: IACS-13909 and TNO155

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a preclinical comparison of two allosteric SHP2 inhibitors, IACS-13909 and TNO155, for researchers, scientists, and drug development professionals. The information is compiled from available preclinical studies to facilitate an objective assessment of their performance.

Mechanism of Action

Both this compound and TNO155 are potent and selective allosteric inhibitors of Src homology 2 domain-containing phosphatase (SHP2).[1][2][3] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth and differentiation by activating the MAPK signaling pathway.[4] As an oncoprotein, SHP2 is a key therapeutic target in various cancers.[4][5] These inhibitors function by binding to a site outside of the active site of the SHP2 protein, stabilizing it in an inactive conformation. This prevents SHP2 from dephosphorylating its substrates, thereby inhibiting the downstream RAS-MAPK signaling pathway and impeding the proliferation of cancer cells driven by receptor tyrosine kinases (RTKs).[1][6]

Signaling Pathway

The following diagram illustrates the role of SHP2 in the MAPK signaling pathway and the mechanism of inhibition by this compound and TNO155.

SHP2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 Growth Factor Binding & Dimerization SHP2_inactive Inactive SHP2 RTK->SHP2_inactive Recruitment & Activation SOS SOS GRB2->SOS RAS_GDP RAS-GDP SOS->RAS_GDP Promotes GDP/GTP exchange SHP2_active Active SHP2 SHP2_inactive->SHP2_active SHP2_active->RAS_GDP Promotes RAS activation RAS_GTP RAS-GTP RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor This compound or TNO155 Inhibitor->SHP2_active Allosteric Inhibition

Caption: SHP2's role in the MAPK signaling pathway and inhibitor action.

In Vitro Efficacy

The following tables summarize the in vitro potency and anti-proliferative activity of this compound and TNO155 in various cancer cell lines.

Table 1: In Vitro Potency of SHP2 Inhibitors

CompoundAssayIC50KdReference
This compoundSHP2 Enzymatic Assay15.7 nM32 nM[3]
TNO155SHP2 Enzymatic Assay11 nM-[2]

Table 2: Anti-proliferative Activity of this compound

Cell LineCancer TypeDriver MutationGI50Reference
KYSE-520Esophageal Squamous Cell CarcinomaEGFR amplification~1 µM[3]
NCI-H1975 CSNon-Small Cell Lung CancerEGFR L858R/T790M/C797S~1 µM[3]

Table 3: Anti-proliferative Activity of TNO155 in Combination with Nazartinib (EGFR inhibitor)

Cell LineCancer TypeDriver MutationTNO155 IC50 (in combination)Reference
HCC827Non-Small Cell Lung CancerEGFR ex19delNot specified[7]
PC-9Non-Small Cell Lung CancerEGFR ex19delNot specified[7]

In Vivo Efficacy

Both this compound and TNO155 have demonstrated anti-tumor activity in preclinical xenograft models.

Table 4: In Vivo Anti-Tumor Activity of this compound

Xenograft ModelCancer TypeTreatmentTumor Growth Inhibition (TGI)Reference
NCI-H1975 CSNon-Small Cell Lung Cancer70 mg/kg, daily, oralTumor regression[6]
KYSE-520Esophageal Squamous Cell Carcinoma70 mg/kg, daily, oral100%[3]

Table 5: In Vivo Anti-Tumor Activity of TNO155 in Combination with Osimertinib (B560133) (EGFR inhibitor)

Xenograft ModelCancer TypeTreatmentTumor Growth Inhibition (TGI)Reference
EGFR-mutant NSCLC PDXNon-Small Cell Lung CancerTNO155 + OsimertinibNot specified[7]

Pharmacokinetics

Limited publicly available data on the direct comparison of the pharmacokinetic profiles of this compound and TNO155 exists. However, some data for TNO155 is available.

Table 6: Pharmacokinetic Properties of TNO155 in Various Species

SpeciesClearance (mL/min/kg)Volume of Distribution (L/kg)Half-life (hours)Oral Bioavailability (%)
Mouse243278
Rat1578100
Dog439>100
Monkey64960
Data from LaMarche, M.J. et al. (2020)[2]

Experimental Protocols

Below are generalized methodologies for key experiments cited in the preclinical evaluation of SHP2 inhibitors.

In Vitro Cell Proliferation Assay (Clonogenic Assay)

A typical workflow for assessing the anti-proliferative effects of the inhibitors is as follows:

Cell_Proliferation_Assay cluster_workflow Clonogenic Assay Workflow start Seed cells in 6-well plates treat Treat with serially diluted inhibitor start->treat incubate Incubate for 10-14 days treat->incubate fix_stain Fix and stain colonies incubate->fix_stain quantify Quantify colonies fix_stain->quantify end Calculate GI50 quantify->end

Caption: Workflow for a clonogenic cell proliferation assay.

  • Cell Seeding: Cancer cells are seeded into 6-well plates at a low density (e.g., 500-1000 cells/well) and allowed to adhere overnight.[7]

  • Compound Treatment: The following day, cells are treated with a serial dilution of the SHP2 inhibitor (e.g., this compound or TNO155) or vehicle control (DMSO).[1][7]

  • Incubation: Plates are incubated for 10-14 days to allow for colony formation.[3]

  • Fixation and Staining: Colonies are fixed with a solution such as 10% formalin and stained with crystal violet.

  • Quantification: The number of colonies is counted, and the half-maximal growth inhibition (GI50) is calculated.

Western Blotting for Phospho-ERK

This assay is used to determine the effect of SHP2 inhibition on the MAPK pathway.

  • Cell Treatment: Cells are seeded and treated with the SHP2 inhibitor for a specified period (e.g., 2 hours).[1]

  • Lysis: Cells are lysed to extract total protein.

  • Protein Quantification: Protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is probed with primary antibodies against phosphorylated ERK (p-ERK), total ERK, and a loading control (e.g., GAPDH).

  • Detection: Following incubation with secondary antibodies, the protein bands are visualized using a chemiluminescence detection system.

In Vivo Tumor Xenograft Studies

These studies assess the anti-tumor efficacy of the inhibitors in a living organism.

  • Tumor Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice.[6]

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are randomized into treatment groups and dosed orally with the SHP2 inhibitor or vehicle control, typically once daily.[3][6]

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and the tumor growth inhibition is calculated.[3]

Summary and Conclusion

Both this compound and TNO155 are potent allosteric inhibitors of SHP2 with demonstrated preclinical activity against a range of cancer models driven by RTK signaling.[6][8] They effectively inhibit the MAPK pathway and suppress tumor growth both in vitro and in vivo.[1][9] While direct comparative studies are not publicly available, the provided data indicates that both compounds are in a similar range of potency. TNO155 has been extensively studied in combination with other targeted therapies, showing synergistic effects.[7][8] this compound has shown significant single-agent activity in models of acquired resistance to EGFR inhibitors.[6][10] The choice between these inhibitors for further research and development may depend on the specific cancer type, the genetic context of the tumor, and the potential for combination therapies.

References

IACS-13909: A Comparative Analysis of its Selectivity Profile Against SHP1 and Other Phosphatases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity profile of IACS-13909, a potent and orally active allosteric inhibitor of SHP2 (Src homology 2 domain-containing phosphatase 2). The data presented herein demonstrates the high selectivity of this compound for SHP2 over other phosphatases, including the structurally similar SHP1.

High Selectivity of this compound for SHP2

This compound has been identified as a highly selective inhibitor of SHP2, a critical node in the MAPK signaling pathway.[1][2] To characterize its selectivity, this compound was tested at a concentration of 10 µM against a panel of 22 other phosphatases.[1] The results conclusively demonstrated that significant inhibition (>50%) was only observed for SHP2.[1]

Notably, this compound exhibited no inhibitory activity against the full-length SHP1 phosphatase, which shares the highest structural similarity with SHP2.[1] This high degree of selectivity is a critical attribute for a therapeutic candidate, as it minimizes the potential for off-target effects and associated toxicities.

Quantitative Selectivity Data

The following table summarizes the inhibitory activity of this compound against a panel of phosphatases.

Phosphatase% Inhibition at 10 µM this compound
SHP2 >50%
SHP1No significant inhibition
PTP1BNo significant inhibition
TCPTPNo significant inhibition
Other (18 phosphatases)No significant inhibition

This table is a summary based on published data. For the complete list of 22 phosphatases and exact inhibition values, please refer to Table S1 in the supplementary information of Sun Y, et al. Cancer Res. 2020 Nov 1;80(21):4840-4853.

Experimental Protocols

The determination of the selectivity profile of this compound was performed using a robust in vitro enzymatic assay.

Phosphatase Selectivity Screening Assay

Objective: To assess the inhibitory activity of this compound against a panel of purified human phosphatases.

Materials:

  • Purified full-length human phosphatases (SHP1, PTP1B, TCPTP, etc.)

  • Purified full-length recombinant human SHP2 protein

  • This compound

  • Assay Buffer (e.g., 50 mM HEPES pH 7.2, 100 mM NaCl, 1 mM EDTA, 0.05% P-20, 1 mM DTT)

  • Fluorogenic phosphatase substrate (e.g., DiFMUP - 6,8-Difluoro-4-Methylumbelliferyl Phosphate)

  • 384-well assay plates

  • Plate reader capable of fluorescence detection

Procedure:

  • Compound Preparation: A stock solution of this compound in DMSO is serially diluted to achieve the final desired concentration (10 µM for screening).

  • Enzyme Preparation: Each phosphatase enzyme is diluted in assay buffer to a final concentration that yields a robust signal within the linear range of the assay.

  • Assay Reaction:

    • Add a small volume of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add the diluted phosphatase enzyme to each well and incubate for a pre-determined period (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme interaction.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate DiFMUP to each well.

  • Signal Detection: The fluorescence intensity is measured at appropriate excitation and emission wavelengths (e.g., 355 nm excitation and 460 nm emission for DiFMUP) over time using a plate reader.

  • Data Analysis: The rate of the enzymatic reaction is determined from the linear portion of the fluorescence versus time curve. The percentage of inhibition is calculated by comparing the reaction rate in the presence of this compound to the vehicle control.

Visualizing the Experimental Workflow and Signaling Context

To further illustrate the methodologies and the biological context of SHP2 inhibition, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis compound This compound Dilution plate Dispense to 384-well Plate compound->plate enzyme Phosphatase Panel Dilution enzyme->plate incubation Compound-Enzyme Incubation plate->incubation reaction Add Substrate (DiFMUP) incubation->reaction detection Fluorescence Measurement reaction->detection analysis Calculate % Inhibition detection->analysis

Caption: Experimental workflow for phosphatase selectivity screening.

G cluster_pathway MAPK Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 SOS SOS Grb2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation SHP2->Grb2 IACS13909 This compound IACS13909->SHP2 SHP1 SHP1 IACS13909->SHP1 No Inhibition

Caption: Simplified MAPK signaling pathway showing the point of intervention for this compound.

References

Allosteric SHP2 Inhibitors in NSCLC: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of key allosteric SHP2 inhibitors in the context of Non-Small Cell Lung Cancer (NSCLC). The information is supported by preclinical and clinical experimental data.

Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a crucial signaling node downstream of multiple receptor tyrosine kinases (RTKs).[1][2] It plays a pivotal role in activating the RAS/MAPK signaling pathway, a cascade frequently dysregulated in various cancers, including NSCLC.[1][3] The development of allosteric SHP2 inhibitors, which lock the protein in an inactive conformation, has opened new avenues for targeted cancer therapy.[2] This guide focuses on a comparative analysis of prominent allosteric SHP2 inhibitors: TNO155, RMC-4630, and JAB-3312, with additional preclinical data on the pioneering compound SHP099.

Mechanism of Action: Allosteric Inhibition of SHP2

Allosteric SHP2 inhibitors function by binding to a tunnel-like pocket at the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase (PTP) domains. This binding stabilizes SHP2 in its autoinhibited conformation, preventing its activation and subsequent downstream signaling through the RAS-MAPK pathway. This mechanism is particularly relevant in NSCLC driven by mutations in genes like KRAS and EGFR, where SHP2 mediates signaling from RTKs to RAS.

SHP2 Signaling Pathway in NSCLC

The following diagram illustrates the central role of SHP2 in the RAS/MAPK signaling cascade in NSCLC and the point of intervention for allosteric inhibitors.

SHP2_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) Grb2_Sos1 Grb2-SOS1 Complex RTK->Grb2_Sos1 SHP2_inactive SHP2 (Inactive) RTK->SHP2_inactive RAS_GDP RAS-GDP (Inactive) Grb2_Sos1->RAS_GDP SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active Activation SHP2_active->Grb2_Sos1 RAS_GTP RAS-GTP (Active) RAS_GDP->RAS_GTP GTP loading RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitor Allosteric SHP2 Inhibitor Inhibitor->SHP2_active Inhibition

Caption: SHP2 signaling pathway in NSCLC.

Preclinical Efficacy Comparison

The following tables summarize key preclinical data for various allosteric SHP2 inhibitors in NSCLC models. Direct comparison should be approached with caution due to variations in experimental conditions across studies.

In Vitro Potency
InhibitorTargetAssay TypeIC50Cell Line(s)Reference(s)
TNO155 SHP2Enzymatic11 nM-
RMC-4630 SHP2Enzymatic1.55 nM-
SHP2Cellular pERK7 nMCalu-1 (KRAS G12C)
SHP2Cellular pERK39 nMPC9 (EGFR del19)
JAB-3312 SHP2Enzymatic1.44 nM-
SHP2Cellular pERK0.68 - 4.84 nMVarious
SHP099 SHP2Enzymatic70 nM-
In Vivo Antitumor Activity (as monotherapy or in combination)
InhibitorCombination AgentNSCLC ModelDosing ScheduleOutcomeReference(s)
TNO155 KRAS G12C Inhibitor (JDQ433)KRAS G12C PDXNot specifiedTumor shrinkage
EGFR Inhibitor (Nazartinib)EGFR-mutant modelsNot specifiedCombination benefit, sustained ERK inhibition
RMC-4630 KRAS G12C Inhibitor (Sotorasib)Mouse xenograftNot specifiedEnhanced antitumor activity
JAB-3312 KRAS G12C Inhibitor (Glecirasib)Xenograft modelsNot specifiedPotent anti-tumor effect, enhanced efficacy with combination
OsimertinibOsimertinib-resistant modelsNot specifiedGreat efficacy in resistant models
SHP099 Tyrosine Kinase Inhibitors (e.g., Osimertinib, Alectinib)Xenograft modelsNot specifiedMarked growth inhibition

Clinical Efficacy in NSCLC

The clinical development of allosteric SHP2 inhibitors has primarily focused on combination therapies, particularly with KRAS G12C inhibitors, in patients with advanced NSCLC.

| Inhibitor | Combination Agent | Patient Population | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (mPFS) | Reference(s) | |---|---|---|---|---|---| | TNO155 | KRAS G12C Inhibitor (JDQ433) | KRAS G12C+ NSCLC (KRASi-pretreated) | 33.3% | 66.7% | Not Reported | | | | KRAS G12C Inhibitor (JDQ433) | KRAS G12C+ NSCLC (KRASi-naïve) | 33.3% | 83.3% | Not Reported | | | RMC-4630 | KRAS G12C Inhibitor (Sotorasib) | KRAS G12C+ NSCLC (KRASi-pretreated) | 27% | 64% | Not Reported | | | | KRAS G12C Inhibitor (Sotorasib) | KRAS G12C+ NSCLC (KRASi-naïve) | 50% | 100% | Not Reported | | | JAB-3312 | KRAS G12C Inhibitor (Glecirasib) | First-line KRAS G12C NSCLC | 65.5% (all doses), 86.7% (optimal dose) | 100% | Not yet mature | | | | KRAS G12C Inhibitor (Glecirasib) | KRAS G12C+ NSCLC (KRASi-naïve) | 62.1% | 100% | Not Reported | |

Safety and Tolerability

Common treatment-related adverse events (TRAEs) observed with SHP2 inhibitors in combination therapies include edema, diarrhea, fatigue, and increases in liver enzymes (AST/ALT). Generally, the combination therapies have been reported to have a manageable safety profile.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used in the evaluation of allosteric SHP2 inhibitors.

Cell Viability Assay (MTS Assay)

This assay is used to assess the effect of SHP2 inhibitors on the proliferation and metabolic activity of NSCLC cell lines.

Cell_Viability_Workflow start Seed NSCLC cells in 96-well plates incubate1 Incubate for 24h to allow attachment start->incubate1 treat Treat with varying concentrations of SHP2 inhibitor incubate1->treat incubate2 Incubate for desired exposure period (e.g., 72h) treat->incubate2 add_mts Add MTS reagent to each well incubate2->add_mts incubate3 Incubate for 1-4h at 37°C add_mts->incubate3 measure Measure absorbance at 490 nm incubate3->measure analyze Analyze data to determine IC50 values measure->analyze

Caption: Workflow for a cell viability assay.

Protocol:

  • Cell Seeding: NSCLC cells are seeded into 96-well plates at an appropriate density and allowed to adhere for 24 hours.

  • Compound Treatment: Cells are treated with a serial dilution of the SHP2 inhibitor.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours).

  • MTS Reagent Addition: 20 µL of MTS solution is added to each well.

  • Final Incubation: The plates are incubated for 1-4 hours at 37°C.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

  • Data Analysis: The results are analyzed to determine the half-maximal inhibitory concentration (IC50).

Western Blot for pERK Inhibition

This method is used to assess the inhibition of downstream signaling from SHP2 by measuring the phosphorylation of ERK.

Protocol:

  • Cell Treatment and Lysis: NSCLC cells are treated with the SHP2 inhibitor for a specified time, then lysed to extract proteins.

  • Protein Quantification: Protein concentration in the lysates is determined using a BCA or Bradford assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a nitrocellulose or PVDF membrane.

  • Blocking: The membrane is blocked to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies against phosphorylated ERK (p-ERK) and total ERK.

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The signal is detected using a chemiluminescent substrate and an imaging system.

Conclusion

Allosteric SHP2 inhibitors, particularly TNO155, RMC-4630, and JAB-3312, have demonstrated significant promise in preclinical and clinical studies for the treatment of NSCLC, primarily in combination with inhibitors of the RAS/MAPK pathway. While direct head-to-head comparative data is limited, the available evidence suggests that these inhibitors are potent and can overcome resistance to other targeted therapies. The combination of JAB-3312 with the KRAS G12C inhibitor glecirasib (B12386130) has shown particularly high response rates in first-line NSCLC. Further clinical investigation is ongoing to establish the optimal use of these agents in the treatment of NSCLC.

References

Beyond the Active Site: A Comparative Guide to Alternative SHP2 Inhibition Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) has emerged as a critical node in oncogenic signaling pathways, making it a compelling target for cancer therapy. While traditional small-molecule inhibitors targeting the catalytic activity of SHP2 have shown promise, alternative strategies are gaining significant traction, offering the potential for enhanced efficacy, selectivity, and the ability to overcome resistance mechanisms. This guide provides an objective comparison of these emerging strategies, with a focus on Proteolysis Targeting Chimeras (PROTACs), supported by experimental data and detailed methodologies.

SHP2's Central Role in Cellular Signaling

SHP2 is a non-receptor protein tyrosine phosphatase that plays a pivotal role in the RAS-MAPK signaling cascade, which is frequently hyperactivated in various cancers.[1][2] Upon activation by receptor tyrosine kinases (RTKs), SHP2 dephosphorylates key signaling proteins, leading to the sustained activation of RAS and its downstream effectors, thereby promoting cell proliferation, survival, and differentiation.[3][4]

// Nodes RTK [label="RTK", fillcolor="#F1F3F4", fontcolor="#202124"]; Grb2 [label="Grb2", fillcolor="#F1F3F4", fontcolor="#202124"]; SOS [label="SOS", fillcolor="#F1F3F4", fontcolor="#202124"]; SHP2_inactive [label="SHP2 (inactive)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SHP2_active [label="SHP2 (active)", fillcolor="#34A853", fontcolor="#FFFFFF"]; RAS_GDP [label="RAS-GDP", fillcolor="#F1F3F4", fontcolor="#202124"]; RAS_GTP [label="RAS-GTP", fillcolor="#FBBC05", fontcolor="#202124"]; RAF [label="RAF", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation,\nSurvival", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges RTK -> Grb2 [color="#5F6368"]; Grb2 -> SOS [color="#5F6368"]; RTK -> SHP2_inactive [label="Recruitment &\nActivation", color="#5F6368", fontsize=8]; SHP2_inactive -> SHP2_active [color="#34A853"]; SOS -> RAS_GDP [label="GEF Activity", color="#5F6368", fontsize=8]; RAS_GDP -> RAS_GTP [color="#FBBC05"]; SHP2_active -> RAS_GTP [label="Sustains Activation", color="#34A853", style=dashed, fontsize=8]; RAS_GTP -> RAF [color="#5F6368"]; RAF -> MEK [color="#5F6368"]; MEK -> ERK [color="#5F6368"]; ERK -> Proliferation [color="#4285F4"];

// Invisible nodes for alignment {rank=same; RTK; SHP2_inactive;} {rank=same; Grb2; SHP2_active;} {rank=same; SOS; RAS_GDP;} } SHP2 signaling pathway.

The Rise of PROTACs: A Degradation-Based Approach

PROTACs represent a novel therapeutic modality that harnesses the cell's own protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins.[] A SHP2-targeting PROTAC consists of a ligand that binds to SHP2, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of SHP2, effectively eliminating its signaling functions.

// Nodes PROTAC [label="SHP2 PROTAC", shape=hexagon, fillcolor="#FBBC05", fontcolor="#202124"]; SHP2 [label="SHP2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E3_Ligase [label="E3 Ubiquitin\nLigase", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ternary_Complex [label="Ternary Complex\n(SHP2-PROTAC-E3)", shape= Mdiamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Ubiquitin [label="Ubiquitin", shape=circle, fillcolor="#EA4335", fontcolor="#FFFFFF", fontsize=8]; Ub_SHP2 [label="Ubiquitinated SHP2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proteasome [label="Proteasome", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Degradation [label="Degraded Peptides", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=dashed];

// Edges PROTAC -> SHP2 [label="Binds", color="#5F6368", fontsize=8]; PROTAC -> E3_Ligase [label="Recruits", color="#5F6368", fontsize=8]; SHP2 -> Ternary_Complex [color="#5F6368", dir=none]; E3_Ligase -> Ternary_Complex [color="#5F6368", dir=none]; PROTAC -> Ternary_Complex [color="#5F6368", dir=none]; Ternary_Complex -> Ub_SHP2 [label="Ubiquitination", color="#EA4335", fontsize=8]; Ubiquitin -> Ternary_Complex [style=dashed, color="#EA4335"]; Ub_SHP2 -> Proteasome [label="Recognition", color="#5F6368", fontsize=8]; Proteasome -> Degradation [label="Degradation", color="#5F6368", fontsize=8];

// Alignment {rank=same; SHP2; E3_Ligase;} } Mechanism of SHP2 degradation by PROTACs.

Quantitative Comparison of SHP2 PROTACs and Allosteric Inhibitors

The following tables summarize the preclinical data for prominent SHP2 PROTACs and allosteric inhibitors.

Table 1: In Vitro Degradation and Potency of SHP2 PROTACs

CompoundE3 Ligase LigandTarget WarheadDC50 (nM)Cell LineIC50 (nM, Proliferation)Reference
P9 VHLSHP2 Allosteric Inhibitor35.2 ± 1.5HEK293~640 (KYSE-520)
SHP2-D26 VHLSHP0996.0 (KYSE520), 2.6 (MV4;11)KYSE520, MV4;11>30x more potent than SHP099
SP4 CRBNSHP099-HeLa100x more potent than SHP099
R1-5C CRBNRMC-4550Low nMLeukemic cells-

Table 2: In Vitro Potency of SHP2 Allosteric Inhibitors

CompoundIC50 (nM, Enzymatic)Cell Line (Proliferation IC50)Reference
SHP099 71-
TNO155 11-
RMC-4630 --
IACS-13909 15.7-

Table 3: In Vivo Efficacy of SHP2 PROTAC P9

Animal ModelDosingOutcomeReference
KYSE-520 Xenograft50 mg/kg, daily i.p.Nearly complete tumor regression

Alternative Strategies Beyond PROTACs

While PROTACs offer a powerful degradation strategy, other innovative approaches to targeting SHP2 are also being explored.

  • Inhibitors of Protein-Protein Interactions (PPIs): These molecules aim to disrupt the interaction of SHP2 with its binding partners, such as Grb2-associated binder (GAB) scaffolding proteins, thereby preventing its recruitment to signaling complexes and subsequent activation. For example, the peptide OP (GLN-F2Pmp-IDLDW) has shown low nanomolar affinity and high specificity for the N-SH2 domain of SHP2.

  • Natural Product Inhibitors: Several natural products have been identified as SHP2 inhibitors. For instance, Polyphyllin D, a steroidal saponin, acts as an allosteric inhibitor with an IC50 of 15.3 µM. Celastrol and Fumosorinone are other natural compounds that have demonstrated inhibitory activity against SHP2. 1,2,3,6-Tetragalloylglucose has been reported as a competitive inhibitor of SHP2 with an IC50 of 0.20 µM.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of SHP2 inhibitors and degraders.

SHP2 Degradation Assay via Western Blot

// Nodes Cell_Culture [label="1. Cell Culture\n& Treatment", fillcolor="#F1F3F4", fontcolor="#202124"]; Lysis [label="2. Cell Lysis", fillcolor="#F1F3F4", fontcolor="#202124"]; Quantification [label="3. Protein\nQuantification", fillcolor="#F1F3F4", fontcolor="#202124"]; SDS_PAGE [label="4. SDS-PAGE", fillcolor="#F1F3F4", fontcolor="#202124"]; Transfer [label="5. Protein Transfer\n(to membrane)", fillcolor="#F1F3F4", fontcolor="#202124"]; Blocking [label="6. Blocking", fillcolor="#F1F3F4", fontcolor="#202124"]; Primary_Ab [label="7. Primary Antibody\nIncubation", fillcolor="#F1F3F4", fontcolor="#202124"]; Secondary_Ab [label="8. Secondary Antibody\nIncubation", fillcolor="#F1F3F4", fontcolor="#202124"]; Detection [label="9. Detection &\nImaging", fillcolor="#F1F3F4", fontcolor="#202124"]; Analysis [label="10. Data Analysis", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Cell_Culture -> Lysis [color="#4285F4"]; Lysis -> Quantification [color="#4285F4"]; Quantification -> SDS_PAGE [color="#4285F4"]; SDS_PAGE -> Transfer [color="#4285F4"]; Transfer -> Blocking [color="#4285F4"]; Blocking -> Primary_Ab [color="#4285F4"]; Primary_Ab -> Secondary_Ab [color="#4285F4"]; Secondary_Ab -> Detection [color="#4285F4"]; Detection -> Analysis [color="#4285F4"]; } Experimental workflow for Western Blot.

  • Cell Seeding and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with various concentrations of the SHP2 PROTAC or inhibitor for the desired time points (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for SHP2 overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

  • Densitometry Analysis: Quantify the band intensities to determine the relative levels of SHP2 protein.

Cell Viability Assay (e.g., CCK-8)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 1.5 x 10^4 cells per well in 100 µL of culture medium.

  • Compound Treatment: After 24 hours, treat the cells with a serial dilution of the test compounds for 24, 48, and 72 hours.

  • Reagent Addition: Add 10 µL of CCK-8 solution to each well and incubate for 2-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 values.

Co-Immunoprecipitation (Co-IP) for Protein-Protein Interaction
  • Cell Lysis: Lyse cells under non-denaturing conditions using a suitable lysis buffer (e.g., Triton X-100 buffer).

  • Pre-clearing: Pre-clear the cell lysates by incubating with Protein A/G agarose (B213101) beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody against the protein of interest (e.g., SHP2) overnight at 4°C.

  • Immune Complex Capture: Add Protein A/G agarose beads to the lysate and incubate to capture the antibody-protein complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Western Blot Analysis: Elute the immunoprecipitated proteins from the beads and analyze by Western blot using antibodies against the suspected interacting proteins.

Conclusion

The landscape of SHP2-targeted therapies is rapidly evolving. While allosteric inhibitors have paved the way, alternative strategies, particularly PROTAC-mediated degradation, offer distinct advantages in terms of potency and the potential to overcome resistance. The quantitative data presented in this guide highlights the promising preclinical activity of several SHP2 PROTACs. Furthermore, the exploration of PPI inhibitors and natural products provides additional avenues for therapeutic intervention. The detailed experimental protocols included herein should serve as a valuable resource for researchers in this exciting and rapidly advancing field. As our understanding of SHP2 biology deepens, these innovative therapeutic modalities hold the potential to deliver significant clinical benefits for patients with SHP2-driven cancers.

References

Unlocking Synergy: IACS-13909 Reverses EGFR Inhibitor Resistance

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the potent and selective allosteric SHP2 inhibitor, IACS-13909, demonstrates its robust anti-tumor activity and synergistic effects when combined with EGFR inhibitors in overcoming resistance in non-small cell lung cancer (NSCLC). This guide provides a comprehensive overview of the preclinical data, experimental protocols, and underlying signaling pathways.

The emergence of resistance to epidermal growth factor receptor (EGFR) inhibitors, such as osimertinib (B560133), presents a significant challenge in the treatment of NSCLC.[1][2][3] this compound, a novel, potent, and selective allosteric inhibitor of Src homology 2 domain-containing phosphatase (SHP2), has been shown to overcome both EGFR-dependent and EGFR-independent resistance mechanisms.[1][4] SHP2 is a critical phosphatase that mediates signaling downstream of multiple receptor tyrosine kinases (RTKs) and is essential for the full activation of the MAPK pathway, a key driver of tumor growth and proliferation.[1][2][4] By inhibiting SHP2, this compound effectively suppresses this pathway, leading to anti-tumor effects in various preclinical models.[1][3]

Quantitative Performance Analysis

The synergistic potential of this compound with EGFR inhibitors has been rigorously evaluated in preclinical studies. The following tables summarize the key quantitative data from in vitro and in vivo experiments, highlighting the enhanced efficacy of the combination therapy.

In Vitro Efficacy: Inhibition of Cell Proliferation
Cell LineOncogenic DriverTreatmentIC50 / GI50 (µM)Synergy (Bliss Score)Reference
NCI-H1975 (Parental)EGFRL858R/T790MOsimertinib~0.01N/A
NCI-H1975 CSEGFRL858R/T790M/C797SOsimertinib>3N/A
NCI-H1975 CSEGFRL858R/T790M/C797SThis compound~1N/A[5]
HCC4006 (Parental)EGFRmutOsimertinib~0.01N/A[5]
HCC4006-OsiREGFRmut (RTK Bypass)Osimertinib>1N/A[5]
HCC4006-OsiREGFRmut (RTK Bypass)This compound + OsimertinibSynergisticPositive[5]
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
Xenograft ModelTreatment GroupDosageTumor Growth Inhibition (TGI) / RegressionReference
KYSE-520 (EGFRamp)This compound70 mg/kg, QD100% TGI[2][5]
NCI-H1975 CSThis compound70 mg/kg, QDTumor Regression[6]
HCC827 (Osimertinib-sensitive)This compound70 mg/kg, QDTumor Stasis[5]
HCC827 (Osimertinib-sensitive)Osimertinib5 mg/kg, QDTumor Regression[5]
HCC827 (Osimertinib-sensitive)This compound + Osimertinib70 mg/kg + 5 mg/kg, QDTumor Regression[5]
HCC827-ER1 (Osimertinib-resistant)This compound + Osimertinib70 or 80 mg/kg + 5 mg/kg, QDTumor Regression[7]

Signaling Pathway and Experimental Workflow

The mechanism of action of this compound in overcoming EGFR inhibitor resistance involves the suppression of the MAPK signaling pathway. The following diagrams illustrate the targeted pathway and a typical experimental workflow for evaluating the synergy of this compound and EGFR inhibitors.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR SHP2 SHP2 EGFR->SHP2 Activation GRB2_SOS GRB2/SOS SHP2->GRB2_SOS Activation RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation IACS_13909 This compound IACS_13909->SHP2 Inhibition EGFRi EGFR Inhibitor (e.g., Osimertinib) EGFRi->EGFR Inhibition

Caption: EGFR signaling pathway and points of inhibition by this compound and EGFR inhibitors.

Synergy_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Culture NSCLC cell lines (Parental and Resistant) Treatment_vitro Treat with this compound, EGFR inhibitor, or combination Cell_Culture->Treatment_vitro Proliferation_Assay Assess cell viability (e.g., Clonogenic Assay) Treatment_vitro->Proliferation_Assay Signaling_Assay Analyze MAPK pathway (e.g., Western Blot for pERK) Treatment_vitro->Signaling_Assay Data_Analysis Data Analysis and Synergy Calculation (Bliss Score) Proliferation_Assay->Data_Analysis Signaling_Assay->Data_Analysis Xenograft Establish tumor xenografts in mice Treatment_vivo Administer this compound, EGFR inhibitor, or combination Xenograft->Treatment_vivo Tumor_Measurement Monitor tumor volume and body weight Treatment_vivo->Tumor_Measurement PK_PD Pharmacokinetic and pharmacodynamic analysis Treatment_vivo->PK_PD Tumor_Measurement->Data_Analysis PK_PD->Data_Analysis

Caption: Experimental workflow for evaluating the synergy of this compound with EGFR inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summarized protocols for key experiments cited in the preclinical evaluation of this compound.

In Vitro Cell Proliferation (Clonogenic Assay)
  • Cell Seeding: Cancer cell lines are seeded in 6-well plates at a density of 500-2000 cells per well.

  • Drug Treatment: After 24 hours, cells are treated with a dose range of this compound, an EGFR inhibitor (e.g., osimertinib), or a combination of both.

  • Incubation: Cells are incubated for 10-14 days to allow for colony formation.

  • Colony Staining: Colonies are fixed with methanol (B129727) and stained with crystal violet.

  • Quantification: The number of colonies is counted, and the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) is calculated.

Western Blot Analysis for MAPK Pathway Signaling
  • Cell Lysis: Cells are treated with the inhibitors for a specified time, then lysed to extract proteins.

  • Protein Quantification: Protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Antibody Incubation: The membrane is incubated with primary antibodies against phosphorylated ERK (pERK), total ERK, and a loading control (e.g., GAPDH).

  • Detection: After incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system.

In Vivo Xenograft Studies
  • Tumor Implantation: Human cancer cells are subcutaneously injected into immunodeficient mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Mice are randomized into treatment groups and receive daily oral doses of vehicle, this compound, an EGFR inhibitor, or the combination.

  • Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., twice weekly).

  • Endpoint Analysis: At the end of the study, tumors are excised for pharmacodynamic analysis (e.g., measurement of pERK levels).

Conclusion

The preclinical data strongly support the synergistic activity of this compound with EGFR inhibitors in overcoming acquired resistance in NSCLC.[1][3][4] The combination therapy leads to enhanced anti-proliferative effects in vitro and robust tumor regression in vivo, particularly in models with EGFR-dependent and independent resistance mechanisms.[1][3][7] These findings provide a compelling rationale for the clinical development of this compound as a therapeutic strategy to improve outcomes for patients with EGFR-mutant NSCLC who have developed resistance to targeted therapies.[2]

References

Navigating Resistance: A Comparative Analysis of IACS-13909 and Other Targeted Therapies in Osimertinib-Resistant Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and drug development professionals in oncology are continually faced with the challenge of acquired resistance to targeted therapies. In non-small cell lung cancer (NSCLC) driven by epidermal growth factor receptor (EGFR) mutations, the third-generation tyrosine kinase inhibitor (TKI) osimertinib (B560133) has been a frontline treatment. However, the emergence of resistance mechanisms, notably the EGFR C797S mutation and MET amplification, necessitates the development of novel therapeutic strategies. This guide provides a comparative overview of the novel SHP2 inhibitor IACS-13909 against other targeted therapies in overcoming osimertinib resistance, supported by preclinical experimental data.

The Challenge of Osimertinib Resistance

Osimertinib effectively targets the T790M resistance mutation that limits the efficacy of earlier-generation EGFR TKIs. However, resistance to osimertinib inevitably develops through two primary mechanisms:

  • On-target resistance: The acquisition of new mutations in the EGFR gene, most commonly the C797S mutation, which prevents osimertinib from binding to its target.

  • Off-target resistance (Bypass Signaling): The activation of alternative signaling pathways that bypass the need for EGFR signaling to drive tumor growth. A frequent mechanism is the amplification of the MET receptor tyrosine kinase (RTK), leading to MAPK pathway reactivation.[1][2]

This compound: A Novel Approach to Overcoming Resistance

This compound is a potent and selective allosteric inhibitor of SHP2 (Src homology 2 domain-containing phosphatase), a critical signaling node downstream of multiple RTKs.[3][4][5] By inhibiting SHP2, this compound effectively suppresses the MAPK signaling pathway, which is a common convergence point for both on-target and off-target resistance mechanisms to osimertinib.

Comparative Efficacy of this compound and Alternative Therapies

This section compares the preclinical efficacy of this compound with other targeted therapies in osimertinib-resistant NSCLC models.

Overcoming EGFR C797S-Mediated Resistance

The EGFR C797S mutation is a significant challenge in treating osimertinib-resistant NSCLC. Fourth-generation EGFR TKIs, such as BLU-945, are being developed to directly target this mutation. Preclinical data demonstrates the potential of both this compound and these next-generation inhibitors in this setting.

TherapyCell LineGenotypeEfficacy MetricValueReference
This compound NCI-H1975 CSEGFR L858R/T790M/C797SGI₅₀~ 1 µM
BLU-945 Ba/F3EGFR L858R/T790M/C797SIC₅₀ (pEGFR)3.2 nM
BLU-945 Ba/F3EGFR ex19del/T790M/C797SIC₅₀ (pEGFR)4.0 nM
Osimertinib NCI-H1975 CSEGFR L858R/T790M/C797SGI₅₀> 10 µM

Note: Direct comparison should be made with caution as the efficacy metrics (GI₅₀ vs. IC₅₀) and cell lines are different.

Tackling MET Amplification-Driven Resistance

MET amplification represents a key mechanism of RTK bypass in osimertinib resistance. Therapeutic strategies include combining osimertinib with a MET inhibitor, such as savolitinib, or utilizing a downstream inhibitor like this compound.

TherapyCell LineGenotypeEfficacy MetricOutcomeReference
This compound + Osimertinib HCC827-ER1EGFR ex19del, MET amplificationIn vivo tumor growthCombination treatment led to sustained tumor regression.
Savolitinib + Osimertinib VariousEGFR-mutant, MET-amplified NSCLC (Patients)Objective Response Rate (ORR) - Phase II dataEncouraging anti-tumor activity observed.
This compound (single agent) HCC827-ER1EGFR ex19del, MET amplificationIn vivo tumor growthPotent suppression of tumor growth, leading to tumor stasis.
Osimertinib (single agent) HCC827-ER1EGFR ex19del, MET amplificationIn vivo tumor growthNo significant anti-tumor activity, confirming resistance.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of resistance and the points of intervention for these targeted therapies, the following diagrams are provided.

Resistance_Pathways cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR SHP2 SHP2 EGFR->SHP2 Osimertinib-sensitive MET MET MET->SHP2 Bypass Signaling RAS RAS SHP2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Osimertinib Osimertinib Osimertinib->EGFR Inhibits (WT & T790M) Blocked by C797S IACS13909 This compound IACS13909->SHP2 Inhibits MET_Inhibitor MET Inhibitor (e.g., Savolitinib) MET_Inhibitor->MET Inhibits Fourth_Gen_TKI 4th Gen EGFR TKI (e.g., BLU-945) Fourth_Gen_TKI->EGFR Inhibits (including C797S)

Caption: Signaling pathways in osimertinib resistance and therapeutic intervention points.

Experimental_Workflow start Start: Osimertinib-Resistant NSCLC Cell Lines treatment Treatment with: - this compound - Alternative Therapy - Combination - Vehicle Control start->treatment invitro In Vitro Assays treatment->invitro invivo In Vivo Studies treatment->invivo clonogenic Clonogenic Assay (14 days) invitro->clonogenic proliferation Cell Proliferation Assay (e.g., CellTiter-Glo) invitro->proliferation western Western Blot (pERK, pMET, etc.) invitro->western xenograft Xenograft Models (Tumor Volume Measurement) invivo->xenograft data_analysis Data Analysis: - GI₅₀ / IC₅₀ Calculation - Tumor Growth Inhibition clonogenic->data_analysis proliferation->data_analysis western->data_analysis xenograft->data_analysis

Caption: General experimental workflow for evaluating therapies in osimertinib-resistant NSCLC.

Experimental Protocols

A summary of the key experimental methodologies used in the preclinical evaluation of this compound is provided below.

Cell Lines and Culture
  • NCI-H1975: Human NSCLC cell line with EGFR L858R and T790M mutations.

  • NCI-H1975 CS: NCI-H1975 cells engineered using CRISPR-Cas9 to introduce the C797S mutation, conferring osimertinib resistance.

  • HCC827: Human NSCLC cell line with an EGFR exon 19 deletion.

  • HCC827-ER1: An erlotinib-resistant derivative of HCC827 cells with MET amplification, also resistant to osimertinib.

Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

In Vitro Proliferation and Clonogenic Assays
  • Clonogenic Assay: Cells were seeded at low density in 6-well plates and treated with a dose range of the indicated compounds. After 14 days of incubation, colonies were fixed, stained with crystal violet, and counted. The half-maximal growth inhibition (GI₅₀) was calculated.

  • Cell Proliferation Assay: Cells were seeded in 96-well plates and treated with compounds. Cell viability was assessed at various time points using assays such as CellTiter-Glo, which measures ATP levels as an indicator of metabolically active cells.

In Vivo Xenograft Studies
  • Female athymic nude mice were subcutaneously implanted with osimertinib-resistant NSCLC cells (e.g., NCI-H1975 CS or HCC827-ER1).

  • Once tumors reached a specified volume, mice were randomized into treatment groups and dosed orally with vehicle, this compound, osimertinib, or a combination.

  • Tumor volume and body weight were measured regularly to assess efficacy and toxicity.

Conclusion

The emergence of resistance to osimertinib presents a critical unmet need for patients with EGFR-mutant NSCLC. The SHP2 inhibitor this compound demonstrates a promising and distinct mechanism of action by targeting a downstream signaling node, enabling it to overcome both on-target (EGFR C797S) and off-target (MET amplification) resistance. While direct comparative studies are limited, the available preclinical data suggest that this compound, both as a single agent and in combination with osimertinib, is a viable strategy for treating osimertinib-resistant tumors. Further clinical investigation is warranted to establish the therapeutic potential of this compound in this patient population, alongside the continued development of next-generation EGFR and MET inhibitors.

References

IACS-13909: A Preclinical Comparative Analysis Against Standard-of-Care Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of IACS-13909's Performance in Preclinical Models of Non-Small Cell Lung Cancer and Acute Myeloid Leukemia.

This guide provides a comprehensive preclinical benchmark of this compound, a novel, potent, and selective allosteric inhibitor of SHP2, against standard-of-care therapies in Non-Small Cell Lung Cancer (NSCLC) and Acute Myeloid Leukemia (AML). The data presented is compiled from publicly available preclinical studies to facilitate an objective evaluation of this compound's therapeutic potential.

Executive Summary

This compound demonstrates significant preclinical activity in both NSCLC and AML models. In osimertinib-resistant NSCLC models, this compound, as a single agent and in combination, shows potent anti-proliferative effects and induces tumor regression. In an AML xenograft model, this compound monotherapy leads to a significant survival advantage. This guide presents the quantitative data from these studies, details the experimental methodologies, and visualizes the key signaling pathways involved.

Mechanism of Action: SHP2 Inhibition

This compound is an allosteric inhibitor of SHP2 (Src homology 2 domain-containing phosphatase), a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling. SHP2 is a key component of the MAPK signaling pathway, which is frequently hyperactivated in various cancers and drives tumor cell proliferation and survival. By binding to an allosteric pocket of SHP2, this compound stabilizes the enzyme in an inactive conformation, thereby blocking downstream signaling through the MAPK pathway.

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 Growth Factor Binding SHP2 SHP2 RTK->SHP2 SOS1 SOS1 GRB2->SOS1 RAS RAS SOS1->RAS SHP2->RAS Promotes GDP-GTP exchange on RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation IACS13909 This compound IACS13909->SHP2 Inhibition

Caption: Simplified SHP2 signaling pathway and the inhibitory action of this compound.

Preclinical Benchmarking Data

Non-Small Cell Lung Cancer (NSCLC)

This compound has been extensively evaluated in preclinical models of NSCLC, particularly in the context of acquired resistance to the third-generation EGFR inhibitor, osimertinib (B560133).

In Vitro Proliferation:

Cell LineTreatmentConcentrationGrowth Inhibition (%)
NCI-H1975 (Osimertinib-Resistant)This compound1 µM~50%
NCI-H1975 (Osimertinib-Resistant)Osimertinib1 µM~20%
HCC827-ER1 (Osimertinib-Resistant)This compound1 µM~60%
HCC827-ER1 (Osimertinib-Resistant)Osimertinib1 µM~10%

In Vivo Xenograft Models:

Xenograft ModelTreatmentDoseTumor Growth Inhibition (TGI) (%)
NCI-H1975 (Osimertinib-Resistant)This compound70 mg/kg, QD>100% (Tumor Regression)[1]
NCI-H1975 (Osimertinib-Resistant)Osimertinib5 mg/kg, QD~20%[1]
HCC827 (Osimertinib-Sensitive)This compound70 mg/kg, QDTumor Stasis[1]
HCC827 (Osimertinib-Sensitive)Osimertinib5 mg/kg, QDTumor Regression[1]
HCC827-ER1 (Osimertinib-Resistant)This compound + Osimertinib70 mg/kg + 5 mg/kg, QDTumor Regression
Acute Myeloid Leukemia (AML)

This compound has shown promising single-agent activity in a preclinical model of AML. The following table provides a comparative overview of this compound's efficacy against standard-of-care agents, compiled from separate studies using the same AML cell line model.

In Vivo Orthotopic Xenograft Model (MV-4-11):

TreatmentDoseMedian Survival (Days)Survival Benefit vs. Vehicle
Vehicle-~35[2]-
This compound30 mg/kg, QD~55~20 days
This compound70 mg/kg, QD~65~30 days
Venetoclax (Standard of Care)100 mg/kg, QDNot explicitly stated, but combination with eftozanermin alfa showed robust tumor regressionData for monotherapy survival benefit not available for direct comparison
Cytarabine (Standard of Care)25 mg/kg, BID for 7 days~21 (in a different study with a slightly different model)Data not directly comparable due to different study design

Experimental Protocols

In Vitro Clonogenic Assay (NSCLC)
  • Cell Seeding: NSCLC cells (e.g., NCI-H1975, HCC827-ER1) were seeded in 6-well plates at a density of 500-1000 cells per well.

  • Treatment: After 24 hours, cells were treated with varying concentrations of this compound, osimertinib, or vehicle control.

  • Incubation: Cells were incubated for 10-14 days to allow for colony formation.

  • Staining and Quantification: Colonies were fixed with methanol (B129727) and stained with crystal violet. The number of colonies was counted, and the percentage of growth inhibition was calculated relative to the vehicle-treated control.

In Vivo Xenograft Studies (NSCLC)
  • Animal Model: Female athymic nude mice were used.

  • Tumor Implantation: 1 x 10^7 NSCLC cells (e.g., NCI-H1975, HCC827) were injected subcutaneously into the flank of each mouse.

  • Treatment: When tumors reached a volume of 100-200 mm³, mice were randomized into treatment groups and treated daily via oral gavage with this compound, osimertinib, or vehicle control.

  • Monitoring: Tumor volume and body weight were measured twice weekly. Tumor growth inhibition was calculated at the end of the study.

Xenograft_Workflow start Start cell_culture NSCLC Cell Culture start->cell_culture implantation Subcutaneous Implantation in Mice cell_culture->implantation tumor_growth Tumor Growth (100-200 mm³) implantation->tumor_growth randomization Randomization tumor_growth->randomization treatment Daily Oral Gavage (Vehicle, this compound, Osimertinib) randomization->treatment monitoring Tumor & Body Weight Measurement treatment->monitoring Twice Weekly monitoring->treatment end End of Study (Data Analysis) monitoring->end

Caption: Workflow for in vivo NSCLC xenograft studies.
In Vivo Orthotopic Xenograft Study (AML)

  • Animal Model: Immunodeficient mice (e.g., NOD/SCID) were used.

  • Cell Line: MV-4-11 human AML cells, engineered to express luciferase for in vivo imaging, were utilized.

  • Implantation: 5 x 10^6 MV-4-11 cells were injected intravenously via the tail vein.

  • Treatment: Treatment with this compound, standard-of-care agents, or vehicle control was initiated a few days post-implantation.

  • Monitoring: Disease progression was monitored by bioluminescence imaging. Survival was the primary endpoint.

Conclusion

The preclinical data presented in this guide highlights the potential of this compound as a therapeutic agent for cancers driven by aberrant SHP2 signaling. In NSCLC models with acquired resistance to osimertinib, this compound demonstrates significant efficacy, both as a monotherapy and in combination. In an AML model, this compound monotherapy significantly improves survival. Further preclinical studies directly comparing this compound with standard-of-care regimens in AML are warranted to fully elucidate its relative therapeutic potential. The detailed methodologies provided herein should aid researchers in designing and interpreting future studies.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of IACS-13909

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the current date, a specific Safety Data Sheet (SDS) for IACS-13909 is not publicly available in the immediate search results. The following guidelines are based on established best practices for the handling and disposal of novel potent small molecule inhibitors in a laboratory setting. It is imperative for all personnel to consult the manufacturer-provided SDS for this compound upon receipt and to adhere to their institution's specific Environmental Health and Safety (EHS) guidelines. This document provides a procedural framework for the safe operational use and disposal of chemical compounds like this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.

This compound is a selective and potent allosteric inhibitor of SHP2 phosphatase, and like most novel research chemicals, it should be handled as a hazardous compound.[1] Proper disposal is not just a regulatory requirement but a critical aspect of laboratory safety and environmental responsibility.

I. Immediate Safety Protocols

Before handling or disposing of this compound, ensure that all relevant personnel are familiar with the following safety measures:

  • Personal Protective Equipment (PPE): At a minimum, standard laboratory PPE, including a lab coat, safety goggles, and chemical-resistant gloves, should be worn.

  • Ventilation: All handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood to prevent inhalation of aerosols or dust.

  • Spill Kit: A spill kit appropriate for containing and cleaning up spills of potent powder and liquid chemical agents should be readily accessible.

II. Waste Identification and Segregation

Proper segregation of waste at the point of generation is crucial to ensure safe handling and disposal. All materials that come into contact with this compound must be considered hazardous waste.

Table 1: this compound Waste Stream Classification and Handling

Waste TypeDescriptionRecommended ContainerDisposal Procedure
Solid Waste Contaminated gloves, pipette tips, vials, absorbent paper, and any other disposable solid materials.Labeled, puncture-resistant container lined with a chemically resistant bag.Collect in a designated hazardous chemical waste container.[2] Do not mix with regular trash or biohazardous waste.
Liquid Waste Unused stock solutions, working solutions, and the first rinseate from cleaning contaminated glassware.Clearly labeled, leak-proof, and chemically compatible container (e.g., glass or polyethylene).Collect as hazardous liquid chemical waste.[3][4] Do not dispose of down the drain.[3]
"Sharps" Waste Contaminated needles, syringes, or glass Pasteur pipettes.Designated, puncture-proof sharps container for chemically contaminated sharps.Segregate from biohazardous sharps.
Empty Containers The original vial containing the this compound powder.The original container itself.Submit for disposal in the original labeled container. Do not rinse.

III. Step-by-Step Disposal Procedures

  • Waste Collection:

    • Place designated, labeled hazardous waste containers in a location near the point of waste generation.

    • Keep waste containers securely closed except when adding waste.

  • Labeling:

    • Affix a hazardous waste label to each container as soon as the first drop of waste is added.

    • The label must include the full chemical name ("this compound"), the solvent(s) if applicable (e.g., DMSO, ethanol), and the approximate concentrations or amounts of each component. Do not use abbreviations or chemical formulas.

  • Storage:

    • Store waste containers in a designated and secure satellite accumulation area (SAA) within the laboratory.

    • Ensure secondary containment for all liquid waste containers to prevent spills.

    • Segregate incompatible waste streams to prevent dangerous reactions.

  • Requesting Pickup:

    • Once a waste container is full (typically no more than 90% capacity), or if waste has been accumulated for a period defined by your institution (e.g., 90 days), arrange for pickup by your institution's EHS department or a licensed hazardous waste vendor.

IV. Hypothetical Experimental Protocol: Western Blotting to Assess pERK Inhibition

This protocol illustrates the generation of different waste streams when using this compound.

  • Preparation of Stock Solution:

    • In a chemical fume hood, weigh 5 mg of this compound powder.

    • Dissolve in the appropriate volume of DMSO to create a 10 mM stock solution.

    • Waste Generated: Solid waste (weighing paper, contaminated spatula tip), empty original vial.

  • Cell Treatment:

    • Culture KYSE-520 cells to 80% confluency.

    • Prepare working solutions of this compound at various concentrations (e.g., 10 nM to 10 µM) by diluting the stock solution in cell culture media.

    • Treat cells for the desired time period (e.g., 2 hours).

    • Waste Generated: Solid waste (pipette tips), liquid waste (unused working solutions, contaminated cell culture media).

  • Protein Extraction and Quantification:

    • Lyse the cells and collect the protein lysate.

    • Quantify protein concentration using a BCA assay.

    • Waste Generated: Solid waste (pipette tips, microcentrifuge tubes), liquid waste (cell lysates, BCA assay reagents).

  • Western Blotting:

    • Run protein samples on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Incubate the membrane with primary and secondary antibodies.

    • Develop the blot using a chemiluminescent substrate.

    • Waste Generated: Solid waste (gels, membranes, pipette tips), liquid waste (running buffer, transfer buffer, antibody solutions, wash buffers).

V. Logical Workflow for Chemical Waste Segregation

The following diagram outlines the decision-making process for segregating laboratory waste that may be contaminated with this compound.

G start Waste Generated is_contaminated Contaminated with This compound? start->is_contaminated waste_type What is the physical state? is_contaminated->waste_type Yes non_haz Non-Hazardous Waste Stream is_contaminated->non_haz No solid_waste Solid Waste (Gloves, Tips, Vials) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, Media, Rinsate) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (Needles, Glass Pipettes) waste_type->sharps_waste Sharp solid_container Collect in Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_container Collect in Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container sharps_container Collect in Labeled Chemically Contaminated Sharps Container sharps_waste->sharps_container regular_trash Dispose in Regular Trash non_haz->regular_trash

Caption: Decision workflow for proper segregation of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling IACS-13909

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with potent, investigational compounds like IACS-13909. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of this compound, a selective and orally active SHP2 allosteric inhibitor. Adherence to these protocols is critical for personnel safety and maintaining the integrity of your research.

Personal Protective Equipment (PPE): A Task-Specific Approach

The appropriate level of personal protective equipment is dictated by the specific handling task. The following table summarizes the recommended PPE for various procedures involving this compound.

TaskRequired Personal Protective Equipment
Routine Handling (e.g., weighing, preparing solutions) - Gloves: Chemical-resistant gloves (e.g., nitrile). - Eye Protection: Safety glasses with side shields or chemical splash goggles. - Lab Attire: A standard laboratory coat.
Procedures with Risk of Aerosolization or Dust Generation - Gloves: Chemical-resistant gloves (e.g., nitrile). - Eye Protection: Chemical splash goggles. - Respiratory Protection: A NIOSH-approved respirator is recommended if handling large quantities or if dust generation is likely. Use in a well-ventilated area or a chemical fume hood. - Lab Attire: A standard laboratory coat.
Spill Cleanup - Gloves: Two pairs of chemical-resistant gloves. - Eye Protection: Chemical splash goggles and a face shield. - Respiratory Protection: A NIOSH-approved respirator. - Lab Attire: An impermeable gown or apron over a lab coat. - Footwear: Chemical-resistant shoe covers.
Waste Disposal - Gloves: Chemical-resistant gloves. - Eye Protection: Safety glasses with side shields. - Lab Attire: A standard laboratory coat.

Operational and Disposal Plans: A Step-by-Step Workflow

A systematic approach to handling this compound, from receipt to disposal, is crucial for minimizing exposure and ensuring a safe laboratory environment. The following workflow diagram outlines the key procedural steps.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_experiment Experimentation cluster_disposal Disposal receiving Receiving and Inspection - Inspect for damage. - Verify label. storage Secure Storage - Store at recommended temperature. - Keep away from incompatible materials. receiving->storage Store securely weighing Weighing and Aliquoting - Perform in a fume hood. - Use appropriate PPE. storage->weighing Retrieve for use dissolving Solution Preparation - Add solvent slowly. - Ensure proper ventilation. weighing->dissolving Prepare solution in_vitro In Vitro / In Vivo Use - Follow established protocols. - Maintain containment. dissolving->in_vitro Use in experiments decontamination Decontamination - Clean work surfaces and equipment. in_vitro->decontamination Post-experiment cleanup waste_collection Waste Segregation - Collect solid and liquid waste separately in labeled containers. decontamination->waste_collection Segregate waste final_disposal Final Disposal - Dispose of as hazardous chemical waste according to institutional and local regulations. waste_collection->final_disposal Dispose properly

Safe Handling Workflow for this compound

Experimental Protocols: Key Safety Considerations

Hazard Identification: While a comprehensive toxicological profile for this compound is not fully established, it should be handled as a potentially hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.

Engineering Controls:

  • All work with solid this compound or concentrated solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ensure easy access to an eyewash station and a safety shower.

First Aid Measures:

  • After inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.

  • After skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

  • After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

  • After ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Storage and Stability:

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from strong oxidizing agents.

  • Recommended storage temperature is typically -20°C for long-term stability.

Spill and Leak Procedures:

  • In the event of a spill, evacuate the area and prevent unnecessary entry.

  • Wear the appropriate PPE as outlined in the table above.

  • For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Ventilate the area and wash the spill site after the material has been collected.

  • For large spills, contact your institution's environmental health and safety department.

Disposal:

  • Dispose of all waste materials contaminated with this compound as hazardous chemical waste.

  • Follow all applicable federal, state, and local regulations for hazardous waste disposal. Do not dispose of down the drain or in regular trash.

By implementing these safety protocols, researchers can confidently and safely handle this compound, fostering a secure environment for groundbreaking scientific discovery. Always consult the most recent Safety Data Sheet (SDS) from your supplier for the most up-to-date and comprehensive information.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.